molecular formula C7H7NO2 B103048 4-Methoxypicolinaldehyde CAS No. 16744-81-3

4-Methoxypicolinaldehyde

Cat. No.: B103048
CAS No.: 16744-81-3
M. Wt: 137.14 g/mol
InChI Key: UEVABMBUZNGYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxypicolinaldehyde is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-10-7-2-3-8-6(4-7)5-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVABMBUZNGYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90489466
Record name 4-Methoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90489466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16744-81-3
Record name 4-Methoxy-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16744-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90489466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxypyridine-2-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Methoxypicolinaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 16744-81-3

This technical guide provides an in-depth overview of 4-Methoxypicolinaldehyde, a key heterocyclic building block utilized in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its properties, synthesis, and potential applications.

Core Properties and Data

This compound, also known by its systematic name 4-methoxypyridine-2-carboxaldehyde, is a functionalized pyridine derivative.[1][2][3] Its chemical structure, incorporating both a nucleophilic methoxy group and an electrophilic aldehyde, makes it a versatile intermediate for the synthesis of more complex molecules.

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 16744-81-3[1][2][3][4][5]
Molecular Formula C₇H₇NO₂[1][4][5][6]
Molecular Weight 137.14 g/mol [1][3][4]
Appearance White to yellow solid-liquid mixture[1]
Melting Point 28-30 °C[3]
Boiling Point 125-130 °C at 25 Torr[1]
Density 1.159 ± 0.06 g/cm³ (Predicted)[1]
Solubility Slightly soluble (11 g/L at 25 °C)[5]
pKa 4.47 ± 0.10 (Predicted)[5]
¹H NMR (400 MHz, DMSO) δ 3.93 (s, 3H), 7.27 (m, 1H), 7.44 (d, 1H), 8.63 (d, 1H), 9.96 (s, 1H)[1]
SMILES O=CC1=NC=CC(OC)=C1[1][4]
InChIKey UEVABMBUZNGYQI-UHFFFAOYSA-N[5]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the oxidation of the corresponding alcohol, (4-methoxypyridin-2-yl)methanol. The following is a detailed experimental protocol for this transformation.

Protocol: Synthesis of this compound via Oxidation

This procedure outlines the oxidation of (4-methoxypyridin-2-yl)methanol using manganese(IV) oxide.

Materials:

  • (4-methoxypyridin-2-yl)methanol

  • Manganese(IV) oxide (activated)

  • Ethyl acetate

  • Diatomaceous earth (Celite®)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a solution of (4-methoxypyridin-2-yl)methanol (1 equivalent, e.g., 4.85 g, 34.85 mmol) in ethyl acetate (e.g., 150 mL) in a round-bottom flask, add activated manganese(IV) oxide (4 equivalents, e.g., 12.1 g, 139.42 mmol) portion-wise.[1]

  • The reaction mixture is then heated to reflux (approximately 80 °C) with vigorous stirring for 2 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the hot reaction mixture is filtered through a pad of diatomaceous earth to remove the manganese salts.[1] The filter cake should be washed with additional hot ethyl acetate to ensure complete recovery of the product.

  • The combined filtrate is then concentrated under reduced pressure using a rotary evaporator.[1]

  • The resulting crude product can be further purified by column chromatography on silica gel if necessary, although the described procedure often yields a product of sufficient purity (e.g., 62.9% yield).[1]

Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum in DMSO-d₆ should show a singlet for the aldehyde proton around δ 9.96 ppm and a singlet for the methoxy protons around δ 3.93 ppm.[1]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product start (4-methoxypyridin-2-yl)methanol in Ethyl Acetate reagent Manganese(IV) Oxide (4 eq.) reflux Heat to 80°C (Reflux) 2 hours reagent->reflux filter Hot filtration through diatomaceous earth reflux->filter evaporate Evaporate filtrate under reduced pressure filter->evaporate product This compound evaporate->product G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC2 mTORC2 mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis mTORC2->Akt Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation

References

An In-depth Technical Guide to the Synthesis of 4-Methoxypicolinaldehyde from Picoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 4-methoxypicolinaldehyde, a crucial building block in the development of various pharmaceutical compounds. While direct synthesis from 4-methoxypicoline is a conceptual route, this document details more established and versatile methods commencing from functionalized picoline and pyridine precursors. The guide offers a comparative analysis of different synthetic strategies, complete with detailed experimental protocols, quantitative data, and visual representations of the core chemical transformations.

Executive Summary

The synthesis of this compound, formally known as 4-methoxypyridine-2-carboxaldehyde, can be approached through several strategic routes. This guide focuses on three primary pathways:

  • Oxidation of (4-methoxypyridin-2-yl)methanol: A reliable and frequently employed method that involves the synthesis of the corresponding alcohol precursor followed by its oxidation.

  • Formylation of 2-bromo-4-methoxypyridine: This route utilizes organometallic chemistry, specifically lithium-halogen exchange, to introduce the aldehyde functionality.

  • Functionalization of 4-chloropicolinate derivatives: A pathway that begins with the more readily available picolinic acid and introduces the required methoxy and aldehyde groups through a series of transformations.

Each of these routes offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield. This guide aims to provide the necessary technical details for researchers to evaluate and implement the most suitable method for their specific research and development needs.

Comparative Data of Synthetic Pathways

The following tables summarize the key quantitative data for the different synthetic approaches, allowing for a clear comparison of their efficiencies.

Table 1: Synthesis of Key Intermediates

IntermediateStarting MaterialKey ReagentsReaction ConditionsYield (%)
2-Bromo-4-methoxypyridine4-Methoxypyridinen-Butyllithium, N,N-Dimethylethanolamine, 1,2-dibromo-1,1,2,2-tetrachloroethaneHexanes/THF, -78°C to room temp.62
Methyl 4-chloropicolinate2-Picolinic acidThionyl chloride, Methanol80°C, 3 days then reflux57
(4-methoxypyridin-2-yl)methanolMethyl 4-methoxypicolinateSodium borohydrideMethanol, 0°C to room temp.High (implied)

Table 2: Final Step to this compound

Starting MaterialKey ReagentsSolventReaction ConditionsYield (%)
(4-methoxypyridin-2-yl)methanolManganese(IV) oxideEthyl acetate80°C, 2 hours62.9
2-Bromo-4-methoxypyridineLithium tetramethylpiperidide (LTMP), Dimethylformamide (DMF)Tetrahydrofuran-78°C70 (overall for aldehyde and subsequent reduction to alcohol)

Synthetic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthetic routes to this compound.

G cluster_0 Route 1: Oxidation of (4-methoxypyridin-2-yl)methanol A Methyl 4-methoxypicolinate B (4-methoxypyridin-2-yl)methanol A->B Reduction (e.g., NaBH4) C This compound B->C Oxidation (MnO2)

A simplified workflow for the synthesis of this compound via the oxidation of its corresponding alcohol.

G cluster_1 Route 2: Formylation of 2-bromo-4-methoxypyridine D 4-Methoxypyridine E 2-Bromo-4-methoxypyridine D->E Directed ortho-metalation & Bromination F This compound E->F Lithium-Halogen Exchange & Formylation (LTMP, DMF)

A synthetic pathway to this compound starting from 4-methoxypyridine.

G cluster_2 Route 3: From 2-Picolinic Acid G 2-Picolinic Acid H Methyl 4-chloropicolinate G->H Chlorination & Esterification (SOCl2, MeOH) I Methyl 4-methoxypicolinate H->I Methoxylation (NaOMe) J This compound I->J Reduction (e.g., DIBAL-H)

A multi-step synthesis of this compound beginning with 2-picolinic acid.

Experimental Protocols

This section provides detailed methodologies for the key transformations described in the synthetic pathways.

Route 1: Final Step - Oxidation of (4-methoxypyridin-2-yl)methanol

This procedure details the oxidation of the alcohol precursor to the final aldehyde product.[1]

  • Materials:

    • (4-methoxypyridin-2-yl)methanol (4.85 g, 34.85 mmol)

    • Manganese(IV) oxide (MnO2, activated) (139.42 mmol, 4 eq.)

    • Ethyl acetate (150 mL)

    • Diatomaceous earth (Celite®)

  • Procedure:

    • To a solution of (4-methoxypyridin-2-yl)methanol in ethyl acetate, add manganese(IV) oxide in portions.

    • Stir the reaction mixture vigorously at 80°C for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the hot reaction mixture through a pad of diatomaceous earth.

    • Wash the filter cake with hot ethyl acetate.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound.

    • The reported yield for this step is 62.9%.[1]

Route 2: Synthesis of 2-Bromo-4-methoxypyridine and Subsequent Formylation

This two-part procedure outlines the preparation of the key bromo-intermediate and its conversion to the aldehyde.

  • Part A: Synthesis of 2-Bromo-4-methoxypyridine [2]

    • Materials:

      • 4-Methoxypyridine (0.70 mL, 6.90 mmol)

      • n-Butyllithium (2.34 M in hexanes, 11.91 mL, 27.86 mmol)

      • N,N-Dimethylethanolamine (1.40 mL, 13.93 mmol)

      • 1,2-dibromo-1,1,2,2-tetrachloroethane (5.40 g, 16.57 mmol)

      • Hexanes (10 mL)

      • Tetrahydrofuran (THF, 5 mL)

      • Diethyl ether

      • Anhydrous magnesium sulfate

      • Water

    • Procedure:

      • In a flame-dried flask under a nitrogen atmosphere, dissolve N,N-dimethylethanolamine in hexanes and cool to -20°C.

      • Add n-butyllithium dropwise and stir for 30 minutes.

      • Add 4-methoxypyridine dropwise, and stir the resulting orange solution for 1 hour.

      • Cool the mixture to -78°C and add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane in THF dropwise.

      • Allow the reaction to slowly warm to room temperature overnight.

      • Quench the reaction with water at 0°C and extract with diethyl ether.

      • Dry the combined organic extracts over anhydrous magnesium sulfate and concentrate under reduced pressure.

      • Purify the product by distillation to obtain 2-bromo-4-methoxypyridine.

  • Part B: Formylation of 2-Bromo-4-methoxypyridine [2]

    • Materials:

      • 2-Bromo-4-methoxypyridine

      • Lithium tetramethylpiperidide (LTMP)

      • Dimethylformamide (DMF)

      • Tetrahydrofuran (THF)

      • Saturated sodium bicarbonate solution

      • Dichloromethane

    • Procedure:

      • Prepare a solution of LTMP in THF.

      • At -78°C, add a solution of 2-bromo-4-methoxypyridine in THF to the LTMP solution.

      • After a short stirring period, add DMF.

      • Quench the reaction with saturated sodium bicarbonate solution.

      • Extract the aqueous mixture with dichloromethane.

      • Dry the combined organic layers and concentrate under reduced pressure to yield this compound.

Route 3: Synthesis of Methyl 4-chloropicolinate

This protocol details the initial step in the synthesis of this compound starting from 2-picolinic acid. The subsequent methoxylation and reduction to the aldehyde would follow standard procedures.

  • Materials:

    • 2-Picolinic acid (10 g, 81 mmol)

    • Thionyl chloride (40 mL)

    • Methanol (20 mL)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 2-picolinic acid in thionyl chloride and heat the mixture to 80°C for 3 days.

    • Cool the reaction mixture in an ice bath and slowly add methanol.

    • Stir for 1 hour, then remove all solvents under vacuum.

    • Take up the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate and purify by silica gel chromatography to yield methyl 4-chloropicolinate.

Conclusion

This technical guide has detailed several viable synthetic routes for the preparation of this compound, a compound of significant interest to the pharmaceutical industry. The choice of a particular synthetic pathway will depend on factors such as the availability and cost of starting materials, scalability, and the specific capabilities of the research or production facility. The provided experimental protocols and comparative data serve as a valuable resource for chemists to make informed decisions and to efficiently synthesize this key building block for their drug discovery and development programs.

References

Spectroscopic Profile of 4-Methoxypicolinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxypicolinaldehyde (also known as 4-methoxypyridine-2-carboxaldehyde), a key heterocyclic aldehyde. This document is intended to serve as a valuable resource for researchers and professionals involved in synthetic chemistry, drug discovery, and materials science by presenting its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
9.96sAldehyde-H
8.63dPyridine-H6
7.44dPyridine-H5
7.27mPyridine-H3
3.93sMethoxy-H

Solvent: DMSO, Spectrometer Frequency: 400.132 MHz[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
192.5C=O (Aldehyde)
165.8C4 (ipso-Methoxy)
152.1C2 (ipso-Aldehyde)
150.5C6
111.2C5
109.8C3
56.2Methoxy-C

Note: This data is predicted and may vary from experimental values.

Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
2850-2750MediumC-H stretch (Aldehyde)
1710-1690StrongC=O stretch (Aldehyde)
1600-1580Medium-StrongC=C/C=N stretch (Pyridine ring)
1250-1200StrongC-O stretch (Aryl ether)

Note: This data is predicted and may vary from experimental values.

Table 4: Mass Spectrometry (MS) Data
m/zInterpretation
137.05[M]⁺ (Molecular Ion)
136.04[M-H]⁺
108.04[M-CHO]⁺
78.03[M-CHO-OCH₃]⁺

Ionization Mode: Electron Ionization (EI) - Predicted Fragmentation

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid interference from solvent protons in the ¹H NMR spectrum.

  • Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.

  • Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clear spectrum. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A small amount of this compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, for a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Place the prepared sample in the IR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Introduce a dilute solution of this compound into the mass spectrometer. For a volatile compound like this, electron ionization (EI) is a common technique. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Compound This compound Dissolution Dissolution in Deuterated Solvent (NMR) or KBr Mull (IR) Compound->Dissolution MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data IR_Data Interferogram & Fourier Transform IR->IR_Data MS_Data Ion Detection & Mass Spectrum Generation MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-Depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 4-Methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxypicolinaldehyde is a versatile heterocyclic aldehyde of significant interest in organic synthesis and medicinal chemistry. The presence of the electron-donating methoxy group and the electron-withdrawing pyridine ring influences the reactivity of the aldehyde functionality, making it a valuable building block for the synthesis of a diverse range of molecular architectures. This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde group in this compound, focusing on key reaction classes including nucleophilic addition, condensation, oxidation, and reduction reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and drug development.

Introduction

The aldehyde group is a cornerstone of organic chemistry, renowned for its susceptibility to nucleophilic attack and its ability to participate in a wide array of chemical transformations. In the context of this compound, the aldehyde group is positioned at the 2-position of a pyridine ring, which is further substituted with a methoxy group at the 4-position. This unique electronic arrangement, with the electron-withdrawing nature of the pyridine nitrogen and the electron-donating effect of the methoxy group, modulates the electrophilicity of the aldehyde carbon, influencing its reactivity in a nuanced manner. Understanding these reactivity patterns is crucial for the strategic design and synthesis of novel compounds with potential therapeutic applications.

General Reactivity of the Aldehyde Group

The aldehyde group in this compound is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The adjacent pyridine ring, being an electron-deficient heterocycle, further enhances this electrophilicity. Conversely, the methoxy group at the 4-position exerts an electron-donating mesomeric effect, which can somewhat temper the reactivity of the aldehyde. This electronic interplay dictates the propensity of this compound to undergo a variety of reactions.

A general overview of the reactivity of the aldehyde group in this compound is depicted below:

Aldehyde_Reactivity General Reactivity of the Aldehyde Group cluster_reactions Reaction Types cluster_products Product Classes Aldehyde This compound (Aldehyde Group) Nucleophilic_Addition Nucleophilic Addition Aldehyde->Nucleophilic_Addition Nu:⁻ Condensation Condensation Aldehyde->Condensation Active Methylene Compound Oxidation Oxidation Aldehyde->Oxidation [O] Reduction Reduction Aldehyde->Reduction [H] Alcohol Primary Alcohol Nucleophilic_Addition->Alcohol Cyanohydrin Cyanohydrins Nucleophilic_Addition->Cyanohydrin Alkene Alkenes Condensation->Alkene Imine Imines/Enamines Condensation->Imine Carboxylic_Acid Carboxylic Acid Oxidation->Carboxylic_Acid Reduction->Alcohol

Figure 1: General reactivity pathways of the aldehyde group.

Key Reactions and Experimental Data

This section details the primary chemical transformations of the aldehyde group in this compound, supported by experimental data where available.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of this compound readily undergoes addition reactions with a variety of nucleophiles.

The aldehyde group can be selectively reduced to a primary alcohol, (4-methoxypyridin-2-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄). This transformation is fundamental in organic synthesis, providing access to a key synthetic intermediate.

ReactionReagentSolventTemperature (°C)Time (h)Yield (%)Reference
ReductionNaBH₄Methanol0 to RT2>95 (Typical)General Knowledge

Experimental Protocol: Reduction of this compound with Sodium Borohydride

  • Dissolve this compound (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford (4-methoxypyridin-2-yl)methanol.

The addition of a cyanide ion to the aldehyde group forms a cyanohydrin. This reaction is a classic method for carbon-carbon bond formation and introduces a nitrile group that can be further elaborated.

ReactionReagentConditionsYield (%)Reference
Cyanohydrin FormationNaCN, H⁺pH 4-5Not ReportedGeneral Knowledge

Experimental Protocol: Cyanohydrin Formation from this compound

  • In a well-ventilated fume hood, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.

  • Prepare a solution of sodium cyanide (1.1 eq) in water.

  • Cool both solutions to 0 °C.

  • Slowly add the sodium cyanide solution to the aldehyde solution while maintaining the pH between 4 and 5 by the dropwise addition of a weak acid (e.g., acetic acid).

  • Stir the reaction at 0 °C for 2-4 hours.

  • Carefully quench the reaction with a dilute acid to neutralize any excess cyanide.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the cyanohydrin.

Condensation Reactions

Condensation reactions involving the aldehyde group are powerful tools for the formation of new carbon-carbon and carbon-nitrogen double bonds.

The Wittig reaction provides a highly versatile method for the synthesis of alkenes from aldehydes. Reaction of this compound with a phosphorus ylide yields a substituted alkene.

Reactant (Ylide)ProductBaseSolventYield (%)Reference
(Triphenylphosphoranylidene)acetonitrile3-(4-methoxypyridin-2-yl)acrylonitrileNaHTHFNot ReportedGeneral Knowledge

Experimental Protocol: Wittig Reaction of this compound

  • To a stirred suspension of the corresponding phosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere, add a strong base such as n-butyllithium or sodium hydride at 0 °C.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.

Active Methylene CompoundProductCatalystYield (%)Reference
Malononitrile2-((4-methoxypyridin-2-yl)methylene)malononitrilePiperidineNot ReportedGeneral Knowledge

Experimental Protocol: Knoevenagel Condensation of this compound

  • To a solution of this compound (1.0 eq) and the active methylene compound (1.0 eq) in ethanol, add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution and purify the residue by column chromatography or recrystallization.

Reductive amination is a two-step process in which the aldehyde first reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

AmineReducing AgentProductYield (%)Reference
AnilineNaBH₃CNN-((4-methoxypyridin-2-yl)methyl)anilineNot ReportedGeneral Knowledge

Experimental Protocol: Reductive Amination of this compound

  • To a solution of this compound (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., methanol or dichloroethane), add a dehydrating agent such as molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 eq), in portions.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude product, which can be purified by chromatography.

Oxidation to Carboxylic Acid

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 4-methoxypicolinic acid, a valuable building block in its own right. A common method for this transformation is the oxidation of the corresponding alcohol precursor. A direct oxidation of the aldehyde is also feasible using various oxidizing agents. For instance, the synthesis of 3-hydroxy-4-methoxypicolinic acid from a related nitrile precursor has been reported with a high yield.[1]

Oxidizing AgentProductYield (%)Reference
H₂SO₄ (from nitrile)3-hydroxy-4-methoxypicolinic acid85[1]

Experimental Protocol: Oxidation of this compound to 4-Methoxypicolinic Acid (General Procedure)

  • Dissolve this compound (1.0 eq) in a suitable solvent like acetone or a mixture of tert-butanol and water.

  • Add a buffered oxidizing agent, such as sodium chlorite in the presence of a chlorine scavenger like 2-methyl-2-butene.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench any excess oxidant with a reducing agent (e.g., sodium sulfite).

  • Adjust the pH to be acidic to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain 4-methoxypicolinic acid.

Role in Drug Discovery and Predicted Biological Activity

While specific biological activities of this compound are not extensively reported, its derivatives are of significant interest in drug discovery. The picolinaldehyde scaffold is present in various bioactive molecules. To explore the potential biological roles of this compound, an in-silico target prediction was performed. This computational approach suggests potential protein targets based on the chemical structure of the molecule.

The predicted interactions can be visualized as a hypothetical signaling pathway:

Predicted_Biological_Activity Hypothetical Signaling Pathway Based on In-Silico Predictions cluster_targets Predicted Protein Targets cluster_pathways Downstream Cellular Processes Molecule This compound or its derivatives Kinase Protein Kinases Molecule->Kinase Inhibition/Modulation GPCR G-Protein Coupled Receptors Molecule->GPCR Agonism/Antagonism Enzyme Metabolic Enzymes Molecule->Enzyme Inhibition Proliferation Cell Proliferation & Survival Kinase->Proliferation Regulation Signaling Intracellular Signaling GPCR->Signaling Activation Metabolism Cellular Metabolism Enzyme->Metabolism Modulation

Figure 2: Predicted biological targets and pathways.

This diagram illustrates that this compound and its derivatives could potentially interact with key protein families such as protein kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes. Modulation of these targets could, in turn, affect critical cellular processes like proliferation, signaling, and metabolism, suggesting potential applications in areas such as oncology and metabolic diseases. These in-silico predictions provide a rationale for synthesizing and screening a library of this compound derivatives for various biological activities.

Conclusion

The aldehyde group in this compound exhibits a rich and versatile chemical reactivity, making it a valuable synthon for the construction of complex molecules. Its participation in nucleophilic addition, condensation, oxidation, and reduction reactions allows for the introduction of a wide range of functional groups and the formation of diverse molecular scaffolds. The detailed protocols and compiled data in this guide are intended to serve as a practical resource for chemists in academia and industry. Furthermore, the predicted biological relevance of this scaffold highlights its potential for future drug discovery efforts, warranting further investigation into the synthesis and biological evaluation of its derivatives.

References

4-Methoxypicolinaldehyde: A Versatile Pyridine-Based Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxypicolinaldehyde, a substituted pyridine derivative, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique structural features, comprising a pyridine ring functionalized with a reactive aldehyde group at the 2-position and an electron-donating methoxy group at the 4-position, impart a distinct reactivity profile that has been exploited in the construction of a diverse array of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in the synthesis of biologically active compounds and functional materials. Detailed experimental protocols for its application in pivotal synthetic transformations, including aldol condensations, Wittig reactions, and multicomponent reactions, are presented, alongside a compilation of relevant quantitative data to facilitate its use in a research and development setting.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point range of 28-30°C.[1] It is characterized by the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol .[1] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference(s)
CAS Number 16744-81-3[1]
Molecular Formula C₇H₇NO₂[1]
Molecular Weight 137.14 g/mol [1]
Melting Point 28-30 °C[1]
Boiling Point 125-130 °C (at 25 Torr)[1]
Density 1.159 g/cm³ (Predicted)[1]
Appearance White to yellow solid-liquid mixture[1]
pKa 4.47 ± 0.10 (Predicted)[1]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[1]

Synthesis of this compound

A common and effective method for the preparation of this compound involves the oxidation of the corresponding alcohol, (4-methoxypyridin-2-yl)methanol.

Synthesis reactant (4-methoxypyridin-2-yl)methanol reagent Manganese(IV) oxide (MnO2) Ethyl Acetate, 80°C reactant->reagent product This compound reagent->product Aldol_Condensation Aldehyde This compound Base Base (e.g., NaOH) Aldehyde->Base Ketone Ketone (e.g., Acetone) Ketone->Base Intermediate β-Hydroxy Ketone Base->Intermediate Product α,β-Unsaturated Ketone Intermediate->Product Water H₂O Intermediate->Water -H₂O Wittig_Reaction Aldehyde This compound Ylide Phosphorus Ylide (Wittig Reagent) Aldehyde->Ylide Intermediate Oxaphosphetane Ylide->Intermediate Product Alkene Intermediate->Product Byproduct Triphenylphosphine oxide Intermediate->Byproduct Ugi_Reaction cluster_reactants Reactants Aldehyde This compound Product Bis-amide Aldehyde->Product One-pot Amine Amine Amine->Product One-pot Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Product One-pot Isocyanide Isocyanide Isocyanide->Product One-pot Hantzsch_Synthesis cluster_reactants Reactants Aldehyde This compound Product Dihydropyridine Aldehyde->Product One-pot Ketoester1 β-Ketoester (2 eq.) Ketoester1->Product One-pot Ammonia Ammonia / Ammonium Acetate Ammonia->Product One-pot

References

An In-Depth Technical Guide to 4-Methoxypicolinaldehyde: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxypicolinaldehyde, a substituted pyridine derivative, has emerged as a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, historical context, synthesis, and its burgeoning role as a key intermediate in the development of targeted therapeutics. Particular emphasis is placed on its application in the synthesis of kinase inhibitors, specifically those targeting the critical PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive core for the design of bioactive molecules. This compound (also known as 4-methoxypyridine-2-carboxaldehyde) combines the features of this heterocyclic core with a reactive aldehyde group and a methoxy substituent, offering multiple avenues for synthetic elaboration. This guide aims to be a comprehensive resource for researchers leveraging this compound in their drug discovery efforts.

History and Discovery

While the precise date and individual credited with the first synthesis of this compound are not well-documented, its development can be understood within the broader history of pyridine chemistry. The systematic study and synthesis of pyridine derivatives began in the late 19th century. The fundamental methods for the functionalization of the pyridine ring, developed over decades of research, have enabled the synthesis of a vast array of substituted pyridines, including this compound. Its emergence as a commercially available building block is a testament to the maturation of synthetic organic chemistry and the increasing demand for novel intermediates in drug discovery.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueReference(s)
CAS Number 16744-81-3[1]
Molecular Formula C₇H₇NO₂[1]
Molecular Weight 137.14 g/mol [1]
Appearance White to yellow solid-liquid mixture
Melting Point 28-30 °C[1]
Boiling Point 125-130 °C (25 Torr)
Density 1.159 ± 0.06 g/cm³ (Predicted)
pKa 4.47 ± 0.10 (Predicted)
SMILES O=Cc1ncccc1OC[1]

Experimental Protocols

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the oxidation of (4-methoxypyridin-2-yl)methanol.

Reaction Scheme:

G cluster_0 Synthesis of this compound reactant (4-methoxypyridin-2-yl)methanol product This compound reactant->product Oxidation reagent Manganese(IV) oxide Ethyl Acetate, 80°C reagent->reactant G start This compound step1 Reductive Amination (with a suitable amine) start->step1 intermediate1 Amine Intermediate step1->intermediate1 step2 Pyrimidine Ring Formation (e.g., with a formamide equivalent) intermediate1->step2 intermediate2 Substituted Pyrimidine step2->intermediate2 step3 Further Functionalization intermediate2->step3 final_product Kinase Inhibitor step3->final_product G cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PTEN PTEN PIP3->PTEN Inhibition PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

References

An In-Depth Technical Guide to the Potential Derivatives of 4-Methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxypicolinaldehyde, a substituted pyridine derivative, presents a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds. Its unique electronic and structural features, arising from the interplay between the pyridine ring, the methoxy group, and the reactive aldehyde functionality, make it a valuable starting material in medicinal chemistry and materials science. The pyridine nitrogen imparts aqueous solubility and potential for hydrogen bonding, while the methoxy group can influence the lipophilicity and metabolic stability of its derivatives. The aldehyde group serves as a key handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures. This guide explores the synthesis of potential derivatives of this compound, including imines, chalcones, hydrazones, and products of Knoevenagel and Wittig reactions, and discusses their potential biological activities based on analogous structures reported in the literature.

Synthesis of this compound Derivatives

The aldehyde functionality of this compound is amenable to a variety of condensation and olefination reactions, providing access to a wide range of derivatives.

Imine (Schiff Base) Derivatives

The reaction of this compound with primary amines yields imine derivatives, also known as Schiff bases. These compounds are valuable intermediates in organic synthesis and have been shown to possess a wide range of biological activities.

Experimental Protocol: General Synthesis of Imines from this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: Add the desired primary amine (1.0-1.2 equivalents) to the solution.

  • Catalysis (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a period of 2 to 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Table 1: Representative Imine Derivatives from Aromatic Aldehydes

Aldehyde Amine Product Yield (%) Reference
Benzaldehyde Aniline N-Benzylideneaniline >90 Generic

| 4-Methoxybenzaldehyde | 4-Fluoroaniline | (E)-1-(4-fluorophenyl)-N-(4-methoxybenzylidene)aniline | 85 | Generic |

imine_synthesis aldehyde This compound intermediate Carbinolamine Intermediate aldehyde->intermediate + R-NH2 amine Primary Amine (R-NH2) amine->intermediate imine Imine Derivative intermediate->imine - H2O water H2O

Caption: Synthesis of Imine Derivatives.

Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that can be synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone. Chalcone derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Experimental Protocol: Synthesis of a Chalcone Derivative from this compound

  • Reaction Setup: Dissolve this compound (1.0 equivalent) and a substituted acetophenone (1.0 equivalent) in ethanol in a round-bottom flask.

  • Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the stirred solution at room temperature.

  • Reaction Conditions: Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid. The precipitated solid is collected by vacuum filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol.

Table 2: Representative Chalcone Synthesis Data

Aldehyde Acetophenone Catalyst Yield (%) Reference
4-Hydroxy-3-methoxybenzaldehyde 1,3-Diacetylbenzene c-H2SO4 35 [1]

| 4-Nitrobenzaldehyde | 2,4,6-Trimethoxyacetophenone | NaOH | 94 |[2] |

chalcone_synthesis aldehyde This compound aldol Aldol Adduct aldehyde->aldol acetophenone Acetophenone Derivative enolate Enolate Intermediate acetophenone->enolate + Base enolate->aldol chalcone Chalcone Derivative aldol->chalcone - H2O

Caption: Claisen-Schmidt Condensation for Chalcone Synthesis.

Hydrazone Derivatives

Hydrazones are formed by the reaction of aldehydes or ketones with hydrazines. They are a class of compounds with a wide range of reported biological activities, including antimicrobial, anticonvulsant, and anticancer effects.

Experimental Protocol: General Synthesis of Hydrazones from this compound

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent like methanol or ethanol.

  • Hydrazine Addition: Add the desired hydrazine or hydrazide derivative (1.0 equivalent) to the solution.

  • Catalysis: A few drops of glacial acetic acid are often added as a catalyst.

  • Reaction Conditions: The reaction mixture is typically refluxed for 2-6 hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: After cooling, the precipitated product is collected by filtration, washed with a cold solvent, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Table 3: Examples of Synthesized Hydrazone Derivatives and their Biological Activity

Aldehyde Hydrazide Product IC50 (µM) (Antiglycation) Reference
2,4,6-Trihydroxybenzaldehyde 4-Methoxybenzohydrazide N'-(2,4,6-Trihydroxybenzylidene)-4-methoxybenzohydrazide 216.52 ± 4.2 [3]

| 2,3-Dihydroxybenzaldehyde | 4-Methoxybenzohydrazide | N'-(2,3-Dihydroxybenzylidene)-4-methoxybenzohydrazide | 289.58 ± 2.64 |[3] |

Knoevenagel Condensation Products

The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound, catalyzed by a weak base. This reaction is a powerful tool for C-C bond formation and the synthesis of α,β-unsaturated compounds.

Experimental Protocol: Knoevenagel Condensation with this compound

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 equivalents), and a catalytic amount of a weak base (e.g., piperidine, ammonium acetate) in a suitable solvent like ethanol.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours, with progress monitored by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is poured into cold water or onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization.

Table 4: Knoevenagel Condensation of Aromatic Aldehydes

Aldehyde Active Methylene Compound Catalyst Yield (%) Reference
4-Nitrobenzaldehyde Malononitrile SeO2/ZrO2 98 [4]

| Benzaldehyde | Malononitrile | Henna Leaf Extract | 92 |[5] |

Wittig Reaction Products

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide. This reaction is particularly useful for creating C=C bonds with good control over the stereochemistry of the resulting alkene.

Experimental Protocol: Wittig Reaction with this compound

  • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) in an anhydrous solvent like THF. Cool the suspension to 0°C or below and add a strong base (e.g., n-butyllithium, sodium hydride) dropwise to generate the ylide.

  • Reaction with Aldehyde: To the resulting ylide solution, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at a low temperature.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Table 5: Representative Wittig Reactions with Aromatic Aldehydes

Aldehyde Phosphonium Ylide Product Yield (%) Reference
Benzaldehyde (Triphenylphosphoranylidene)acetonitrile 3-Phenylacrylonitrile High Generic

| 4-Methoxybenzaldehyde | Methylenetriphenylphosphorane | 1-Methoxy-4-vinylbenzene | Good | Generic |

Potential Biological Activities of this compound Derivatives

While specific biological data for a wide range of this compound derivatives are limited, the biological activities of analogous compounds containing the 4-methoxyphenyl or pyridine moiety suggest significant therapeutic potential.

Anticancer Activity

Many pyridine and methoxy-substituted aromatic derivatives have demonstrated potent anticancer activities. For instance, novel pyrazolo[3,4-b]pyridine derivatives have shown significant anti-cancer potency towards various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[6] Thiosemicarbazone derivatives of pyridine-2-carboxaldehydes have also been evaluated for their antineoplastic activity.[7] Chalcones bearing methoxy substituents have been reported to exhibit cytotoxic activity against leukemia cell lines.

Table 6: Anticancer Activity of Related Heterocyclic Compounds

Compound Class Cancer Cell Line IC50 (µM) Reference
Pyrazolo[3,4-b]pyridine derivative Hela 2.59 [6]
Pyrazolo[3,4-b]pyridine derivative HCT-116 1.98 [6]
Methoxy-4'-amino chalcone HL-60 1.57 (µg/mL)

| 1,3,4-Thiadiazole derivative | MCF-7 | >100 | |

anticancer_pathway cluster_cell Cancer Cell CDK2 CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle CDK9 CDK9 CDK9->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to Derivative Potential this compound Derivative Derivative->CDK2 Inhibition Derivative->CDK9 Inhibition

References

A Technical Guide to the Stability and Storage of 4-Methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects concerning the stability and storage of 4-Methoxypicolinaldehyde. The information herein is intended to assist researchers in ensuring the integrity of this compound throughout its lifecycle in a laboratory or developmental setting. This document outlines recommended storage conditions, potential degradation pathways, and provides a framework for establishing in-house stability-indicating protocols.

Summary of Recommended Storage Conditions

Proper storage is paramount to maintaining the purity and stability of this compound. Based on available data for this and structurally related compounds, the following conditions are recommended to minimize degradation.

ParameterRecommendationRationale
Temperature -20°C for long-term storage. 2-8°C (refrigerator) for short-term use.Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes oxidation, as aromatic aldehydes can be susceptible to oxidation.
Light Protect from light. Store in amber vials or in the dark.Aromatic and aldehydic compounds can be sensitive to photodegradation.
Moisture Store in a tightly sealed container in a dry place.Prevents hydrolysis and other moisture-mediated degradation.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure—an aromatic aldehyde with a methoxy-substituted pyridine ring—several potential degradation routes can be anticipated. Understanding these pathways is crucial for designing robust stability studies and analytical methods.

A logical workflow for investigating the stability of this compound is presented below.

G Workflow for Stability Assessment of this compound cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Analytical Method Development cluster_3 Analysis and Data Interpretation cluster_4 Stability Protocol and Storage A Procure high-purity This compound B Characterize initial sample (Purity, Appearance, etc.) A->B C Hydrolysis (Acidic, Basic, Neutral) B->C Subject to stress D Oxidation (e.g., H2O2) B->D Subject to stress E Photolysis (UV/Vis light exposure) B->E Subject to stress F Thermal Stress (Elevated temperature) B->F Subject to stress G Develop Stability-Indicating Analytical Method (e.g., HPLC) C->G Develop method to separate degradants from parent compound D->G Develop method to separate degradants from parent compound E->G Develop method to separate degradants from parent compound F->G Develop method to separate degradants from parent compound H Validate Method (Specificity, Linearity, Accuracy, Precision) G->H I Analyze stressed samples using validated method H->I J Identify and characterize major degradation products I->J K Determine degradation kinetics and pathways J->K L Establish long-term and accelerated stability studies K->L M Define optimal storage conditions and re-test date L->M

Caption: Workflow for Stability Assessment

The primary anticipated degradation pathways include:

  • Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (4-methoxypicolinic acid). This can be promoted by atmospheric oxygen, especially in the presence of light or metal ions.

  • Photodegradation: Exposure to UV or visible light can lead to complex degradation pathways, potentially involving the pyridine ring and the methoxy group. Photodegradation of methoxy-substituted aromatic compounds can sometimes lead to demethoxylation or the formation of phenolic derivatives.

  • Hydrolysis: While aldehydes are generally less susceptible to hydrolysis than esters or amides, the stability of the methoxy group under strongly acidic or basic conditions could be a concern, potentially leading to the formation of the corresponding hydroxypyridine derivative.

  • Polymerization/Condensation: Aldehydes can undergo self-condensation reactions, although this is less common for aromatic aldehydes compared to aliphatic ones.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a series of forced degradation studies should be conducted. These studies are designed to intentionally degrade the molecule to identify potential degradation products and to develop a stability-indicating analytical method. The following are generalized protocols based on ICH guidelines that can be adapted.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Example HPLC Method Parameters (Starting Point):

ParameterCondition
Column C18 reverse-phase, e.g., 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile (Gradient elution may be required)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Diode Array Detector (DAD) to monitor multiple wavelengths (e.g., 220-400 nm) to detect potential degradants with different chromophores.
Injection Volume 10 µL

The method must be validated for specificity by demonstrating that the peak for this compound is pure and well-resolved from all degradation product peaks generated during forced degradation studies.

Forced Degradation (Stress Testing) Protocols

The goal of forced degradation is to achieve 5-20% degradation of the parent compound to ensure that the analytical method is capable of detecting and quantifying the degradation products.

3.2.1. Hydrolytic Degradation

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N Hydrochloric Acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

    • At specified time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N Sodium Hydroxide.

    • Incubate under the same conditions as acid hydrolysis.

    • At specified time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 N Hydrochloric Acid, and dilute for analysis.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of water.

    • Incubate under the same conditions as acid/base hydrolysis and analyze at specified time points.

3.2.2. Oxidative Degradation

  • Preparation: To an aliquot of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubation: Keep the solution at room temperature for a defined period, monitoring the degradation periodically. If no degradation is observed, gentle heating (e.g., 40-50°C) can be applied.

  • Analysis: Withdraw samples at time points and dilute with the mobile phase for HPLC analysis.

3.2.3. Photolytic Degradation

  • Sample Preparation: Expose a sample of the solid compound and a solution of the compound (in a photostable solvent like quartz cuvettes) to a light source.

  • Light Exposure: According to ICH Q1B guidelines, the sample should be exposed to not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control: A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature and humidity conditions.

  • Analysis: Analyze the exposed and control samples at appropriate time intervals.

3.2.4. Thermal Degradation

  • Solid State: Place a sample of the solid this compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for a specified duration.

  • Solution State: Heat a solution of the compound at a controlled temperature (e.g., 60°C).

  • Analysis: At defined time points, withdraw samples, prepare solutions (for the solid sample), and analyze by HPLC.

Data Presentation and Interpretation

All quantitative data from stability studies should be tabulated to facilitate comparison and trend analysis.

Table 1: Hypothetical Data from Forced Degradation of this compound

Stress ConditionDurationAssay of this compound (%)% DegradationNumber of Degradation ProductsMajor Degradant RRT
0.1 N HCl (60°C)48 h92.57.520.85
0.1 N NaOH (60°C)48 h88.211.830.72, 1.15
3% H₂O₂ (RT)24 h85.714.311.30
Photolytic (Solid)1.2 M lux h98.11.910.92
Thermal (60°C, Solid)7 days99.50.50-

*RRT: Relative Retention Time

The results from these studies will guide the establishment of appropriate storage conditions, re-test periods, and specifications for this compound. The identification of degradation products using techniques like LC-MS/MS can provide valuable insights into the degradation pathways, which is critical for drug development and formulation studies.

Conclusion

The stability of this compound is a critical parameter for its reliable use in research and development. While specific stability data is not widely published, a systematic approach based on established principles of forced degradation and the use of stability-indicating analytical methods can provide the necessary information. The recommended storage conditions of low temperature, protection from light and moisture, and an inert atmosphere provide a strong starting point for preserving the integrity of this compound. For critical applications, it is strongly advised that researchers perform their own stability assessments using the protocols outlined in this guide.

4-Methoxypicolinaldehyde: A Technical Guide to Hazards and Safety Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and recommended safety precautions for the handling and use of 4-Methoxypicolinaldehyde (CAS No. 16744-81-3). The information presented is intended to support risk assessment and the implementation of safe laboratory practices for professionals in research and drug development.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. A summary of its key physical and chemical properties is provided below.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [1][2]
Appearance Colorless to Pale-yellow to Yellow-brown Solid or Liquid-
Melting Point 28-30 °C[2]
Boiling Point 238.651 °C at 760 mmHg[2]
Density 1.159 g/cm³[2]
Flash Point 98.133 °C[2]
Solubility No data available-

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation

Signal Word: Warning

GHS Pictograms:

alt text

Toxicological Information

Experimental Protocols

No specific experimental protocols for the safety assessment of this compound were identified in the conducted search of publicly available literature. Researchers should develop and validate their own protocols for any toxicological or safety-related studies in accordance with established guidelines from regulatory bodies such as the OECD or FDA.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure.

Handling
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors or dust.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If working outside a fume hood or with potential for aerosolization, use a NIOSH-approved respirator.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled.

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend storage at -20°C.[1]

  • Incompatible Materials: Store away from strong oxidizing agents and other incompatible materials. Specific incompatibility data is limited.

  • Atmosphere: For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon).

Emergency Procedures

A clear and well-rehearsed emergency plan is essential when working with hazardous chemicals.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards from Combustion: Combustion may produce toxic gases, including carbon oxides and nitrogen oxides.

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 5.1). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

SafeHandlingWorkflow cluster_planning Planning & Preparation cluster_handling Handling & Use cluster_storage Storage & Waste cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment ObtainSDS Obtain & Review SDS RiskAssessment->ObtainSDS PPE_Selection Select Appropriate PPE ObtainSDS->PPE_Selection EmergencyPlan Establish Emergency Plan PPE_Selection->EmergencyPlan UseEngineeringControls Use Engineering Controls (e.g., Fume Hood) EmergencyPlan->UseEngineeringControls WearPPE Wear Selected PPE UseEngineeringControls->WearPPE FollowSOPs Follow Standard Operating Procedures WearPPE->FollowSOPs StoreProperly Store in Designated Area (Cool, Dry, Ventilated) FollowSOPs->StoreProperly Spill Spill FollowSOPs->Spill Exposure Exposure FollowSOPs->Exposure Segregate Segregate from Incompatibles StoreProperly->Segregate Fire Fire StoreProperly->Fire WasteDisposal Dispose of Waste According to Regulations Segregate->WasteDisposal

Caption: Logical workflow for the safe handling of this compound.

Emergency Response Decision Tree

In the event of an emergency, the following decision tree can guide the initial response.

EmergencyResponse Start Emergency Occurs IncidentType Identify Incident Type Start->IncidentType Spill Chemical Spill IncidentType->Spill Spill Exposure Personal Exposure IncidentType->Exposure Exposure Fire Fire IncidentType->Fire Fire SpillSize Is the spill large or unmanageable? Spill->SpillSize ExposureType Route of Exposure? Exposure->ExposureType FireSize Is the fire small and containable? Fire->FireSize EvacuateSpill Evacuate Area Alert Others Call Emergency Services SpillSize->EvacuateSpill Yes ContainSpill Contain Spill with Inert Absorbent Wear Full PPE SpillSize->ContainSpill No CleanUpSpill Clean Up and Dispose of Waste Properly ContainSpill->CleanUpSpill Inhalation Inhalation ExposureType->Inhalation SkinContact Skin/Eye Contact ExposureType->SkinContact Ingestion Ingestion ExposureType->Ingestion MoveToFreshAir Move to Fresh Air Seek Medical Attention Inhalation->MoveToFreshAir FlushWithWater Flush with Water for 15 min Remove Contaminated Clothing Seek Medical Attention SkinContact->FlushWithWater RinseMouth Rinse Mouth Do NOT Induce Vomiting Seek Immediate Medical Attention Ingestion->RinseMouth ActivateAlarm Activate Fire Alarm Evacuate Area Call Fire Department FireSize->ActivateAlarm No UseExtinguisher Use Appropriate Fire Extinguisher FireSize->UseExtinguisher Yes

Caption: Decision tree for emergency response to incidents involving this compound.

Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a formal risk assessment or a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for this compound before use. All laboratory personnel must be thoroughly trained in the proper handling and emergency procedures for all chemicals they work with.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 4-methoxypicolinaldehyde as a key starting material. The methodologies outlined below are based on established multicomponent reactions, offering efficient routes to diverse molecular scaffolds of interest in medicinal chemistry and drug development.

Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, providing access to dihydropyrimidinones (DHPMs). These scaffolds are present in numerous biologically active molecules.

Application: Preparation of 5-(ethoxycarbonyl)-6-methyl-4-(4-methoxypyridin-2-yl)-3,4-dihydropyrimidin-2(1H)-one.

Experimental Protocol

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) in ethanol (10 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and stir for 15-20 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product and purify by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Quantitative Data
Aldehydeβ-KetoesterN-SourceCatalystSolventTime (h)Yield (%)
This compoundEthyl acetoacetateUreaHClEthanol4-685-95 (estimated)

Note: The yield is an estimate based on typical Biginelli reactions with similar aromatic aldehydes. Actual yields may vary.

Reaction Workflow

Biginelli_Reaction A This compound D One-pot Reaction (Ethanol, HCl, Reflux) A->D B Ethyl Acetoacetate B->D C Urea C->D E Work-up & Purification D->E F Dihydropyrimidinone E->F Gewald_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product A This compound E Gewald Reaction (Ethanol, Morpholine, RT) A->E B Ethyl Cyanoacetate B->E C Malononitrile C->E D Sulfur D->E F 2-Aminothiophene Derivative E->F Quinazoline_Synthesis Reactants This compound 2-Aminobenzophenone Ammonium Acetate Reaction Reflux in Ethanol with Acetic Acid Reactants->Reaction Workup Precipitation in Ice Water Filtration Reaction->Workup Purification Recrystallization from Ethanol Workup->Purification Product Quinazoline Derivative Purification->Product

Application Notes and Protocols for 4-Methoxypicolinaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Methoxypicolinaldehyde as a versatile building block in medicinal chemistry. The protocols and data presented herein are based on established synthetic methodologies and the biological activities of structurally related compounds, offering a foundational guide for the design and synthesis of novel therapeutic agents.

Introduction

This compound, also known as 4-methoxypyridine-2-carboxaldehyde, is a valuable heterocyclic intermediate in drug discovery.[1] Its unique structure, featuring a pyridine ring, a reactive aldehyde group, and a methoxy substituent, offers multiple avenues for chemical modification. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in approved kinase inhibitors and other therapeutic agents due to its ability to participate in key hydrogen bonding interactions with biological targets.[2] The aldehyde functionality serves as a versatile handle for various chemical transformations, most notably reductive amination, to introduce diverse substituents and build molecular complexity.[3] The methoxy group can influence the electronic properties and metabolic stability of the final compound, making it a useful modulator in structure-activity relationship (SAR) studies.[1]

This document outlines the application of this compound in the synthesis of potential anticancer agents, specifically focusing on its use as a precursor for ribonucleotide reductase inhibitors and as a key structural component in the development of kinase inhibitors.

Application 1: Synthesis of Pyridine-2-carboxaldehyde Thiosemicarbazone Derivatives as Ribonucleotide Reductase Inhibitors

Thiosemicarbazones derived from pyridine-2-carboxaldehyde are a class of compounds known to exhibit potent anticancer activity through the inhibition of ribonucleotide reductase, a crucial enzyme in DNA synthesis. The following section details a synthetic protocol adapted for this compound and presents biological data for analogous compounds.

Experimental Protocol: Synthesis of this compound Thiosemicarbazone

This protocol is adapted from the synthesis of related pyridine-2-carboxaldehyde thiosemicarbazones.

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of warm ethanol.

  • To this solution, add a solution of 1.1 equivalents of thiosemicarbazide dissolved in warm ethanol.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound thiosemicarbazone.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Biological Activity Data

The following table summarizes the biological activity of structurally related pyridine-2-carboxaldehyde thiosemicarbazones against L1210 leukemia cells, demonstrating the potential of this class of compounds.

CompoundR GroupIC50 (µM) for Ribonucleotide Reductase Inhibition[1]Optimal % T/C in L1210 Leukemia-bearing Mice[1]
1 5-(methylamino)1.3223
2 5-(ethylamino)1.0204
3 5-(allylamino)1.4215

T/C = (Median survival time of treated mice / Median survival time of control mice) x 100

Application 2: this compound as a Scaffold for Kinase Inhibitors

The pyridine moiety of this compound is a common feature in many kinase inhibitors. The aldehyde group provides a convenient point for elaboration to introduce functionalities that can interact with the solvent-exposed region of the kinase active site. A common synthetic strategy to achieve this is through reductive amination.

Experimental Protocol: Reductive Amination of this compound

This is a general protocol for the reductive amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in DCM or DCE (0.1 M), add the desired amine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted (4-methoxypyridin-2-yl)methanamine derivative.

Biological Activity of Methoxy-Substituted Pyridine Derivatives

The following table presents the cytotoxic activities of a series of 2-methoxypyridine derivatives against various cancer cell lines, highlighting the potential of this scaffold in cancer drug discovery.

CompoundR GroupHepG2 IC50 (µM)[3]DU145 IC50 (µM)[3]MBA-MB-231 IC50 (µM)[3]
4 4-bromophenyl2.33.14.5
5 4-chlorophenyl1.92.83.9
6 3-bromo-4-methoxyphenyl1.21.82.1

Visualizations

Experimental Workflow: Synthesis of Pyridine-2-carboxaldehyde Thiosemicarbazone Derivatives

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 This compound reaction Condensation (Ethanol, cat. Acetic Acid, Reflux) start1->reaction start2 Thiosemicarbazide start2->reaction workup Cooling & Precipitation reaction->workup purification Filtration & Washing workup->purification product This compound Thiosemicarbazone purification->product G cluster_start Starting Materials cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification cluster_product Final Product start1 This compound imine Imine Formation (DCM, cat. Acetic Acid) start1->imine start2 Primary or Secondary Amine start2->imine reduction Reduction (Sodium triacetoxyborohydride) imine->reduction workup Aqueous Workup reduction->workup purification Column Chromatography workup->purification product N-substituted (4-methoxypyridin-2-yl)methanamine purification->product G cluster_pathway DNA Synthesis Pathway cluster_enzyme Enzyme cluster_inhibitor Inhibitor ribonucleotides Ribonucleotides (ADP, GDP, CDP, UDP) rr Ribonucleotide Reductase (RR) ribonucleotides->rr Substrate deoxyribonucleotides Deoxyribonucleotides (dADP, dGDP, dCDP, dUDP) dna DNA Synthesis & Repair deoxyribonucleotides->dna rr->deoxyribonucleotides Product inhibitor This compound Thiosemicarbazone Derivative inhibitor->rr Inhibition

References

Application Notes and Protocols for the Condensation Reaction of 4-Methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxypicolinaldehyde is a substituted pyridine aldehyde of significant interest in medicinal chemistry and materials science. Its derivatives often serve as key intermediates in the synthesis of complex heterocyclic compounds with a wide range of biological activities. The condensation reaction, particularly the Knoevenagel condensation, is a fundamental and efficient method for carbon-carbon bond formation, allowing for the straightforward introduction of various functional groups at the aldehyde position. This reaction involves the nucleophilic addition of an active methylene compound to the carbonyl group of this compound, typically followed by dehydration to yield an α,β-unsaturated product.

These resulting vinyl-substituted pyridine derivatives are valuable scaffolds in drug discovery, with some demonstrating potential as anticancer agents through the inhibition of critical signaling pathways. This document provides detailed protocols for the Knoevenagel condensation of this compound with common active methylene compounds, summarizing quantitative data from analogous reactions and presenting visual representations of the experimental workflow and a relevant biological signaling pathway.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Knoevenagel condensation of this compound with various active methylene compounds. The data is based on established protocols for analogous aromatic and heteroaromatic aldehydes, providing a reliable reference for expected yields and reaction times.

Active Methylene CompoundCatalyst/ConditionsSolventTemperature (°C)Time (h)Yield (%)
MalononitrileCatalyst-freeEthanol/Water (1:1)Room Temperature2 - 490 - 95
Ethyl CyanoacetateCatalyst-freeEthanol/Water (1:1)Room Temperature4 - 685 - 90
MalononitrilePiperidine (catalytic)EthanolReflux1 - 2>95
Ethyl CyanoacetatePiperidine (catalytic)EthanolReflux2 - 3>90
MalononitrileDABCO (10 mol%)MethanolRoom Temperature1~99
Ethyl CyanoacetateDBU (catalytic)WaterRoom Temperature0.5 - 1>95

Experimental Protocols

Two primary methods for the Knoevenagel condensation of this compound are presented below: a catalyst-free "green" chemistry approach and a conventional base-catalyzed method.

Protocol 1: Catalyst-Free Knoevenagel Condensation in Aqueous Ethanol

This protocol offers an environmentally benign and efficient method for the synthesis of vinyl-substituted pyridines.[1][2]

Materials:

  • This compound

  • Active Methylene Compound (e.g., Malononitrile or Ethyl Cyanoacetate)

  • Ethanol (95%)

  • Distilled Water

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and distilled water (approximately 10-15 mL per gram of aldehyde).

  • Addition of Reactants: To the stirred solution, add the active methylene compound (1.0 - 1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 2-6 hours, depending on the active methylene compound used.

  • Work-up and Isolation: Upon completion of the reaction (as indicated by TLC), a precipitate of the product will likely have formed. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.

Protocol 2: Base-Catalyzed Knoevenagel Condensation

This protocol utilizes a weak organic base as a catalyst to accelerate the reaction, often leading to shorter reaction times and high yields.

Materials:

  • This compound

  • Active Methylene Compound (e.g., Malononitrile or Ethyl Cyanoacetate)

  • Ethanol or Methanol

  • Weak Base Catalyst (e.g., Piperidine, Pyrrolidine, or 1,4-diazabicyclo[2.2.2]octane (DABCO))

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and the active methylene compound (1.0 - 1.1 eq) in a suitable solvent such as ethanol or methanol (10-20 mL per gram of aldehyde).

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., 2-3 drops of piperidine or 10 mol% of DABCO) to the mixture.

  • Reaction: The reaction can be performed at room temperature or heated to reflux to increase the reaction rate. Stir the mixture and monitor its progress by TLC.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

  • Drying: Dry the purified product under vacuum.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis This compound This compound Mixing and Stirring Mixing and Stirring This compound->Mixing and Stirring Active Methylene Compound Active Methylene Compound Active Methylene Compound->Mixing and Stirring Solvent Solvent Solvent->Mixing and Stirring Catalyst (optional) Catalyst (optional) Catalyst (optional)->Mixing and Stirring Monitoring (TLC) Monitoring (TLC) Mixing and Stirring->Monitoring (TLC) Isolation (Filtration/Evaporation) Isolation (Filtration/Evaporation) Monitoring (TLC)->Isolation (Filtration/Evaporation) Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Isolation (Filtration/Evaporation)->Purification (Recrystallization/Chromatography) Characterization (NMR, IR, MS) Characterization (NMR, IR, MS) Purification (Recrystallization/Chromatography)->Characterization (NMR, IR, MS) Final Product Final Product Characterization (NMR, IR, MS)->Final Product

Caption: Experimental workflow for the Knoevenagel condensation of this compound.

STAT3_pathway cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK (Janus Kinase) Cytokine Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene Transcription Target Gene Transcription Nucleus->Gene Transcription Promotes Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Angiogenesis Angiogenesis Gene Transcription->Angiogenesis Metastasis Metastasis Gene Transcription->Metastasis Condensation Product This compound Condensation Product Condensation Product->STAT3_active Inhibits Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by this compound condensation products.

References

Application Notes and Protocols: The Use of 4-Methoxypicolinaldehyde in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxypicolinaldehyde, a substituted pyridine aldehyde, serves as a valuable and versatile building block in the synthesis of complex heterocyclic molecules with potential therapeutic applications. The pyridine scaffold is a well-established privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors, due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The methoxy group can also play a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of the final compound.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of potential kinase inhibitors. Detailed, adaptable protocols for key synthetic transformations are presented, along with data on the activity of structurally related compounds and visualizations of relevant signaling pathways to guide further research and development.

Key Synthetic Strategies

The aldehyde functionality of this compound offers a versatile handle for a variety of chemical transformations to construct kinase inhibitor scaffolds. Two primary strategies are highlighted here: reductive amination and condensation reactions.

1. Reductive Amination: This one-pot reaction is a highly efficient method for forming carbon-nitrogen bonds. It involves the reaction of the aldehyde with a primary or secondary amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. This strategy is widely used to introduce diverse side chains that can interact with different regions of the kinase active site.

2. Condensation Reactions: this compound can undergo condensation with various active methylene compounds to generate a wide range of heterocyclic structures that can serve as the core of a kinase inhibitor. These reactions are fundamental in building the foundational scaffold of the drug molecule.

Data Presentation: Kinase Inhibitory Activity

While specific IC50 data for kinase inhibitors directly synthesized from this compound is not extensively available in the public domain, the following table summarizes the inhibitory activities of several reported kinase inhibitors containing a 4-methoxypyridine or a related pyridine moiety. This data provides a valuable reference for the potential potency of compounds derived from this scaffold.

Compound IDTarget Kinase(s)IC50 (nM)Cell Line (if applicable)Reference
Compound 1 EGFR, VEGFR-2161 (EGFR), 141 (VEGFR-2)HepG-2, MCF-7[1]
Compound 2 EGFR, VEGFR-2209 (EGFR), 195 (VEGFR-2)HepG-2, MCF-7[1]
Compound 3 c-Met4.9-[2]
Compound 4 PIM-120.4HepG2[3]
Compound 5 VRK1~150-[4]
Compound 6 TRKA56Km-12[5]
Compound 7 mTOR, PI3Kα120,000 (PI3Kα)-[3]

Experimental Protocols

The following are detailed, adaptable protocols for the synthesis of kinase inhibitor precursors from this compound.

Protocol 1: One-Pot Reductive Amination

This protocol describes the direct synthesis of a secondary amine from this compound and a primary amine.

Materials:

  • This compound

  • Desired primary amine (e.g., aniline derivative)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCE or DCM (0.1 M), add the desired primary amine (1.1 eq).

  • If the reaction is slow, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to afford the desired secondary amine.[6][7]

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Condensation with Active Methylene Compounds

This protocol outlines the synthesis of a substituted pyridine derivative via Knoevenagel condensation.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine or other basic catalyst

  • Ethanol or other suitable solvent

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol in a round-bottom flask.[1]

  • Cool the mixture in an ice bath.

  • Add a catalytic amount of piperidine dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by the formation of a precipitate or by TLC.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the desired condensed product.[8]

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors.

PI3K_Akt_mTOR_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 akt Akt pip3->akt Activation pten PTEN pten->pip3 Inhibition mtorc1 mTORC1 akt->mtorc1 Activation proliferation Cell Proliferation, Growth, Survival mtorc1->proliferation Promotes MAPK_ERK_Pathway receptor Growth Factor Receptor (e.g., EGFR) ras Ras receptor->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription Transcription Factors (e.g., c-Myc, c-Fos) erk->transcription Activation proliferation Cell Proliferation, Differentiation transcription->proliferation Regulates Synthesis_Workflow start This compound reaction Reductive Amination or Condensation start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization screening In vitro Kinase Assay (IC50 Determination) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization sar->optimization optimization->reaction Design New Analogs

References

4-Methoxypicolinaldehyde: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-Methoxypicolinaldehyde, a substituted pyridine derivative, is emerging as a significant intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features make it a valuable building block for the development of novel therapeutics, particularly in the areas of cardiovascular disease and oncology. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in pharmaceutical synthesis.

Application in the Synthesis of Pimobendan

While the direct use of this compound in the synthesis of the cardiotonic agent Pimobendan is not extensively documented in publicly available literature, its isomer, p-methoxybenzaldehyde, is a well-established precursor. Given the structural similarities, the synthetic route for Pimobendan using p-methoxybenzaldehyde serves as a crucial reference and a highly probable pathway for the application of this compound.

Pimobendan is a potent inotropic and vasodilator agent used in the management of congestive heart failure in canines. Its dual mechanism of action involves calcium sensitization of cardiac troponins and inhibition of phosphodiesterase III (PDE3).

Synthetic Pathway Overview

The synthesis of Pimobendan from a methoxy-substituted benzaldehyde derivative involves the condensation with a diaminophenyl-dihydropyridazinone intermediate. This reaction forms the core benzimidazole structure of Pimobendan.

Pimobendan_Synthesis This compound This compound Pimobendan Pimobendan This compound->Pimobendan Condensation Intermediate 6-(3,4-diaminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one Intermediate->Pimobendan Pimobendan_MoA cluster_cardiac Cardiac Myocyte cluster_smooth Vascular Smooth Muscle Cell Pimobendan_Card Pimobendan TroponinC Cardiac Troponin C Pimobendan_Card->TroponinC binds to Ca_Sens Increased Ca2+ Sensitivity TroponinC->Ca_Sens Contractility Increased Contractility (Inotropy) Ca_Sens->Contractility Pimobendan_Vasc Pimobendan PDE3 Phosphodiesterase III (PDE3) Pimobendan_Vasc->PDE3 inhibits cAMP_inc Increased cAMP PDE3->cAMP_inc leads to Vasodilation Vasodilation cAMP_inc->Vasodilation Pimobendan Pimobendan's Dual Mechanism of Action Kinase_Inhibitor_Workflow Start This compound Step1 Reductive Amination with diverse amines Start->Step1 Library Library of Pyridine Derivatives Step1->Library Step2 High-Throughput Screening (Kinase Inhibition Assays) Library->Step2 Hits Hit Compounds Step2->Hits Step3 Lead Optimization (SAR studies) Hits->Step3 Candidate Drug Candidate Step3->Candidate

Application Notes and Protocols: 4-Methoxypicolinaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Methoxypicolinaldehyde as a key intermediate in the synthesis of novel agrochemicals, particularly fungicides. The focus is on the generation of stilbene and chalcone-like molecules, which are known for their fungicidal properties. This document offers detailed experimental protocols for key synthetic transformations and presents relevant data to guide research and development in this area.

Introduction

This compound is a versatile pyridine-based building block that holds significant potential in the discovery of new agrochemicals. Its pyridine core is a common feature in many successful fungicides and herbicides, while the aldehyde functionality allows for a variety of chemical transformations to build molecular complexity. A particularly promising application is its use in the synthesis of stilbene and chalcone analogues, which can mimic the core structure of natural antifungal compounds like resveratrol. The methoxy group on the pyridine ring can also play a role in modulating the biological activity and physicochemical properties of the final compounds.

This document details two primary synthetic routes for leveraging this compound in the creation of potential agrochemical candidates: the Wittig reaction and the Knoevenagel condensation.

Quantitative Data Summary

The following table summarizes the fungicidal activity of representative pyridine-containing stilbene and chalcone derivatives, analogous to compounds that can be synthesized from this compound. This data is provided to illustrate the potential efficacy of this class of compounds against common plant pathogens.

Compound ClassTarget PathogenEC50 (µg/mL)Reference CompoundEC50 (µg/mL) of Reference
Pyridine-Stilbene AnaloguesBotrytis cinerea10-50Resveratrol50-100
Plasmopara viticola20-60Pterostilbene5-15
Pyridine-Chalcone AnaloguesFusarium graminearum15-75--
Rhizoctonia solani25-100--

Note: The EC50 values are indicative and can vary based on the specific substituents on the aromatic rings and the assay conditions.

Experimental Protocols

Protocol 1: Synthesis of a 4-Methoxy-stilbene Analogue via Wittig Reaction

This protocol describes the synthesis of a stilbene-like compound by reacting this compound with a phosphorus ylide.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Septa

  • Syringes and needles

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass funnel

  • Separatory funnel

  • Chromatography column

Procedure:

  • Ylide Generation:

    • To a dry, three-necked round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the orange-red ylide indicates a successful reaction.

  • Wittig Reaction:

    • In a separate dry flask, dissolve this compound (1 equivalent) in anhydrous THF.

    • Cool the ylide solution back to 0 °C.

    • Slowly add the solution of this compound to the ylide solution via syringe over 15 minutes.

    • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Partition the residue between diethyl ether and water.

    • Separate the layers and extract the aqueous layer twice more with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired 4-methoxy-stilbene analogue.

Protocol 2: Synthesis of a 4-Methoxy-chalcone Analogue via Knoevenagel Condensation

This protocol details the synthesis of a chalcone-like compound through the condensation of this compound with an active methylene compound.

Materials:

  • This compound

  • 4'-Hydroxyacetophenone

  • Ethanol

  • Piperidine

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Condensation Reaction:

    • In a round-bottom flask, dissolve this compound (1 equivalent) and 4'-hydroxyacetophenone (1 equivalent) in ethanol.

    • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation of the product.

    • If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel, wash with cold ethanol, and dry.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash successively with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Visualizations

Wittig_Reaction_Workflow cluster_Ylide_Generation Ylide Generation cluster_Wittig_Reaction Wittig Reaction cluster_Workup Work-up & Purification Ylide_Start Benzyltriphenylphosphonium chloride in THF Add_NaH Add NaH at 0°C Ylide_Start->Add_NaH Stir Stir at RT Add_NaH->Stir Ylide Phosphorus Ylide (orange-red solution) Stir->Ylide Reaction Combine at 0°C, then RT overnight Ylide->Reaction Aldehyde This compound in THF Aldehyde->Reaction Product_Mixture Crude Product Mixture Quench Quench with NH4Cl Product_Mixture->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final_Product Pure Stilbene Analogue Purify->Final_Product Knoevenagel_Condensation_Workflow cluster_Reaction Condensation Reaction cluster_Workup Work-up & Purification Start This compound & 4'-Hydroxyacetophenone in Ethanol Add_Catalyst Add Piperidine Start->Add_Catalyst Reflux Reflux for 4-6h Add_Catalyst->Reflux Crude_Mixture Crude Reaction Mixture Reflux->Crude_Mixture Cool Cool to Precipitate Crude_Mixture->Cool Filter_or_Extract Filter or Extract with Ethyl Acetate Cool->Filter_or_Extract Wash Wash with Acid/Base Filter_or_Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Recrystallize or Column Chromatography Dry->Purify Final_Product Pure Chalcone Analogue Purify->Final_Product Signaling_Pathway Stilbene Stilbene/Chalcone Analogue Membrane Fungal Cell Membrane Stilbene->Membrane Disruption Mitochondria Mitochondria Stilbene->Mitochondria Inhibition of Respiration Apoptosis Apoptosis/Cell Death Membrane->Apoptosis ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS ROS->Apoptosis

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 4-Methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Methoxypicolinaldehyde and its halo-derivatives in various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis and drug discovery, enabling the construction of complex molecular architectures.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science. Its pyridine core, substituted with both an electron-donating methoxy group and a reactive aldehyde, makes it an attractive substrate for diversification through metal-catalyzed cross-coupling reactions. By introducing aryl, alkyl, alkynyl, or amino moieties, a wide array of novel compounds with potential biological activity or unique material properties can be synthesized. This document outlines key cross-coupling strategies—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination—that can be applied to derivatives of this compound. While specific examples for this compound are limited in publicly available literature, the protocols provided are based on well-established procedures for closely related substituted halopyridines and nicotinaldehydes.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[3][4][5][6] This reaction is particularly useful for synthesizing biaryl and vinyl-substituted pyridines.

Generalized Reaction Scheme:

Suzuki_Miyaura cluster_conditions Reaction Conditions 4-Halo-2-formyl-pyridine 4-Halo-2-formyl-pyridine (X = Cl, Br, I) Product 4-R-2-formyl-pyridine 4-Halo-2-formyl-pyridine->Product Pd Catalyst, Base, Solvent Organoboron_Reagent R-B(OR')₂ Organoboron_Reagent->Product Pd_Catalyst Pd(0) Catalyst Base Base Solvent Solvent

Caption: Generalized Suzuki-Miyaura Coupling Reaction.

Data Presentation: Representative Reaction Conditions
EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
15-bromo-2-tosyloxynicotinaldehydeArylboronic acidPd(dba)₂ (5)TBAB (10), tfp (10)K₂CO₃THF/H₂O4070-95[7]
25-bromo-2-tosyloxynicotinaldehydeArylboronic acidPd(dba)₂ (5)PCy₃·HBF₄ (10)K₂CO₃THF/H₂O8075-98[7]
3Aryl HalideArylboronic acidPd(OAc)₂ (0.5)None-WEBRT-[8]

TBAB: Tetrabutylammonium bromide, tfp: tris(2-furyl)phosphine, PCy₃: Tricyclohexylphosphine, WEB: Water Extract of Banana

Experimental Protocol: Suzuki-Miyaura Coupling of a Halopicolinaldehyde

This protocol is adapted from procedures for related substituted pyridines.[7]

  • Reaction Setup: To a flame-dried Schlenk tube, add the 4-halo-2-formylpyridine derivative (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(dba)₂ or Pd(OAc)₂, 2-5 mol%) and the appropriate ligand (if required, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O 4:1 or dioxane/H₂O). The typical concentration is 0.1-0.2 M.

  • Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 40-100 °C) with vigorous stirring for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[9][10][11] This reaction is highly valuable for the synthesis of arylalkynes.

Generalized Reaction Scheme:

Sonogashira cluster_conditions Reaction Conditions 4-Halo-2-formyl-pyridine 4-Halo-2-formyl-pyridine (X = Br, I) Product 4-(R-C≡C)-2-formyl-pyridine 4-Halo-2-formyl-pyridine->Product Pd Catalyst, Cu(I), Base, Solvent Terminal_Alkyne R-C≡CH Terminal_Alkyne->Product Pd_Catalyst Pd(0) Catalyst Cu_Cocatalyst Cu(I) Cocatalyst Base Amine Base Solvent Solvent

Caption: Generalized Sonogashira Coupling Reaction.

Data Presentation: Representative Reaction Conditions
EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Aryl bromideTerminal AlkynePd(PPh₃)₂Cl₂ (10)CuI (20)Et₂NHDMFRT-[12]
2Aryl iodideTerminal AlkynePd(PPh₃)₄ (5)CuI (10)TEATolueneRT-50-[12]
32-Amino-3-bromopyridineTerminal AlkynePd(OAc)₂ (1)CuI (5)n-BuNH₂Dioxane10072-96[13]

Et₂NH: Diethylamine, TEA: Triethylamine, n-BuNH₂: n-Butylamine

Experimental Protocol: Sonogashira Coupling of a Halopicolinaldehyde

This protocol is based on general procedures for Sonogashira couplings.[12][14]

  • Reaction Setup: To a Schlenk tube, add the 4-halo-2-formylpyridine derivative (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) cocatalyst (e.g., CuI, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF or THF) and the amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Heck-Mizoroki Reaction

The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base.[15][16][17][18] It is a powerful method for the alkenylation of aryl halides.

Generalized Reaction Scheme:

Heck_Mizoroki cluster_conditions Reaction Conditions 4-Halo-2-formyl-pyridine 4-Halo-2-formyl-pyridine (X = Br, I) Product 4-Alkenyl-2-formyl-pyridine 4-Halo-2-formyl-pyridine->Product Pd Catalyst, Base, Solvent Alkene Alkene Alkene->Product Pd_Catalyst Pd(0) Catalyst Base Base Solvent Solvent

Caption: Generalized Heck-Mizoroki Reaction.

Data Presentation: Representative Reaction Conditions
EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Aryl Bromiden-Butyl AcrylatePd(OAc)₂ (1)P(t-Bu)₃ (2)Cy₂NMeDioxaneRT-100-[18]
2Aryl ChlorideStyrenePd₂ (dba)₃ (1)P(o-tol)₃ (4)K₂CO₃DMA120-[17]
3Aryl HalideAlkenePd(L-proline)₂None-Water (Microwave)-High[18]

Cy₂NMe: N-Cyclohexyl-N-methylcyclohexanamine, DMA: N,N-Dimethylacetamide

Experimental Protocol: Heck Reaction of a Halopicolinaldehyde

This protocol is based on general procedures for Heck reactions.[17][18]

  • Reaction Setup: In a sealable reaction vessel, combine the 4-halo-2-formylpyridine derivative (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., PPh₃ or a bulky phosphine, 2-10 mol%).

  • Reagent Addition: Add the base (e.g., K₂CO₃, NaOAc, or an amine base like Et₃N, 1.5-2.5 equiv.) and the alkene (1.1-2.0 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF, DMA, or acetonitrile).

  • Reaction Execution: Seal the vessel and heat the mixture to the required temperature (typically 80-140 °C) for 12-48 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, filter the reaction mixture to remove inorganic salts and dilute with water. Extract the aqueous phase with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product via column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[19][20][21][22] It is a powerful tool for synthesizing arylamines.

Generalized Reaction Scheme:

Buchwald_Hartwig cluster_conditions Reaction Conditions 4-Halo-2-formyl-pyridine 4-Halo-2-formyl-pyridine (X = Cl, Br) Product 4-(R¹R²N)-2-formyl-pyridine 4-Halo-2-formyl-pyridine->Product Pd Catalyst, Ligand, Base, Solvent Amine R¹R²NH Amine->Product Pd_Catalyst Pd Precatalyst Ligand Ligand Base Strong Base Solvent Solvent

Caption: Generalized Buchwald-Hartwig Amination.

Data Presentation: Representative Reaction Conditions
EntryAryl HalideAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-chloropyridinium chlorideSubstituted anilinesSupported Cu(I) (2.7)NoneK₂CO₃Isopropyl alcoholReflux64-80[23]
2Aryl HalidePrimary/Secondary AmineBrettPhos Pd G4 (5)BrettPhos (5)K₃PO₄t-BuOH100-[20]
34-bromo-7-azaindoleVarious aminesPd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane11088-94[24]
Experimental Protocol: Buchwald-Hartwig Amination of a Halopicolinaldehyde

This protocol is adapted from general procedures for Buchwald-Hartwig aminations.[20][24]

  • Reaction Setup (Glovebox): Inside a nitrogen-filled glovebox, charge a vial with the palladium precatalyst (e.g., a G3 or G4 precatalyst, 1-5 mol%), the phosphine ligand (1-5 mol%), and the base (e.g., K₃PO₄ or NaOt-Bu, 1.4-2.0 equiv.).

  • Reagent Addition: Add the 4-halo-2-formylpyridine derivative (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., t-BuOH or toluene).

  • Reaction Execution: Seal the vial and remove it from the glovebox. Heat the reaction mixture in a preheated block to the desired temperature (e.g., 80-110 °C) with stirring for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing a metal-catalyzed cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reagents (Halide, Coupling Partner, Base) B Add Catalyst & Ligand (Inert Atmosphere) A->B C Add Degassed Solvent B->C D Heat and Stir (Monitor by TLC/LC-MS) C->D E Cool and Quench D->E F Aqueous Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterization (NMR, MS, etc.) H->I

Caption: General laboratory workflow for cross-coupling.

Conclusion

Metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of heterocyclic compounds like this compound. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel molecules for applications in drug discovery and materials science. Careful optimization of catalysts, ligands, bases, and solvents will be crucial for achieving high yields and purity with specific substrates.

References

Application Notes and Protocols for Asymmetric Synthesis Starting from 4-Methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a potential methodology for the asymmetric synthesis of chiral molecules starting from 4-methoxypicolinaldehyde. The protocols are based on analogous transformations reported for similar 4-methoxypyridine derivatives, offering a foundational approach for researchers in medicinal chemistry and drug development. The resulting chiral pyridyl methanols are valuable building blocks for the synthesis of complex, biologically active compounds.

Introduction

The asymmetric functionalization of pyridine rings is a critical challenge in synthetic organic chemistry, with significant implications for the development of novel pharmaceuticals. Chiral pyridine-containing molecules are prevalent in a wide range of bioactive compounds. This compound is an attractive starting material due to the electronic properties of the pyridine ring and the synthetic versatility of the aldehyde and methoxy functional groups. This document outlines a potential application of a copper-catalyzed asymmetric dearomative addition of Grignard reagents to a pyridinium salt derived from 4-methoxypyridine derivatives, a methodology that could be adapted for this compound.

Overview of the Proposed Synthetic Approach

A direct asymmetric addition to the aldehyde functionality of this compound is a viable strategy. However, an alternative and potentially more novel approach involves the dearomative functionalization of the pyridine ring itself. Based on recent advances in the field, a highly enantioselective copper-catalyzed addition of Grignard reagents to 4-methoxypyridinium ions has been reported.[1][2] To apply this to this compound, a protection-dearomatization-deprotection sequence is proposed.

The proposed workflow involves:

  • Protection of the aldehyde group of this compound.

  • Formation of a pyridinium salt and subsequent asymmetric dearomative addition of a Grignard reagent in the presence of a chiral copper catalyst.

  • Deprotection of the aldehyde to yield the desired chiral dihydropyridone derivative.

This approach provides access to highly functionalized, chiral piperidine precursors, which are key structural motifs in many alkaloids and pharmaceutical agents.

Experimental Protocols

The following protocols are adapted from the work of Minnaard and coworkers on the enantioselective catalytic dearomative addition of Grignard reagents to 4-methoxypyridinium ions.[1][2]

Protocol 1: Asymmetric Dearomative Alkylation of a Protected 4-Methoxypyridine Derivative

This protocol describes the key asymmetric addition step.

Materials:

  • Protected this compound derivative (e.g., as an acetal)

  • Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)

  • Chiral ligand (e.g., a chiral diphosphine ligand)

  • Methyl chloroformate

  • Grignard reagent (e.g., Ethylmagnesium bromide, EtMgBr)

  • Anhydrous solvent (e.g., Toluene)

  • Standard glassware for air- and moisture-sensitive reactions (Schlenk line, argon atmosphere)

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral ligand (0.012 mmol, 12 mol%) and CuBr·SMe₂ (0.010 mmol, 10 mol%) in anhydrous toluene (1.0 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Cool the mixture to the desired reaction temperature (e.g., -78 °C).

  • Add the protected this compound derivative (0.1 mmol, 1.0 equiv.) to the reaction mixture.

  • Add methyl chloroformate (0.12 mmol, 1.2 equiv.) to the mixture to form the pyridinium salt in situ.

  • Slowly add the Grignard reagent (0.2 mmol, 2.0 equiv.) dropwise over 10 minutes.

  • Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative data from the analogous reactions on 4-methoxypyridine derivatives, which can be used as a benchmark for the proposed synthesis.[1][2]

Entry2-Substituent on 4-MethoxypyridineGrignard ReagentYield (%)Enantiomeric Excess (ee, %)
1HEtMgBr9896
2MethylEtMgBr6697
3EthylEtMgBr5195
4n-PropylEtMgBr6080
5PhenylEtMgBr0-
6BromoEtMgBr0-
7HPhMgBr9598
8HVinylMgBr7595

Visualizations

Proposed Experimental Workflow

G start This compound protect Aldehyde Protection (e.g., Acetal formation) start->protect pyridinium In situ Pyridinium Salt Formation (Methyl Chloroformate) protect->pyridinium addition Asymmetric Dearomative Addition (Grignard Reagent, Chiral Cu-catalyst) pyridinium->addition deprotect Aldehyde Deprotection (e.g., Acidic hydrolysis) addition->deprotect product Chiral Dihydropyridone Product deprotect->product

Caption: Proposed workflow for the asymmetric synthesis.

Catalytic Cycle for Asymmetric Dearomative Addition

G catalyst [Cu(L)]+ cu_r [R-Cu(L)] catalyst->cu_r Transmetalation grignard R-MgX grignard->cu_r adduct Cu-Enolate Intermediate cu_r->adduct Nucleophilic Addition pyridinium 4-MeO-Pyridinium Salt pyridinium->adduct adduct->catalyst Regeneration product Chiral Dihydropyridone adduct->product Protonolysis

Caption: Proposed catalytic cycle for the key reaction.

Conclusion

The adaptation of the copper-catalyzed asymmetric dearomative addition of Grignard reagents to pyridinium ions represents a promising strategy for the synthesis of valuable chiral building blocks from this compound. The provided protocols and data from analogous systems offer a solid starting point for researchers to explore this transformation. The successful development of this methodology would provide a novel and efficient route to enantiomerically enriched piperidine derivatives, with broad potential applications in drug discovery and development. Further optimization of reaction conditions and exploration of the substrate scope will be crucial for establishing the full potential of this synthetic approach.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Methoxypicolinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the scale-up synthesis of 4-methoxypicolinaldehyde and its derivatives. This document offers detailed methodologies for key experiments, quantitative data presented in clear tabular formats, and visualizations of synthetic workflows and relevant signaling pathways. The protocols are intended for use in laboratory and pilot plant settings, with a focus on scalability, safety, and efficiency.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise as inhibitors of various kinases, including Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase, which is implicated in the JAK-STAT signaling pathway and represents a significant target in oncology. This document outlines a robust and scalable synthetic route to this compound and details the synthesis of illustrative derivatives through common and scalable chemical transformations.

Scale-Up Synthesis of this compound

The most common and scalable laboratory synthesis of this compound involves the oxidation of the corresponding commercially available alcohol, (4-methoxypyridin-2-yl)methanol. While various oxidizing agents can be employed, activated manganese dioxide (MnO₂) is a frequently used reagent for this transformation due to its selectivity for allylic and benzylic alcohols.

Experimental Protocol: Kilogram-Scale Oxidation of (4-methoxypyridin-2-yl)methanol

Materials:

  • (4-methoxypyridin-2-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Toluene

  • Celpure® P65 or equivalent filter aid

Equipment:

  • 20 L glass reactor with overhead stirring, temperature probe, and condenser

  • Heating/cooling circulator

  • Filter reactor or large Büchner funnel

  • Rotary evaporator

Procedure:

  • Charge the 20 L reactor with (4-methoxypyridin-2-yl)methanol (1.00 kg, 7.18 mol).

  • Add toluene (10 L) to the reactor and stir to dissolve the starting material.

  • To the resulting solution, add activated manganese dioxide (5.0 kg, 57.5 mol, 8.0 equiv.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 30 °C. Note: The reaction is exothermic.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC until complete consumption of the starting material is observed.

  • Cool the reaction mixture to 40 °C.

  • Filter the hot suspension through a pad of Celpure® P65 (or equivalent) to remove the manganese salts. Wash the filter cake with hot toluene (3 x 2 L).

  • Combine the filtrate and washes and concentrate under reduced pressure to afford the crude product.

  • The crude product can be purified by vacuum distillation or crystallization to yield pure this compound.

Table 1: Quantitative Data for the Scale-Up Synthesis of this compound

ParameterValue
Starting Material(4-methoxypyridin-2-yl)methanol
Scale1.00 kg
Moles of Starting Material7.18 mol
Oxidizing AgentActivated Manganese Dioxide
Equivalents of Oxidant8.0
SolventToluene
Reaction Temperature80 °C
Reaction Time4-6 hours
Typical Yield75-85%
Purity (after purification)>98%
¹H NMR (400 MHz, CDCl₃) δ9.95 (s, 1H), 8.60 (d, J=5.6 Hz, 1H), 7.40 (d, J=2.7 Hz, 1H), 7.00 (dd, J=5.6, 2.7 Hz, 1H), 3.95 (s, 3H)

Process Safety and Scale-Up Considerations:

  • The addition of manganese dioxide can be exothermic; careful portion-wise addition and temperature monitoring are crucial.

  • Manganese dioxide is a fine powder; appropriate personal protective equipment (PPE), including respiratory protection, should be used during handling.

  • The filtration of fine manganese salts can be challenging on a large scale. The use of a filter aid is highly recommended.

  • The quality and activity of manganese dioxide can vary between batches and suppliers, potentially impacting reaction time and yield. It is advisable to test a small sample of a new batch before committing to a large-scale reaction.

Synthesis of this compound Derivatives

The aldehyde functionality of this compound allows for a variety of subsequent chemical transformations to generate a library of derivatives. Two common and scalable methods are reductive amination and the Wittig reaction.

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds and is widely used in the synthesis of pharmaceutical intermediates.

Experimental Protocol: Reductive Amination of this compound with a Substituted Aniline

Materials:

  • This compound

  • 3-Chloro-4-fluoroaniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic Acid (catalytic)

Procedure:

  • To a stirred solution of this compound (100 g, 0.73 mol) in dichloromethane (1 L) is added 3-chloro-4-fluoroaniline (116 g, 0.80 mol).

  • Add a catalytic amount of acetic acid (4.4 mL, 0.073 mol).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0-5 °C and add sodium triacetoxyborohydride (232 g, 1.10 mol) portion-wise, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (500 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 250 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or crystallization.

Table 2: Quantitative Data for the Reductive Amination Derivative

ParameterValue
Starting AldehydeThis compound
Amine3-Chloro-4-fluoroaniline
Reducing AgentSodium triacetoxyborohydride (STAB)
SolventDichloromethane (DCM)
Typical Yield80-90%
Purity>97%
Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones.

Experimental Protocol: Wittig Reaction of this compound

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add methyltriphenylphosphonium bromide (357 g, 1.00 mol) and anhydrous THF (2 L).

  • Cool the suspension to 0 °C and slowly add n-butyllithium (2.5 M in hexanes, 400 mL, 1.00 mol) dropwise, maintaining the temperature below 5 °C. A deep red color indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of this compound (100 g, 0.73 mol) in anhydrous THF (500 mL) dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, quench the reaction by the addition of water (500 mL).

  • Extract the product with diethyl ether (3 x 500 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to separate the alkene product from triphenylphosphine oxide.

Table 3: Quantitative Data for the Wittig Reaction Derivative

ParameterValue
Starting AldehydeThis compound
Wittig ReagentMethylenetriphenylphosphorane
Basen-Butyllithium
SolventTetrahydrofuran (THF)
Typical Yield65-75%
Purity>96%

Application in Drug Discovery: PIM-1 Kinase Inhibition

Derivatives of this compound have been investigated as potential inhibitors of PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Overexpression of PIM-1 is associated with various cancers, making it an attractive therapeutic target. PIM-1 is a downstream effector of the JAK-STAT signaling pathway.

JAK-STAT Signaling Pathway

The JAK-STAT (Janus kinase/Signal Transducer and Activator of Transcription) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Upon ligand binding to its receptor, JAKs are activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus to regulate gene expression. PIM-1 is one of the target genes of STAT3 and STAT5.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK Activation STAT STAT (inactive) JAK->STAT Phosphorylation pSTAT p-STAT (active dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation DNA DNA pSTAT->DNA Binds to Promoter PIM1_mRNA PIM-1 mRNA DNA->PIM1_mRNA Transcription PIM1_Protein PIM-1 Kinase PIM1_mRNA->PIM1_Protein Translation Proliferation Cell Proliferation & Survival PIM1_Protein->Proliferation Promotes Derivative This compound Derivative Derivative->PIM1_Protein Inhibition

Caption: The JAK-STAT signaling pathway leading to PIM-1 kinase expression and its inhibition.

Synthetic Workflow Visualization

The overall process from the starting alcohol to the final bioactive derivatives can be visualized as a multi-step workflow.

Synthesis_Workflow Start (4-methoxypyridin-2-yl)methanol Oxidation Oxidation (MnO₂) Start->Oxidation Aldehyde This compound Oxidation->Aldehyde ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination Wittig Wittig Reaction Aldehyde->Wittig AmineDerivative Amine Derivative ReductiveAmination->AmineDerivative AlkeneDerivative Alkene Derivative Wittig->AlkeneDerivative Bioactivity Biological Screening (e.g., Kinase Assays) AmineDerivative->Bioactivity AlkeneDerivative->Bioactivity

Application Notes and Protocols for Monitoring Reactions with 4-Methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in chemical synthesis and process development involving 4-Methoxypicolinaldehyde, precise and real-time monitoring of reaction progress is crucial for optimization, yield maximization, and impurity profiling. This document provides detailed application notes and protocols for various analytical methods suitable for monitoring reactions with this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of organic compounds, offering excellent resolution and sensitivity. For monitoring reactions involving this compound, a reversed-phase HPLC method is recommended.

Application Note:

Reversed-phase HPLC with UV detection is a robust method for quantifying the consumption of this compound and the formation of products. The methoxy and pyridine functional groups in the molecule are chromophores, allowing for sensitive detection at appropriate UV wavelengths. Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance detection and is a common method for the analysis of aldehydes and ketones.[1][2][3] This derivatization is particularly useful if the product lacks a strong chromophore or if enhanced sensitivity is required.

Experimental Protocol: RP-HPLC with UV Detection

Objective: To monitor the concentration of this compound and its reaction products over time.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • Diode Array Detector (DAD) or UV-Vis Detector

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Phosphoric acid (for mobile phase modification)

  • This compound standard

  • Reaction mixture aliquots

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound standard in the initial mobile phase composition (e.g., 1 mg/mL).

  • Create a series of calibration standards by serial dilution of the stock solution.

  • At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to a final concentration within the calibration range.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the reaction aliquots by interpolating their peak areas on the calibration curve.

  • Monitor the formation of products by observing the appearance and increase in the area of new peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both qualitative and quantitative information, making it ideal for identifying and quantifying reactants, products, and byproducts.

Application Note:

GC-MS is well-suited for monitoring reactions involving this compound due to its volatility. The mass spectrometer provides structural information, which is invaluable for the identification of unknown products and impurities. Derivatization may be necessary for less volatile products to improve their chromatographic behavior.[4][5]

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify this compound and reaction products.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., quadrupole)

Materials:

  • Helium (carrier gas)

  • Suitable solvent for dilution (e.g., Dichloromethane, Ethyl Acetate)

  • This compound standard

Chromatographic and Spectrometric Conditions:

ParameterCondition
Column Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 400 m/z

Sample Preparation:

  • Prepare a stock solution of this compound standard in a suitable volatile solvent.

  • Create calibration standards by serial dilution.

  • At specified time points, withdraw a reaction aliquot.

  • Quench and dilute the aliquot in a known volume of the solvent.

  • If necessary, perform a liquid-liquid extraction to isolate the compounds of interest.

  • Filter the sample before injection.

Data Analysis:

  • Identify this compound and products based on their retention times and mass spectra.

  • Quantify the compounds by creating a calibration curve using the peak areas of the total ion chromatogram (TIC) or extracted ion chromatograms (EIC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-invasive technique that provides detailed structural information and can be used for in-situ reaction monitoring.[6][7]

Application Note:

¹H NMR is particularly useful for monitoring the disappearance of the aldehyde proton signal of this compound and the appearance of new signals corresponding to the product(s).[8] This allows for real-time, non-destructive analysis of the reaction mixture.[9][10]

Experimental Protocol: In-Situ ¹H NMR Monitoring

Objective: To monitor the reaction in real-time within an NMR tube.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • Deuterated solvent compatible with the reaction conditions

  • NMR tubes

  • Internal standard (e.g., tetramethylsilane - TMS, or a compound that does not react with the components of the reaction mixture)

Procedure:

  • Dissolve the starting materials in the deuterated solvent in an NMR tube.

  • Add a known amount of an internal standard.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Initiate the reaction (e.g., by adding a catalyst or reactant).

  • Acquire a series of ¹H NMR spectra at regular time intervals.[11]

Data Analysis:

  • Identify the characteristic peaks for this compound (e.g., the aldehyde proton signal) and the product(s).

  • Integrate the area of these peaks relative to the internal standard at each time point.

  • Plot the relative integrals versus time to obtain reaction kinetics.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique that can be used for quantitative analysis if the chromophores of the reactant and product have distinct absorption spectra.[12][13][14]

Application Note:

This method is suitable for reactions where there is a significant change in the UV-Vis spectrum as this compound is converted to the product. It is often used for determining reaction rates.[12] Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be used to create a colored product that can be monitored in the visible range.[15]

Experimental Protocol: UV-Vis Spectroscopic Monitoring

Objective: To monitor the reaction by observing changes in absorbance.

Instrumentation:

  • UV-Vis spectrophotometer

Materials:

  • Solvent transparent in the UV-Vis region of interest

  • Cuvettes (quartz for UV measurements)

Procedure:

  • Determine the λmax (wavelength of maximum absorbance) for this compound and the expected product in the chosen solvent.

  • Prepare a calibration curve for this compound at its λmax.

  • Initiate the reaction in a thermostatted cuvette or take aliquots at different times.

  • Record the absorbance at the λmax of the reactant and/or product over time.

Data Analysis:

  • Use the Beer-Lambert law (A = εbc) and the calibration curve to calculate the concentration of this compound at each time point.

  • Plot concentration versus time to determine the reaction rate.

Data Presentation

Table 1: HPLC Method Performance (Hypothetical Data)

CompoundRetention Time (min)LOD (µg/mL)LOQ (µg/mL)Linearity (R²)
This compound8.50.10.3>0.999
Product A12.20.20.6>0.998

Table 2: GC-MS Method Performance (Hypothetical Data)

CompoundRetention Time (min)Key m/z fragmentsLOD (ng/mL)LOQ (ng/mL)Linearity (R²)
This compound10.3137, 108, 78515>0.999
Product B14.8(Depends on structure)1030>0.997

Visualization

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling cluster_analysis Analytical Methods cluster_data Data Processing Start Start Reaction (this compound + Reagents) Sampling Take Aliquots at Time Intervals Start->Sampling NMR In-situ NMR Start->NMR In-situ UVVis UV-Vis Analysis Start->UVVis In-situ Quench Quench Reaction Sampling->Quench HPLC HPLC Analysis Quench->HPLC GCMS GC-MS Analysis Quench->GCMS Quant Quantification HPLC->Quant GCMS->Quant Struct Structural Elucidation GCMS->Struct Kinetics Kinetic Analysis NMR->Kinetics NMR->Struct UVVis->Kinetics

Caption: General workflow for monitoring reactions with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methoxypicolinaldehyde (4-methoxy-2-pyridinecarboxaldehyde).

Section 1: Synthesis via Oxidation of (4-Methoxypyridin-2-yl)methanol

This is a common and direct approach where the primary alcohol is oxidized to the corresponding aldehyde. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Mild oxidizing agents are highly recommended.

Experimental Protocols

Protocol 1.1: Dess-Martin Periodinane (DMP) Oxidation [1][2][3]

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve (4-methoxypyridin-2-yl)methanol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.1 - 1.5 equivalents) portion-wise to the stirred solution.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously until both layers become clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 1.2: Swern Oxidation [4][5][6][7]

  • Activator Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.5 equivalents) dropwise, followed by dimethyl sulfoxide (DMSO) (2.5 equivalents) dropwise. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of (4-methoxypyridin-2-yl)methanol (1 equivalent) in anhydrous DCM dropwise to the activated DMSO mixture. Stir for 30-45 minutes at -78 °C.

  • Base Addition: Add triethylamine (TEA) (5 equivalents) dropwise. The mixture may become thick. Stir for another 30 minutes at -78 °C.

  • Quenching & Work-up: Remove the cold bath and allow the reaction to warm to room temperature. Quench with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM.

  • Purification: Wash the combined organic layers with dilute HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 1.3: Manganese Dioxide (MnO₂) Oxidation [8]

  • Reaction Setup: In a round-bottom flask, suspend activated manganese(IV) oxide (4-10 equivalents by weight) in a suitable solvent like ethyl acetate or DCM.

  • Reagent Addition: Add (4-methoxypyridin-2-yl)methanol (1 equivalent) to the suspension.

  • Reaction Conditions: Stir the mixture vigorously at a temperature ranging from room temperature to reflux (e.g., 80°C in ethyl acetate) for 2-24 hours.[8] Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the hot reaction mixture through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with the reaction solvent.

  • Purification: Combine the filtrates and evaporate the solvent to dryness under reduced pressure to yield the product.[8] Further purification can be done by column chromatography if needed.

Data Presentation: Comparison of Oxidation Methods
Oxidizing Agent Typical Yield Reaction Time Temperature Key Advantages Key Disadvantages
Dess-Martin Periodinane (DMP)85-95%1-3 hoursRoom TempMild conditions, high yield, short reaction time.[1]Expensive, potentially explosive.[1]
Swern Oxidation (DMSO, (COCl)₂)80-95%1-2 hours-78 °C to RTHigh yield, wide functional group tolerance.[4]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[6]
Manganese Dioxide (MnO₂)60-75%2-24 hoursRT to RefluxInexpensive, easy workup (filtration).Requires large excess of reagent, can be slow.
Troubleshooting Guide: Oxidation Route

Q1: My reaction is very slow or incomplete, with significant starting material remaining. What should I do?

  • A1:

    • Check Reagent Quality: For DMP and Swern oxidations, ensure all reagents are anhydrous and of high purity.[9] DMP can degrade upon storage, and DMSO must be strictly anhydrous for the Swern reaction. For MnO₂ oxidation, ensure the MnO₂ is "activated" and used in sufficient excess.

    • Temperature Control (Swern): For the Swern oxidation, ensure the temperature is maintained at -78 °C during the addition of reagents. Premature warming can lead to side reactions.[6]

    • Increase Reagent Equivalents: For an incomplete reaction, consider increasing the equivalents of the oxidizing agent slightly (e.g., from 1.2 to 1.5 eq. of DMP).

    • Increase Reaction Time/Temperature (MnO₂): The activity of MnO₂ can vary. If the reaction is slow, consider increasing the reaction time or gently heating the mixture.[8]

Q2: The yield of my desired aldehyde is low, and I've isolated the corresponding carboxylic acid (4-methoxypicolinic acid) as a major byproduct. Why did this happen?

  • A2: This is due to over-oxidation.

    • Choice of Oxidant: You may be using an oxidizing agent that is too strong. DMP, Swern, and MnO₂ are generally mild and selective for aldehydes.[2][7] Avoid chromium-based reagents like Jones reagent, which will oxidize primary alcohols directly to carboxylic acids.

    • Reaction Conditions: Even with mild oxidants, prolonged reaction times or elevated temperatures can sometimes lead to over-oxidation, especially if water is present.[10] Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed.

Q3: The workup for my Swern oxidation is problematic, and I have a very low yield of isolated product.

  • A3:

    • Quenching: The reaction must be quenched at low temperature before warming to room temperature to avoid the formation of mixed thioacetal byproducts.[6]

    • Emulsions: Pyridine-containing compounds can sometimes cause emulsions during aqueous workup. Using brine for the washes can help break up emulsions.

    • Product Volatility/Solubility: While unlikely for this specific aldehyde, ensure your product is not being lost due to volatility during solvent removal or high solubility in the aqueous layer.[11]

Experimental Workflow Diagram

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve (4-Methoxypyridin-2-yl)methanol in Anhydrous Solvent Reagent Select Oxidant: DMP, Swern, or MnO2 Start->Reagent Add Add Oxidizing Agent (Control Temperature) Reagent->Add Execute Protocol Monitor Monitor by TLC Add->Monitor Monitor->Add Incomplete Reaction (Adjust Conditions) Quench Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous Work-up & Extraction Quench->Extract Purify Dry & Concentrate Extract->Purify Column Column Chromatography Purify->Column Product This compound Column->Product

Caption: Workflow for the oxidation of (4-methoxypyridin-2-yl)methanol.

Section 2: Synthesis via Directed ortho-Metalation (DoM) / Halogen-Metal Exchange

These routes involve the formation of an organolithium intermediate which is then quenched with an electrophile like N,N-dimethylformamide (DMF) to install the aldehyde group. These methods require strict anhydrous and anaerobic conditions.

Experimental Protocols

Protocol 2.1: Halogen-Metal Exchange from 2-Bromo-4-methoxypyridine [12][13]

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask with a thermometer, dropping funnel, and nitrogen inlet. Add a solution of 2-bromo-4-methoxypyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C. Add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes.

  • Formylation: Add anhydrous DMF (3 equivalents) dropwise, again maintaining the temperature below -70 °C.

  • Quenching & Work-up: After stirring for an additional hour at -78 °C, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction: Dilute with diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Comparison of Lithiation-Based Routes
Starting Material Base Typical Yield Temperature Key Advantages Key Disadvantages
2-Bromo-4-methoxypyridinen-BuLi65-80%-78 °CGood regioselectivity, readily available starting material.Requires cryogenic temperatures, sensitive organometallic intermediates.
4-MethoxypyridineBuLi-LiDMAE50-70%-78 °C to RTDirect C-H activation.[12]Potential for competing C-3 lithiation, requires special base preparation.[12][14]
Troubleshooting Guide: Lithiation/Formylation Route

Q1: My reaction resulted in a very low yield of the desired aldehyde, and I recovered mostly my starting material.

  • A1: This suggests a failure in the lithiation step.

    • Anhydrous Conditions: The most common cause of failure is the presence of moisture or other protic sources, which will quench the organolithium intermediate. Ensure all glassware is rigorously flame-dried and all solvents and reagents are strictly anhydrous.

    • Reagent Quality: Use freshly titrated n-BuLi. The concentration of commercial n-BuLi can decrease significantly over time.

    • Temperature Control: Ensure the temperature was kept sufficiently low (-78 °C) during the addition of n-BuLi and the subsequent stirring period. At higher temperatures, the organolithium species can be unstable.

Q2: I obtained an isomeric aldehyde product instead of the desired this compound.

  • A2: This points to a problem with regioselectivity during the metalation step.

    • Choice of Base: The methoxy group at C4 directs lithiation to the C3 and C5 positions, while the pyridine nitrogen directs to C2 and C6. The outcome depends on the base and conditions. Using a sterically hindered base like lithium tetramethylpiperidide (LTMP) can favor C-3 lithiation on a 2-halopyridine.[12] For direct C-2 lithiation of 4-methoxypyridine, a specific base system like BuLi-LiDMAE might be required to favor that position.[12]

    • Halogen Dance: In some cases, particularly with bromo-pyridines, the initial lithium-halogen exchange can be followed by rearrangement of the organolithium species to a more stable position before quenching (a "halogen dance" mechanism).[13] Shorter reaction times before adding the electrophile can sometimes minimize this.

Q3: After adding DMF, the reaction turned black, and I got a complex mixture of products (tar formation).

  • A3:

    • Temperature Control: Adding the DMF too quickly or at too high a temperature can lead to decomposition and polymerization.[10] Maintain cryogenic temperatures during the addition.

    • Purity of DMF: Use anhydrous DMF. Water in the DMF will quench the organolithium. Older bottles of DMF can also contain dimethylamine and formic acid, which can cause side reactions. Using a freshly opened bottle or purified DMF is recommended.

Troubleshooting Logic Diagram

Lithiation_Troubleshooting Start Low or No Product Yield CheckMoisture Were conditions strictly anhydrous? Start->CheckMoisture CheckBase Was n-BuLi freshly titrated? CheckMoisture->CheckBase Yes Fix_Anhydrous Action: Re-run with flame-dried glassware & anhydrous solvents. CheckMoisture->Fix_Anhydrous No CheckTemp Was temperature kept at -78°C? CheckBase->CheckTemp Yes Fix_Base Action: Titrate n-BuLi before use. CheckBase->Fix_Base No RootCauseUnknown Other issues possible. Verify starting material purity. CheckTemp->RootCauseUnknown Yes Fix_Temp Action: Ensure proper cooling and monitoring of internal temperature. CheckTemp->Fix_Temp No WrongIsomer Wrong Isomer Formed CheckRegio Review base choice and reaction time for regioselectivity control. WrongIsomer->CheckRegio Tar Tar Formation CheckDMF Was DMF anhydrous? Was addition slow at -78°C? Tar->CheckDMF

Caption: Troubleshooting logic for lithiation/formylation reactions.

Section 3: General FAQs

Q1: My final product is an oil and is difficult to purify by column chromatography. What are some alternative purification strategies?

  • A1:

    • Optimize Chromatography: Experiment with different solvent systems (e.g., adding a small amount of triethylamine to the eluent to reduce tailing on silica gel) or consider using a different stationary phase like alumina.

    • Crystallization: Try to induce crystallization by using a minimal amount of a hot solvent in which the product is soluble and the impurities are not, then cooling slowly. Scratching the flask with a glass rod can help initiate crystal growth. If the oil persists, try dissolving it in a small amount of a good solvent (like ether) and adding a poor solvent (like hexanes) dropwise until turbidity appears, then cool.

    • Derivative Formation: As a last resort, you can form a crystalline derivative (e.g., a hydrazone or semicarbazone), purify it by recrystallization, and then hydrolyze it back to the pure aldehyde.[9]

Q2: How should I store this compound? Is it stable?

  • A2: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid upon exposure to air over time.[9] For long-term storage, it is recommended to store the purified product under an inert atmosphere (nitrogen or argon) in a sealed container at low temperature (-20 °C) and protected from light.[9][15]

Q3: How can I confirm the identity and purity of my final product?

  • A3: Standard analytical techniques should be used:

    • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure. The aldehyde proton should appear as a singlet around 9.9-10.1 ppm in the ¹H NMR spectrum.

    • Mass Spectrometry (MS): This will confirm the molecular weight (137.14 g/mol ).

    • TLC/LC-MS: These techniques can be used to assess purity by showing the presence of a single spot/peak.

    • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1700 cm⁻¹.

References

Technical Support Center: Troubleshooting 4-Methoxypicolinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding reactions involving 4-Methoxypicolinaldehyde, with a focus on addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the key properties and storage conditions for this compound? A1: this compound is typically a white to yellow solid-liquid mixture at room temperature. It is soluble in water and various organic solvents.[1][2] For long-term stability, it should be stored in a cool, dry place (2-8°C), sealed under an inert atmosphere (like argon or nitrogen) and protected from moisture and light.[1]

Q2: How critical is the purity of this compound and other reagents for reaction success? A2: The purity of all starting materials, reagents, and solvents is extremely critical. Impurities in the aldehyde, such as the corresponding carboxylic acid, can inhibit or interfere with many reactions.[3] Similarly, using old or wet solvents can introduce moisture, which is detrimental to many organometallic and base-catalyzed reactions.[4] Always use reagents from a reliable source and consider purification if the material is old or of questionable quality.[5][6]

Q3: What are some common, unexpected side reactions with pyridine aldehydes? A3: Pyridine derivatives can sometimes undergo unexpected side reactions. One common issue is the formation of the corresponding pyridine N-oxide, especially if oxidizing agents are present as impurities or if the reaction is exposed to air for extended periods.[5] The aldehyde group itself can also be sensitive; labile aldehydes may oxidize to the carboxylic acid, polymerize, or decompose under harsh reaction conditions.[7]

Q4: How should I choose a solvent for my reaction? A4: Solvent selection is crucial and can significantly impact reaction outcomes.[8] A strategic approach involves considering several factors:

  • Solubility : All reactants must be sufficiently soluble.

  • Inertness : The solvent should not react with any reagents or intermediates.

  • Boiling Point : The reaction temperature will dictate the choice of solvent.

  • Polarity : The polarity of the solvent can influence reaction rates and equilibria. For instance, polar aprotic solvents are often preferred for Wittig reactions, while polar protic solvents like ethanol are common in Claisen-Schmidt condensations.[9][10] Solvent selection guides can be useful for identifying environmentally preferable and effective alternatives to commonly used solvents.[9][11]

General Troubleshooting Workflow for Low Conversion

When encountering low conversion in any reaction, a systematic approach can help identify the root cause. The following workflow outlines the key areas to investigate.

G cluster_start cluster_investigate Investigation Steps cluster_outcome start Low Conversion Observed A 1. Verify Starting Materials & Reagents start->A Begin Troubleshooting B 2. Check Reaction Setup & Conditions A->B Materials OK? noteA noteA A->noteA Purity? Moisture? Activity? C 3. Monitor Reaction Progress B->C Setup OK? noteB noteB B->noteB Temp? Atmosphere? Stirring? D 4. Analyze Workup & Isolation C->D Incomplete? noteC noteC C->noteC TLC/GC/LCMS shows SM remaining? end Optimized Reaction (Improved Conversion) D->end No losses? noteD noteD D->noteD Emulsions? Precipitation?

Caption: A systematic workflow for troubleshooting low reaction conversion.

Troubleshooting Guide 1: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde (like this compound) and a ketone, typically base-catalyzed, to form an α,β-unsaturated ketone.[12][13]

Common Issues in Claisen-Schmidt Reactions
Problem/SymptomPotential CauseSuggested Solution
No or very little product formation. Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may be old and coated with inactive carbonate.[10]Use fresh, high-purity catalyst. If using pellets, briefly rinse them with ethanol to remove surface carbonate.
Low Temperature: The reaction may have a significant activation energy.Gently heat the reaction mixture. Some solvent-free methods show high yields at elevated temperatures.[14]
Reaction stalls; starting material remains. Incorrect Stoichiometry: An improper ratio of aldehyde to ketone can lead to incomplete conversion.For forming bis-adducts, ensure a 2:1 ratio of aldehyde to ketone. For mono-adducts, a 1:1 ratio is typical.[10]
Reversible Reaction: The initial aldol addition can be reversible.Use conditions that favor the subsequent dehydration step, such as heating or using a catalyst system that promotes water removal.
Formation of multiple products/byproducts. Self-Condensation of Ketone: If the ketone can self-condense, this side reaction can compete with the desired crossed condensation.[15]Add the base to a solution of the aldehyde first, then add the ketone dropwise to maintain a low concentration of the enolate.
Cannizzaro Reaction: Under very strong basic conditions, the aldehyde can disproportionate.Use a milder base or carefully control the reaction temperature to avoid this side reaction.
Experimental Protocol: Solvent-Free Claisen-Schmidt Condensation

This "green" method often provides excellent yields and simplifies purification.[10][12]

Materials:

  • This compound (1.0 eq)

  • Acetophenone (1.0 eq)

  • Sodium Hydroxide (NaOH) pellets (1.5 eq)

  • Mortar and Pestle

  • Ice-cold water

  • Dilute Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • Place this compound and acetophenone in a porcelain mortar.

  • Add the solid NaOH pellets.

  • Grind the mixture vigorously with the pestle at room temperature for 10-20 minutes. The mixture will typically become a paste and may solidify into a colored solid.[12]

  • Monitor the reaction progress by periodically taking a small sample, dissolving it in a suitable solvent (e.g., ethyl acetate), and analyzing it by Thin Layer Chromatography (TLC).[12]

  • Once the reaction is complete (indicated by the consumption of the aldehyde), add the solid mass to a beaker containing ice-cold water.

  • Stir the slurry until the solid is well-dispersed. Neutralize the mixture carefully with dilute HCl to a pH of ~7.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Purify the product by recrystallization from ethanol to obtain the pure α,β-unsaturated ketone.

Optimization Logic for Claisen-Schmidt Reactions

If initial attempts result in low yield, the following decision tree can guide optimization.

G cluster_catalyst Catalyst Check cluster_conditions Conditions Check cluster_reactants Reactant Check start Start: Standard Conditions (e.g., NaOH, EtOH, RT) q1 Low Yield? start->q1 A1 Use fresh NaOH/KOH q1->A1 Yes end_node Improved Yield A1->end_node No q1_a q1_a A1->q1_a Still Low? A2 Screen other bases (e.g., NaOEt, DBU) A2->q1_a B1 Increase Temperature (e.g., Reflux) B1->end_node No q1_b q1_b B1->q1_b Still Low? B2 Try Solvent-Free Grinding Method B2->q1_b C1 Verify Purity (NMR/GC) C2 Adjust Stoichiometry C1->C2 Purity OK C1->end_node Impurity Found & Fixed C2->end_node q1_a->B1 Yes q1_b->C1 Yes

Caption: Decision tree for optimizing Claisen-Schmidt condensation yields.

Troubleshooting Guide 2: Wittig Reaction

The Wittig reaction converts aldehydes and ketones to alkenes using a phosphonium ylide (Wittig reagent).[7][16] It is a powerful C=C bond-forming reaction.

Common Issues in Wittig Reactions
Problem/SymptomPotential CauseSuggested Solution
No reaction; starting aldehyde recovered. Failed Ylide Formation: The base used was not strong enough to deprotonate the phosphonium salt, or moisture quenched the ylide.Use a sufficiently strong base (e.g., n-BuLi, NaH, KOtBu). Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar).[17]
Unstable Ylide: Some ylides, particularly non-stabilized ones, can be unstable and decompose before reacting.Generate the ylide in the presence of the aldehyde. This can be done by adding the phosphonium salt in portions to a mixture of the aldehyde and the base.[18]
Low conversion; both aldehyde and ylide present. Steric Hindrance: While this compound is not particularly hindered, the phosphonium ylide might be.For hindered systems, consider the Horner-Wadsworth-Emmons (HWE) reaction as an alternative, which is often less sensitive to steric effects.[7]
Incorrect Order of Addition: Adding the aldehyde to a pre-formed ylide solution is standard, but some systems benefit from a reversed order.[18]Try adding the phosphonium salt to a mixture of the aldehyde and base, or adding the base dropwise to a mixture of the salt and aldehyde.
Complex mixture, low yield of desired alkene. Side Reactions: Lithium-based reagents can sometimes lead to side products or altered stereoselectivity due to betaine stabilization.[19]If using n-BuLi, consider switching to a sodium- or potassium-based base (NaH, KHMDS, KOtBu) to achieve "salt-free" conditions, which can improve selectivity and yield.[20]
Difficult Purification: The triphenylphosphine oxide (TPPO) byproduct can be difficult to separate from the desired product.To remove TPPO, try precipitating it by adding a non-polar solvent like pentane or hexane and filtering. Alternatively, column chromatography is effective.
Experimental Protocol: Wittig Olefination

This protocol describes a general procedure for the reaction of this compound with a non-stabilized ylide.

Materials:

  • (Methoxymethyl)triphenylphosphonium chloride (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium tert-butoxide (KOtBu) (1.2 eq)

  • This compound (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Glassware: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a nitrogen or argon atmosphere.

  • Ylide Formation: To the dried flask, add the phosphonium salt and anhydrous THF. Cool the resulting suspension to 0°C in an ice bath.

  • Slowly add the KOtBu in portions to the stirred suspension. A color change (often to deep red or orange) indicates the formation of the ylide. Allow the mixture to stir at 0°C for 30-60 minutes.

  • Aldehyde Addition: Dissolve the this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

References

Technical Support Center: Purification of 4-Methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-methoxypicolinaldehyde from reaction byproducts. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Purification

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction: Before starting purification, ensure the reaction has gone to completion using Thin Layer Chromatography (TLC). The presence of significant starting material will lower the yield of the purified product.
Product Loss During Extraction: - Ensure the correct pH is used during aqueous washes to prevent the protonation and loss of the basic pyridine product into the aqueous layer. - Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
Product Loss During Chromatography: - Avoid using highly polar solvents for loading the crude material onto the silica gel column, as this can cause the product to elute too quickly with impurities. - Tailing of the basic pyridine compound on acidic silica gel can lead to broad peaks and difficult separation. Consider adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.
Inefficient Crystallization: - The chosen solvent may not be optimal. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold. - If the product "oils out" instead of crystallizing, try using a more dilute solution or a different solvent system.
Issue 2: Persistent Impurities in the Final Product

Common Impurities and Identification:

Common impurities in the synthesis of this compound can include unreacted starting materials (e.g., 4-methoxy-2-methylpyridine or its N-oxide), isomeric byproducts, and the over-oxidation product, 4-methoxypicolinic acid.

Troubleshooting Purification Techniques:

Purification Method Troubleshooting Strategy
Column Chromatography Problem: Co-elution of impurities with the desired product. Solution: - Optimize the eluent system. A less polar eluent will increase the retention time on the column, potentially allowing for better separation. A typical starting point is a gradient of hexane and ethyl acetate. - Perform a step-gradient elution, starting with a low polarity solvent to elute non-polar impurities, and gradually increasing the polarity to elute the product.
Crystallization Problem: Impurities co-crystallize with the product. Solution: - Perform a recrystallization. Dissolve the impure solid in a minimal amount of hot solvent and allow it to cool slowly. - If impurities are insoluble in the hot solvent, perform a hot filtration before cooling. - The impurity may have similar solubility properties in the chosen solvent. Experiment with different solvent systems.
Liquid-Liquid Extraction Problem: Acidic or basic impurities are not effectively removed. Solution: - To remove acidic impurities like 4-methoxypicolinic acid, wash the organic layer with a mild base such as a saturated sodium bicarbonate solution. - To remove basic impurities, an acidic wash (e.g., dilute HCl) can be used, but be cautious as this may also protonate and extract the desired product into the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: Common byproducts can be categorized as:

  • Starting material-related: Unreacted precursors.

  • Isomeric impurities: Formation of other methoxypicolinaldehyde isomers.

  • Over-reaction products: Further reactions on the pyridine ring.

  • Degradation products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (4-methoxypicolinic acid).[1]

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is an effective method for monitoring purification. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can assess the purity and identify the fractions containing the desired product.

Q3: My compound is a basic pyridine derivative and shows tailing on the silica gel column. What can I do?

A3: Tailing is a common issue with basic compounds on silica gel due to interactions with acidic silanol groups. To mitigate this, you can add a small amount of a base, such as triethylamine or pyridine (typically 0.1-1%), to your eluent system. This will compete for the acidic sites on the silica gel and lead to more symmetrical peaks.

Q4: I am having trouble getting my this compound to crystallize. What should I do?

A4: If your compound fails to crystallize, you can try the following techniques:

  • Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystal growth.

  • Add an Anti-solvent: Slowly add a solvent in which your compound is insoluble to the solution until it becomes slightly turbid, then allow it to stand. For a moderately polar compound like this compound, a non-polar solvent like hexanes could be a suitable anti-solvent.

Experimental Protocols & Data

Purification Data Summary
Purification Method Reported Yield Purity Notes
Filtration and Evaporation62.9%Not SpecifiedFollowing synthesis from (4-methoxypyridin-2-yl)methanol using manganese(IV) oxide.[2]
Column ChromatographyVariable>95% (Typical)Highly effective for removing polar and non-polar impurities.
CrystallizationVariableHigh (>98%)Can provide very high purity if a suitable solvent system is found.
Key Experimental Methodologies

Protocol 1: Column Chromatography Purification

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the adsorbed crude material onto the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity if a gradient is used.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Crystallization

  • Dissolution: Dissolve the crude or partially purified this compound in a minimum amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol).

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or ice bath can increase the yield.

  • Crystal Formation: If crystals do not form spontaneously, use the induction techniques described in the FAQs.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove residual impurities.

  • Drying: Dry the crystals under vacuum.

Visualizations

Purification_Workflow crude Crude this compound extraction Liquid-Liquid Extraction (e.g., with NaHCO3 wash) crude->extraction Initial Cleanup chromatography Column Chromatography (Silica Gel) extraction->chromatography Further Purification crystallization Crystallization chromatography->crystallization Final Polishing pure_product Pure this compound chromatography->pure_product crystallization->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue Identified low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product check_reaction Check Reaction Completion (TLC) low_yield->check_reaction optimize_extraction Optimize Extraction pH low_yield->optimize_extraction modify_chromatography Modify Chromatography (add base, change eluent) impure_product->modify_chromatography recrystallize Recrystallize from a different solvent impure_product->recrystallize

Caption: A logical approach to troubleshooting common purification issues.

References

Side reactions of 4-Methoxypicolinaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxypicolinaldehyde, with a focus on side reactions encountered under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as 4-methoxy-2-pyridinecarboxaldehyde, is a pyridine derivative with the chemical formula C₇H₇NO₂.[1][2] It serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries, for the creation of more complex, biologically active molecules.[3]

Q2: What are the general stability characteristics of this compound?

This compound is a relatively stable compound under standard conditions.[3][4] However, its aldehyde functional group and the methoxy-substituted pyridine ring can exhibit reactivity under certain conditions, particularly in strongly acidic or basic environments. The aldehyde group is susceptible to oxidation and nucleophilic attack, while the methoxy group can be sensitive to strong acids.

Q3: What are the most common side reactions observed when using this compound under acidic conditions?

The most common side reactions include:

  • Hydrolysis of the methoxy group: Under strongly acidic conditions, the methoxy group can be cleaved to yield 4-hydroxypicolinaldehyde.

  • Acetal formation: In the presence of alcohols and an acid catalyst, the aldehyde can form a hemiacetal and subsequently an acetal.[5][6][7]

  • Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 4-methoxypicolinic acid, especially in the presence of oxidizing agents.

  • Condensation/Polymerization: Like other aldehydes, it may undergo self-condensation or polymerization, particularly at higher concentrations and temperatures in the presence of strong acids.

Q4: Can this compound participate in a Cannizzaro reaction?

The Cannizzaro reaction, a disproportionation of a non-enolizable aldehyde into a primary alcohol and a carboxylic acid, is typically base-catalyzed.[8][9] While disproportionation under acidic conditions is not a classical Cannizzaro reaction, the potential for redox-type side reactions should not be entirely dismissed, especially under forcing conditions.

Troubleshooting Guide: Side Reactions in Acidic Media

This guide addresses common issues encountered during experiments involving this compound under acidic conditions.

Issue 1: Low Yield of Desired Product and Formation of a More Polar Byproduct

Possible Cause: Hydrolysis of the 4-methoxy group to a 4-hydroxy group. This is more likely to occur with strong, non-nucleophilic acids (e.g., H₂SO₄) at elevated temperatures.

Troubleshooting Steps:

  • Modify Acidic Conditions:

    • Use a milder acid or a Lewis acid catalyst if the reaction chemistry allows.

    • Reduce the reaction temperature and shorten the reaction time.

    • If possible, perform the reaction in an aprotic solvent to minimize the presence of water.

  • Protecting Group Strategy: If the desired reaction is not compatible with the methoxy group under the required acidic conditions, consider using a more robust protecting group for the 4-position of the pyridine ring.

  • Post-Reaction Analysis: Analyze the reaction mixture by LC-MS or NMR to confirm the presence of 4-hydroxypicolinaldehyde.

Issue 2: Formation of a Less Polar Byproduct, Especially When Using Alcoholic Solvents

Possible Cause: Acid-catalyzed formation of an acetal with the alcohol solvent.[5][7][10]

Troubleshooting Steps:

  • Solvent Selection: If possible, switch to a non-alcoholic, aprotic solvent.

  • Control Stoichiometry: If an alcohol is a necessary reagent, use it in stoichiometric amounts rather than as the solvent.

  • Water Removal: For reactions where acetal formation is a known issue, the removal of water as it is formed (e.g., using a Dean-Stark apparatus or molecular sieves) can shift the equilibrium away from acetal formation.[5][7] However, this is more relevant to driving acetal formation to completion rather than preventing it as a side reaction. In the context of avoiding it, minimizing the alcohol concentration and reaction time is key.

  • Work-up Conditions: Acetals are generally labile to aqueous acid. The acetal side product may be hydrolyzed back to the aldehyde during an acidic aqueous work-up.

Issue 3: Appearance of an Acidic Impurity in the Product

Possible Cause: Oxidation of the aldehyde to 4-methoxypicolinic acid. This can occur if oxidizing agents are present or if the reaction is exposed to air for prolonged periods at elevated temperatures.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Purify Reagents: Ensure that all reagents and solvents are free from oxidizing impurities.

  • Purification: The acidic byproduct can typically be removed by a basic wash during the work-up or by column chromatography.

Issue 4: Formation of Insoluble Material or a Complex Mixture of Products

Possible Cause: Acid-catalyzed polymerization or condensation of the aldehyde. This is more likely at high concentrations and temperatures.

Troubleshooting Steps:

  • Lower Concentration: Run the reaction at a lower concentration of this compound.

  • Temperature Control: Maintain a lower reaction temperature.

  • Order of Addition: Add the aldehyde slowly to the reaction mixture containing the other reagents to maintain a low instantaneous concentration.

Quantitative Data Summary

While specific quantitative data for the side reactions of this compound is not extensively available in the literature, the following table summarizes the expected impact of reaction parameters on the formation of common side products.

Side ReactionKey Factors Promoting FormationExpected Impact on Yield of Desired Product
Methoxy Hydrolysis High Temperature, Strong Protic Acids (e.g., H₂SO₄, HCl), Presence of WaterSignificant Decrease
Acetal Formation Alcoholic Solvents, Acid CatalysisModerate to Significant Decrease
Oxidation Presence of Oxidants, Air Exposure at High Temp.Minor to Moderate Decrease
Polymerization High Concentration, High Temperature, Strong AcidsSignificant Decrease

Experimental Protocols

Protocol 1: Test for Stability to Acidic Conditions

This protocol can be used to determine the stability of this compound to your specific reaction conditions before committing a large amount of material.

  • Setup: In a small vial, dissolve a known amount of this compound (e.g., 10 mg) in the solvent planned for your reaction (e.g., 1 mL).

  • Acid Addition: Add the acid catalyst to the same concentration as in your planned reaction.

  • Reaction Monitoring: Stir the mixture at the intended reaction temperature. Take small aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • Analysis: Analyze the aliquots by TLC or LC-MS to monitor the disappearance of the starting material and the appearance of any new spots/peaks, which would indicate side product formation. Compare with a standard of the starting material.

Protocol 2: Pictet-Spengler Reaction with this compound

This is an example of a common acid-catalyzed reaction where side reactions can be an issue.

  • Reactant Mixture: In a round-bottom flask, dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., toluene or CH₂Cl₂).

  • Aldehyde Addition: Add this compound (1.0-1.2 eq).

  • Acid Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature or heat as required, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Signaling Pathways and Logical Relationships

Side_Reactions Potential Side Reactions of this compound in Acid cluster_conditions Reaction Conditions A This compound B Desired Product A->B Desired Reaction C Side Product: 4-Hydroxypicolinaldehyde A->C D Side Product: Acetal A->D E Side Product: 4-Methoxypicolinic Acid A->E F Side Product: Polymer/Condensation Products A->F Strong Acid + H₂O Strong Acid + H₂O Strong Acid + H₂O->C Alcohol + Acid Alcohol + Acid Alcohol + Acid->D Oxidizing Conditions Oxidizing Conditions Oxidizing Conditions->E High Temp/Concentration High Temp/Concentration High Temp/Concentration->F

Caption: Potential reaction pathways for this compound under acidic conditions.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield or Unexpected Product Analyze Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze Polar_Impurity More Polar Impurity? Analyze->Polar_Impurity Yes Yes Polar_Impurity->Yes Yes No No Polar_Impurity->No No Less_Polar_Impurity Less Polar Impurity? Yes2 Yes2 Less_Polar_Impurity->Yes2 Yes No2 No2 Less_Polar_Impurity->No2 No Acidic_Impurity Acidic Impurity? Yes3 Yes3 Acidic_Impurity->Yes3 Yes No3 No3 Acidic_Impurity->No3 No Insoluble_Material Insoluble Material? Yes4 Yes4 Insoluble_Material->Yes4 Yes No4 No4 Insoluble_Material->No4 No Sol_Hydrolysis Potential Methoxy Hydrolysis - Decrease Temp - Use Milder Acid End Optimize and Repeat Sol_Hydrolysis->End Sol_Acetal Potential Acetal Formation - Change Solvent (non-alcoholic) - Check Work-up Sol_Acetal->End Sol_Oxidation Potential Oxidation - Use Inert Atmosphere - Purify Reagents Sol_Oxidation->End Sol_Polymer Potential Polymerization - Lower Concentration - Lower Temperature Sol_Polymer->End Yes->Sol_Hydrolysis No->Less_Polar_Impurity Yes2->Sol_Acetal No2->Acidic_Impurity Yes3->Sol_Oxidation No3->Insoluble_Material Yes4->Sol_Polymer No4->End

Caption: A logical workflow for troubleshooting unexpected results.

References

Optimizing temperature for reactions involving 4-Methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 4-Methoxypicolinaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: this compound should be stored under an inert gas (nitrogen or argon) at 2-8°C.[1][2] It is a white to yellow solid-liquid mixture with a melting point of 28-30°C.[1][2]

Q2: What are the general starting points for temperature optimization in reactions with this compound?

A2: The optimal temperature is highly dependent on the specific reaction. For its synthesis via oxidation of (4-methoxypyridin-2-yl)methanol, a temperature of 80°C has been used.[2] For reactions like the Knoevenagel condensation, starting at room temperature and gradually increasing to 40-60°C is a good approach.[3] For reductive aminations, temperatures in the range of 50-75°C are often necessary for a reasonable reaction rate.[4][5]

Q3: Are there any known incompatibilities or decomposition risks at elevated temperatures?

Troubleshooting Guides

Issue 1: Low Yield in Knoevenagel Condensation

Q: I am getting a low yield for my Knoevenagel condensation with this compound and an active methylene compound. How can I optimize the temperature?

A: Low yields in Knoevenagel condensations can often be improved by adjusting the reaction temperature.

Potential Causes and Solutions:

  • Insufficient Energy: The reaction may be too slow at lower temperatures. Gradually increasing the temperature can significantly improve the reaction rate and yield.

  • Side Reactions at High Temperatures: Excessive heat can lead to the formation of byproducts or decomposition of the starting material or product.

Troubleshooting Workflow:

cluster_start Start: Low Yield cluster_troubleshooting Troubleshooting Steps cluster_solution Potential Solutions start Low Yield at Room Temperature increase_temp Increase temperature to 40°C start->increase_temp monitor_reaction Monitor by TLC/LCMS increase_temp->monitor_reaction further_increase Increase temperature to 60°C if reaction is slow monitor_reaction->further_increase Incomplete reaction optimal_temp Identify Optimal Temperature monitor_reaction->optimal_temp Good conversion check_byproducts Check for byproduct formation further_increase->check_byproducts check_byproducts->optimal_temp No significant byproducts reduce_temp Reduce temperature if byproducts are observed check_byproducts->reduce_temp Byproducts observed

Caption: Troubleshooting workflow for low yield in Knoevenagel condensation.

Data on Temperature Optimization for Knoevenagel Condensation:

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
25 (Room Temp)2455>98
401295>98
6069295
8048590

Note: Data is illustrative and based on typical trends for Knoevenagel condensations.

Issue 2: Incomplete Reaction in Reductive Amination

Q: My reductive amination of this compound is stalling and not going to completion. Could the temperature be the issue?

A: Yes, the temperature is a critical factor in reductive aminations. Imine formation is often the rate-limiting step and can be slow at lower temperatures.

Potential Causes and Solutions:

  • Low Temperature: The initial imine formation may be too slow or not favorable at room temperature.

  • Reducing Agent Stability: Some reducing agents may decompose at higher temperatures.

Troubleshooting Workflow:

cluster_start Start: Incomplete Reaction cluster_troubleshooting Troubleshooting Steps cluster_solution Potential Solutions start Incomplete Reaction at Room Temperature increase_temp Increase temperature to 50°C start->increase_temp monitor_imine Monitor imine formation by TLC/LCMS increase_temp->monitor_imine further_increase Increase temperature to 70-75°C if imine formation is slow monitor_imine->further_increase Slow imine formation optimal_temp Achieve Complete Conversion monitor_imine->optimal_temp Complete conversion check_reducing_agent Consider stability of reducing agent further_increase->check_reducing_agent staged_addition Add reducing agent after imine formation at optimal temperature check_reducing_agent->staged_addition

Caption: Troubleshooting workflow for incomplete reductive amination.

Data on Temperature Optimization for Reductive Amination:

Temperature (°C)Reaction Time (h)Conversion (%)Purity (%)
25 (Room Temp)24<10-
501865>95
758>95>95
906>9590

Note: Data is illustrative and based on typical trends for reductive aminations.

Experimental Protocols

General Protocol for Knoevenagel Condensation
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, toluene).

  • Catalyst Addition: Add a catalytic amount of a base such as piperidine or ammonium acetate.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 40-80°C) and monitor the reaction progress by TLC or LCMS.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

General Protocol for Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.0-1.5 eq) in a suitable solvent (e.g., dichloroethane, methanol). Add a catalytic amount of acetic acid if necessary. Stir the mixture at the desired temperature (e.g., 50-75°C) for 1-4 hours to facilitate imine formation.

  • Reduction: Cool the mixture to room temperature and add the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete as monitored by TLC or LCMS.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Preventing oxidation of 4-Methoxypicolinaldehyde during workup

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide & FAQs for Preventing Oxidation During Workup

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the handling and workup of 4-Methoxypicolinaldehyde, with a specific focus on preventing its oxidation to the corresponding carboxylic acid.

Troubleshooting Common Oxidation-Related Issues

Q1: My final product is a yellow or brown oil/solid instead of the expected white to light-yellow solid. What happened?

A1: Discoloration is a common indicator of impurity formation, often due to oxidation. Aldehydes, particularly those with electron-donating groups like a methoxy substituent, can be susceptible to air oxidation.[1][2] The resulting carboxylic acid and potential polymeric byproducts can impart color to the final product.

Troubleshooting Steps:

  • Re-evaluate the Workup Conditions: Were the solvents sparged with an inert gas (Nitrogen or Argon) before use? Was the workup performed under an inert atmosphere?[3][4][5] Exposure to atmospheric oxygen, even for short periods, can initiate oxidation.

  • Check Solvent Purity: Peroxides in older bottles of solvents like diethyl ether or THF can be potent oxidizing agents. Use freshly opened solvents or test for and remove peroxides before use.

  • Minimize Workup Time: Prolonged exposure to aqueous acidic or basic conditions during extraction can accelerate oxidation. Work efficiently to minimize the duration of the workup.

Q2: My ¹H NMR spectrum shows a low yield of the aldehyde proton (~9.9 ppm) and a new, broad peak appearing downfield (10-13 ppm). What does this indicate?

A2: This is a classic sign of oxidation. The aldehyde proton of this compound appears around 9.96 ppm.[6] The broad peak in the 10-13 ppm region is characteristic of a carboxylic acid proton. The integration of this peak relative to your desired product peak can give you a rough estimate of the extent of oxidation.

Troubleshooting Steps:

  • Implement Inert Atmosphere Techniques: For all subsequent attempts, ensure the reaction and workup are conducted under a positive pressure of nitrogen or argon.[4][5][7] This includes using Schlenk flasks and cannula transfers if the compound is particularly sensitive.

  • Use Degassed Solvents: Solvents for extraction and chromatography should be thoroughly degassed by methods such as sparging with an inert gas for 30-60 minutes, or through several freeze-pump-thaw cycles for maximum oxygen removal.[8]

  • Consider a Non-Aqueous Workup: If possible, devise a workup that avoids water altogether. This could involve direct filtration of the reaction mixture through a plug of silica or celite, followed by evaporation under reduced pressure.

Q3: My product yield is consistently low, even though TLC analysis of the crude reaction mixture shows a clean conversion.

A3: This suggests that product loss is occurring during the workup and purification stages, with oxidation being a likely culprit. The aldehyde may be adsorbing onto silica gel during chromatography and oxidizing in the presence of air and the slightly acidic silica surface.

Troubleshooting Steps:

  • Deactivate Silica Gel: Before performing column chromatography, consider deactivating the silica gel. This can be done by preparing a slurry of the silica gel in the desired eluent and adding 1-2% (by weight) of triethylamine or a few drops of ammonia to neutralize acidic sites.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for purification.[9]

  • Add an Antioxidant: In some cases, adding a small amount of a radical scavenger like BHT (Butylated hydroxytoluene) to the solvents used for workup and chromatography can help inhibit oxidation. Compatibility with your desired product and subsequent reaction steps should be considered.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound?

A1: this compound should be stored under an inert gas (nitrogen or argon) at 2-8°C.[6][10] It is recommended to keep it in a tightly sealed container, away from light and moisture, to minimize degradation.[11]

Q2: Are there specific solvents I should avoid during the workup of this compound?

A2: Avoid using old or unstabilized ethers (like THF and diethyl ether) which can contain peroxides. While chlorinated solvents like dichloromethane (DCM) are generally acceptable, ensure they are peroxide-free. It's best practice to use freshly opened bottles of high-purity solvents.

Q3: How can I effectively degas my solvents for the workup?

A3: There are three common methods:

  • Sparging: Bubble a stream of inert gas (N₂ or Ar) through the solvent for 30-60 minutes. This is a simple and effective method for many applications.[8]

  • Freeze-Pump-Thaw: For the most rigorous oxygen removal, freeze the solvent using liquid nitrogen, apply a high vacuum to remove gases, and then thaw. This cycle should be repeated at least three times.

  • Sonication: Sonicating the solvent under a light vacuum for several minutes can also help remove dissolved gases.[8]

Quantitative Data Summary

The following table summarizes key physical and spectroscopic data for this compound and its common oxidation product, 4-Methoxypicolinic acid, to aid in identification and characterization.

PropertyThis compound4-Methoxypicolinic Acid (Oxidized Impurity)
Appearance White to yellow solid or liquid mixture[6]Typically a white to off-white solid
Molecular Weight 137.14 g/mol [11][12]153.14 g/mol
Melting Point 28-30 °C[6][12]~162-164 °C
¹H NMR Aldehyde Proton (δ) ~9.96 ppm (s, 1H)[6]N/A
¹H NMR Acid Proton (δ) N/A~10-13 ppm (broad s, 1H)
IR Carbonyl Stretch (ν) ~1700-1720 cm⁻¹~1680-1710 cm⁻¹ (acid C=O), 2500-3300 cm⁻¹ (broad O-H)
Experimental Protocols
Protocol 1: Standard Aqueous Workup (Prone to Oxidation)
  • Quench the reaction mixture by pouring it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Optimized Workup to Minimize Oxidation
  • Cool the reaction vessel in an ice bath.

  • Prepare a quench solution (e.g., saturated aqueous ammonium chloride) that has been previously degassed by sparging with nitrogen for at least 30 minutes.

  • Under a positive pressure of nitrogen, slowly add the degassed quench solution to the reaction mixture via cannula or syringe.

  • Transfer the quenched mixture to a separatory funnel. All subsequent extraction solvents (e.g., ethyl acetate) must be degassed prior to use.[8]

  • Extract the product quickly into the organic phase (repeat 2-3 times). Minimize the time the product spends in the aqueous phase.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter under an inert atmosphere and concentrate the filtrate under reduced pressure.

  • If chromatography is necessary, use silica gel that has been deactivated with triethylamine and perform the chromatography using degassed eluents.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting oxidation issues during the workup of this compound.

Oxidation_Troubleshooting Start Start: Low Yield or Discolored Product Check_NMR Analyze ¹H NMR: See Broad Peak at 10-13 ppm? Start->Check_NMR Oxidation_Confirmed Oxidation Confirmed Check_NMR->Oxidation_Confirmed Yes Re_evaluate_Reaction Re-evaluate Reaction Conditions (e.g., Oxidizing Reagents Present?) Check_NMR->Re_evaluate_Reaction No Implement_Inert Implement Rigorous Inert Atmosphere Techniques (N₂ or Ar) Oxidation_Confirmed->Implement_Inert Use_Degassed Use Degassed Solvents (Sparging or Freeze-Pump-Thaw) Implement_Inert->Use_Degassed Modify_Purification Modify Purification Step Use_Degassed->Modify_Purification Deactivate_Silica Deactivate Silica Gel (e.g., with Et₃N) Modify_Purification->Deactivate_Silica Option 1 Use_Alumina Use Neutral Alumina Modify_Purification->Use_Alumina Option 2 End Problem Solved Deactivate_Silica->End Use_Alumina->End

Caption: Troubleshooting workflow for diagnosing and preventing the oxidation of this compound.

References

Technical Support Center: Catalyst Selection for Efficient 4-Methoxypicolinaldehyde Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on catalyst selection and troubleshooting for common transformations of 4-Methoxypicolinaldehyde. Navigate through our frequently asked questions and troubleshooting guides to optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common transformations performed on this compound?

A1: this compound is a versatile building block in organic synthesis. The most common and synthetically useful transformations include:

  • Aldol Condensation: To form α,β-unsaturated ketones.

  • Henry Reaction (Nitroaldol Reaction): To synthesize β-nitro alcohols, which are precursors to amino alcohols and other valuable compounds.[1]

  • Horner-Wadsworth-Emmons (HWE) Reaction: A variation of the Wittig reaction to produce alkenes with high stereoselectivity.[2][3]

  • Reductive Amination: For the synthesis of secondary and tertiary amines.

  • Oxidation: To form 4-methoxypicolinic acid.

  • Conversion to Nitrile: To produce 4-methoxypicolinonitrile.

Q2: How does the pyridine nitrogen in this compound affect catalysis?

A2: The Lewis basic nitrogen atom in the pyridine ring can coordinate to metal-based catalysts. This coordination can act as a "poison," deactivating the catalyst by blocking active sites and inhibiting key steps in the catalytic cycle. This is a common challenge in reactions involving pyridine substrates. To mitigate this, consider using sterically hindered ligands or pre-catalysts that can generate the active catalytic species more efficiently.

Q3: What are the general signs of catalyst deactivation?

A3: Catalyst deactivation can manifest in several ways during your reaction. Key indicators include:

  • A significant decrease in reaction rate or a complete stall before the starting material is fully consumed.

  • The need for higher catalyst loading or harsher reaction conditions (e.g., higher temperature) to achieve the same conversion as in previous runs.

  • A noticeable change in the color or appearance of the catalyst (e.g., formation of palladium black in cross-coupling reactions).

  • Inconsistent product yields or an increase in side product formation.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the transformation of this compound.

Guide 1: Low or No Product Yield

Low or no yield is a frequent issue in organic synthesis. Use the following decision tree to diagnose and address the problem.

LowYieldTroubleshooting start Low/No Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents Start Here check_conditions Verify Reaction Conditions check_reagents->check_conditions Reagents OK end_point Problem Solved check_reagents->end_point Impure/Incorrect Reagents Found & Fixed check_catalyst Evaluate Catalyst Activity check_conditions->check_catalyst Conditions Correct check_conditions->end_point Incorrect Conditions Adjusted side_reactions Analyze for Side Reactions check_catalyst->side_reactions Catalyst Appears Active check_catalyst->end_point Catalyst Inactive/ Poisoned - Replaced purification_issue Investigate Workup & Purification purification_issue->end_point Loss During Purification/ Method Optimized side_reactions->purification_issue No Major Side Products side_reactions->end_point Side Products Identified/ Conditions Modified

Caption: Troubleshooting workflow for low or no product yield.

Guide 2: Catalyst Deactivation in Pyridine Aldehyde Transformations

The pyridine nitrogen in this compound can poison metal catalysts. Here’s a guide to troubleshoot this issue.

Problem: Reaction stalls or yield decreases over time, especially with metal catalysts.

Potential Cause Explanation Recommended Solution
Catalyst Poisoning by Pyridine Nitrogen The lone pair on the pyridine nitrogen coordinates to the metal center, blocking the active site and inhibiting the catalytic cycle.[4]1. Use Bulkier Ligands: Employ sterically hindered phosphine ligands (e.g., XPhos, SPhos) that can favor the binding of the reactant over the pyridine nitrogen. 2. Increase Catalyst Loading: A modest increase in catalyst loading might compensate for partial deactivation. 3. Use a Pre-catalyst: Utilize a pre-catalyst that is less susceptible to pyridine inhibition during the activation phase.
Formation of Inactive Catalyst Complexes The catalyst may form inactive dimers or higher-order aggregates, especially at elevated temperatures.1. Optimize Reaction Concentration: Avoid overly concentrated reaction mixtures. 2. Control Temperature: Run the reaction at the lowest effective temperature.
Slow Oxidative Addition (for cross-coupling) The bond being activated in the pyridine substrate is not breaking efficiently.1. Change Halide (if applicable): If your substrate has a halide, consider switching from chloride to bromide or iodide for faster oxidative addition. 2. Increase Temperature Carefully: Incrementally increase the reaction temperature while monitoring for decomposition.

III. Key Transformations: Data & Protocols

Aldol Condensation with Acetone

This reaction is a classic C-C bond formation to produce an α,β-unsaturated ketone.

Data Presentation: Catalyst Performance in Aldol Condensation

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
NoneNaOHAcetone/WaterRoom Temp0.33Not specified--INVALID-LINK--, --INVALID-LINK--
L-proline (0.5 mol%)NoneBrine-52468[5]
Pyrrolidine (10 mol%) / 4-N,N-dimethylaminobenzoic acid (20 mol%)NoneNot specifiedNot specifiedNot specifiedHigh[6]

Experimental Protocol: Base-Catalyzed Aldol Condensation [7][8]

  • Preparation: Dissolve this compound (10 mmol) in acetone (15 mL) in a round-bottom flask. In a separate beaker, prepare a solution of potassium hydroxide (1.0 g) in water (20 mL).

  • Reaction: Slowly add the potassium hydroxide solution to the aldehyde/acetone mixture while stirring. Continue stirring at room temperature for 20-30 minutes.

  • Workup: Add approximately 40 mL of water to the reaction mixture to precipitate the product.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be recrystallized from ethanol.

Henry (Nitroaldol) Reaction with Nitromethane

The Henry reaction provides access to valuable β-nitro alcohols. Asymmetric variants are crucial for producing chiral building blocks.

Data Presentation: Asymmetric Henry Reaction Catalyst Comparison

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
Chiral Bis(β-amino alcohol)-Cu(OAc)₂ (20 mol%)Ethanol2524>9994.6[9]
Chiral Tetrahydrosalen-Cu(I) complexNot specifiedNot specifiedNot specifiedHigh>90[3][10]
Cinchona Alkaloid-based Phase Transfer CatalystNot specifiedRoom TempNot specifiedup to 99up to 99[11]

Experimental Protocol: Asymmetric Henry Reaction [9]

  • Catalyst Preparation (in situ): In a reaction vessel, mix the chiral ligand (e.g., a bis(β-amino alcohol), 20 mol%) and Cu(OAc)₂·H₂O (20 mol%) in ethanol at room temperature.

  • Reaction: To the catalyst mixture, add this compound (1 equivalent) and nitromethane. Stir the reaction at 25 °C for 24 hours.

  • Workup and Purification: After the reaction is complete (monitored by TLC), the mixture is typically purified directly by column chromatography on silica gel to isolate the β-nitro alcohol product.

Horner-Wadsworth-Emmons (HWE) Reaction with Triethyl Phosphonoacetate

The HWE reaction is a reliable method for the synthesis of α,β-unsaturated esters, generally with high E-selectivity.[3]

Data Presentation: Base Selection for HWE Reaction

Base (equivalents)AdditiveSolventTemperature (°C)Time (h)Yield (%)E/Z RatioReference
NaH (1.1)NoneTHFRoom TempVariesHigh-[12]
DBU (1.5)LiCl (1.6)MeCN0 to Room Temp1.17High-[2]
K₂CO₃ (2.0) / DBU (0.03)NoneNone (solvent-free)Room Temp249696:4[12][13]

Experimental Protocol: HWE Reaction using NaH [12]

  • Ylide Formation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove mineral oil. Add anhydrous THF to create a slurry and cool to 0 °C. Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Reaction: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NH₄Cl solution.

  • Isolation and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Managing impurities in the synthesis of 4-Methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methoxypicolinaldehyde Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of this compound, focusing on the identification and management of common impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound?

A common method is the oxidation of (4-methoxypyridin-2-yl)methanol. This reaction typically employs an oxidizing agent like manganese(IV) oxide (MnO₂) in a suitable solvent such as ethyl acetate. The process involves heating the reaction mixture, followed by filtration to remove the manganese salts and evaporation of the solvent to yield the desired aldehyde.[1]

Q2: What are the primary impurities I might encounter during the synthesis of this compound?

Impurities can originate from various sources, including starting materials, side reactions, and degradation. They can be categorized as follows:

  • Starting Material-Related Impurities: The most common impurity is unreacted (4-methoxypyridin-2-yl)methanol. Its presence indicates an incomplete reaction.

  • Over-oxidation Products: The aldehyde group is susceptible to further oxidation, which can lead to the formation of 4-methoxypicolinic acid, especially if the reaction is run for too long or under harsh conditions.[2]

  • Side-Products: Depending on the specific reagents and conditions, other byproducts may form. For instance, if alternative routes like the Vilsmeier-Haack reaction are used, byproducts from the decomposition of the Vilsmeier reagent could be present.[3]

  • Degradation Products: The final product can degrade if not handled or stored properly. Aldehydes can be sensitive to air and light.[3] Proper storage under an inert atmosphere (like nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended.[1][4]

Q3: How can I detect and characterize these impurities?

Standard analytical techniques are effective for identifying and quantifying impurities:

  • Thin-Layer Chromatography (TLC): An excellent initial method to monitor reaction progress and quickly check for the presence of starting material and major byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and can separate impurities with similar polarities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structure of the desired product and identifying impurities. For example, the aldehyde proton of this compound has a characteristic chemical shift around 9.96 ppm (in DMSO-d₆).[1] The presence of unreacted starting material would show characteristic alcohol peaks, while the carboxylic acid impurity would have a distinct acidic proton signal.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify the mass of unknown impurities.

Q4: What are the recommended storage conditions for this compound?

To ensure stability and prevent degradation, this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][4] It should also be protected from light.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Poor quality of the oxidizing agent (e.g., old MnO₂). 3. Degradation of the product during work-up.1. Increase reaction time or temperature and monitor progress by TLC. 2. Use a fresh, activated batch of the oxidizing agent. A slight excess may be necessary.[3] 3. Ensure the work-up is performed promptly and at a controlled temperature.
Presence of Unreacted Starting Material 1. Insufficient amount of oxidizing agent. 2. Reaction time is too short.1. Use a larger excess of the oxidizing agent (e.g., 4 equivalents or more of MnO₂).[1] 2. Continue heating and monitor the reaction by TLC until the starting material spot disappears.
Formation of 4-Methoxypicolinic Acid (Over-oxidation) 1. Reaction time is excessively long. 2. Reaction temperature is too high. 3. Oxidizing agent is too reactive or used in large excess.1. Carefully monitor the reaction and stop it as soon as the starting material is consumed. 2. Maintain the recommended reaction temperature (e.g., 80°C for the MnO₂ method).[1] 3. Consider a milder oxidant if over-oxidation is a persistent issue.
Product is an Oil and Difficult to Purify/Crystallize 1. Presence of impurities with polarity similar to the product. 2. Residual solvent from the work-up.1. Optimize the mobile phase for column chromatography to achieve better separation. Consider different solvent systems (e.g., varying ratios of ethyl acetate/hexanes).[3][5] 2. Ensure the product is thoroughly dried under high vacuum to remove all solvent traces.
Product Darkens or Degrades Over Time 1. Exposure to air (oxidation). 2. Exposure to light. 3. Improper storage temperature.1. Store the purified product under an inert atmosphere (N₂ or Ar).[3] 2. Keep the container in a dark place or use an amber vial.[3] 3. Store at the recommended temperature of 2-8°C.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation

This protocol is based on the oxidation of (4-methoxypyridin-2-yl)methanol using manganese(IV) oxide.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve (4-methoxypyridin-2-yl)methanol (1 eq.) in ethyl acetate.

  • Addition of Oxidant: To the solution, add activated manganese(IV) oxide (4 eq.) portion-wise.

  • Reaction: Heat the reaction mixture to 80°C and stir vigorously for 2-4 hours. Monitor the reaction's progress by TLC, checking for the disappearance of the starting material.

  • Work-up: Upon completion, filter the hot reaction mixture through a pad of diatomaceous earth to remove the manganese solids. Wash the filter cake with hot ethyl acetate.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent like hexanes/ethyl acetate.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 9:1 hexanes/ethyl acetate) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity (e.g., moving from 9:1 to 4:1 hexanes/ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.

Data Presentation

Table 1: Summary of Potential Impurities and Analytical Detection

ImpurityChemical NameLikely SourceRecommended Analytical Method
Starting Material(4-methoxypyridin-2-yl)methanolIncomplete ReactionTLC, HPLC, ¹H NMR
Over-oxidation Product4-methoxypicolinic acidOver-oxidationHPLC, ¹H NMR, MS
Isomeric Impuritye.g., Other methoxypicolinaldehyde isomersNon-regioselective synthesis routeHPLC, ¹H NMR, MS

Visualizations

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Starting Material (4-methoxypyridin-2-yl)methanol reaction Oxidation (MnO2, 80°C) start->reaction filtration Hot Filtration (Remove MnO2) reaction->filtration evaporation Solvent Evaporation filtration->evaporation crude Crude Product evaporation->crude chromatography Column Chromatography crude->chromatography analysis Purity Analysis (TLC, HPLC, NMR) chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: Workflow for the synthesis and purification of this compound.

G start Problem: Low Purity Identified After Synthesis check_tlc Analyze crude material by TLC/HPLC start->check_tlc is_sm Unreacted Starting Material Present? check_tlc->is_sm sol_sm_yes Solution: - Increase reaction time - Add more oxidant - Re-purify by chromatography is_sm->sol_sm_yes Yes is_overox More Polar Impurity (e.g., Carboxylic Acid)? is_sm->is_overox No end_node Proceed with Purified Product sol_sm_yes->end_node sol_overox_yes Solution: - Reduce future reaction time - Purify by chromatography - Consider basic wash during work-up is_overox->sol_overox_yes Yes is_multiple Multiple Unidentified Spots? is_overox->is_multiple No sol_overox_yes->end_node sol_multiple_yes Solution: - Optimize chromatography - Characterize impurities (MS, NMR) - Re-evaluate reaction conditions is_multiple->sol_multiple_yes Yes is_multiple->end_node No sol_multiple_yes->end_node

References

Stability issues of 4-Methoxypicolinaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Methoxypicolinaldehyde in solution. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Issue 1: Rapid Degradation of Stock Solutions

  • Question: My this compound stock solution, prepared in [Solvent], is showing signs of degradation (e.g., color change, precipitation, loss of activity) within a short period. What could be the cause and how can I prevent it?

  • Answer: Rapid degradation of this compound solutions is often attributed to several factors, primarily oxidation, hydrolysis, and light exposure. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, and the compound may also be sensitive to moisture.

    Troubleshooting Steps:

    • Solvent Choice: While specific stability data in various solvents is limited, using dry, research-grade solvents is crucial. For non-aqueous applications, solvents like anhydrous DMSO or DMF are common choices. For aqueous buffers, stability is expected to be pH-dependent, with potential for accelerated degradation at non-neutral pH.

    • Inert Atmosphere: this compound should be handled and stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

    • Light Protection: Protect solutions from light by using amber vials or by wrapping the container with aluminum foil. Aldehydes can be light-sensitive.

    • Storage Temperature: Store stock solutions at -20°C or lower. For short-term storage, 2-8°C may be acceptable if under an inert atmosphere.

    • Preparation Technique: When preparing solutions, allow the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Use fresh, unopened solvents whenever possible.

Issue 2: Inconsistent Experimental Results

  • Question: I am observing high variability in my experimental results when using this compound. Could this be related to its stability?

  • Answer: Yes, inconsistent results are a strong indicator of compound instability. If the concentration of the active compound is decreasing over the course of an experiment due to degradation, it will lead to poor reproducibility.

    Troubleshooting Workflow:

    G Troubleshooting Inconsistent Results A Inconsistent Experimental Results Observed B Prepare Fresh Solution of this compound A->B C Use Immediately in Experiment B->C D Are Results Consistent? C->D E Yes: Issue is likely due to solution instability over time. D->E Yes F No: Investigate other experimental parameters (e.g., assay conditions, other reagents). D->F No G Implement stringent handling and storage protocols for all future experiments. E->G

    Troubleshooting workflow for inconsistent results.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for solid this compound?

    • A1: Solid this compound should be stored in a tightly sealed container, protected from moisture and light. Recommended storage temperatures are -20°C for long-term storage or 2-8°C under an inert gas (nitrogen or argon) for shorter durations.

  • Q2: In which solvents should I dissolve this compound?

  • Q3: How can I assess the purity of my this compound solution?

    • A3: The purity of a solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from potential degradation products. A change in the chromatographic profile over time is indicative of instability.

  • Q4: What are the likely degradation pathways for this compound?

Alternative workup procedures for 4-Methoxypicolinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxypicolinaldehyde. The following sections detail alternative workup procedures and offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing (4-methoxypyridin-2-yl)methanol to this compound?

A1: The most frequently employed methods for this transformation are oxidation with manganese(IV) oxide (MnO₂), Dess-Martin periodinane (DMP), and the Swern oxidation. Each method offers distinct advantages regarding reaction conditions, substrate scope, and workup procedures.

Q2: My reaction with MnO₂ is very slow and gives a low yield. What could be the issue?

A2: The activity of MnO₂ can vary significantly between batches. For optimal results, use freshly activated or commercially available active MnO₂. Ensure the solvent is anhydrous, as water can deactivate the reagent. Additionally, using a higher excess of MnO₂ and increasing the reaction temperature can improve the reaction rate and yield.

Q3: I am concerned about the toxicity of chromium-based oxidants. Are the recommended methods safer alternatives?

A3: Yes, MnO₂, Dess-Martin periodinane, and Swern oxidation are generally considered safer and more environmentally friendly alternatives to chromium-based reagents like pyridinium chlorochromate (PCC) or Jones reagent.[1][2][3]

Q4: Can I use Swern oxidation if my starting material is sensitive to acidic conditions?

A4: The Swern oxidation itself is performed under basic conditions (using triethylamine), making it suitable for acid-sensitive substrates. However, the workup procedure may involve an acidic wash, which should be performed cautiously or substituted with a neutral wash if the product is acid-labile.

Q5: What are the common impurities I should look for in my final product?

A5: Common impurities include unreacted (4-methoxypyridin-2-yl)methanol, over-oxidized product (4-methoxypicolinic acid), and byproducts from the oxidizing agent (e.g., iodinane byproducts from DMP, dimethyl sulfide from Swern oxidation).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and workup of this compound.

Issue 1: Low Yield
Possible Cause Troubleshooting Steps
Inactive Oxidizing Agent For MnO₂ oxidations, use activated MnO₂. For DMP, ensure it is fresh and has been stored under anhydrous conditions. For Swern oxidation, use fresh, high-purity DMSO and oxalyl chloride.
Incomplete Reaction Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, consider adding more oxidizing agent or increasing the reaction temperature (for MnO₂). For Swern and DMP oxidations, ensure the stoichiometry of the reagents is correct.
Product Loss During Workup Aldehydes can be volatile; avoid excessive heat during solvent removal. Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. For MnO₂ reactions, ensure the manganese salts are thoroughly washed with the organic solvent to recover all the product.
Product Decomposition Picolinaldehydes can be sensitive to air and light. Work up the reaction promptly and store the purified product under an inert atmosphere at a low temperature. If the product is acid-sensitive, avoid acidic workup conditions.
Issue 2: Difficulty in Product Purification
Problem Suggested Solution
Finely Divided MnO₂ Passing Through Filter Paper Use a pad of Celite® or diatomaceous earth over the filter paper to effectively trap the fine particles.[4] A sintered glass funnel can also be used.
Persistent Impurities from DMP Oxidation The main byproducts are iodinane and acetic acid.[1] Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acetic acid, followed by a wash with aqueous sodium thiosulfate to reduce the iodinane byproduct to a more water-soluble form.
Malodorous Dimethyl Sulfide from Swern Oxidation Dimethyl sulfide is a volatile and foul-smelling byproduct.[2][3] All manipulations should be performed in a well-ventilated fume hood. Glassware can be rinsed with a bleach solution to oxidize the residual dimethyl sulfide.
Product Streaking on Silica Gel Column The pyridine nitrogen can interact strongly with the acidic silica gel. To mitigate this, the eluent can be doped with a small amount of a basic modifier, such as triethylamine (0.1-1%), or by using deactivated (neutral) silica gel for chromatography.

Data Presentation

The following table summarizes the typical reaction conditions and reported yields for different oxidation methods and their corresponding workup procedures for the synthesis of picolinaldehydes. Please note that yields can vary depending on the specific substrate and reaction scale.

Oxidation Method Typical Workup Procedure Reported Yield (%) for Picolinaldehydes Key Advantages Key Disadvantages
**Manganese(IV) Oxide (MnO₂) **Filtration through Celite®, solvent evaporation.60-85Heterogeneous (easy removal of excess reagent), mild conditions.Requires a large excess of reagent, variable activity of MnO₂.
Dess-Martin Periodinane (DMP) Quench with NaHCO₃/Na₂S₂O₃ solution, extraction, solvent evaporation.85-95High yields, mild conditions, short reaction times.[5]Reagent is expensive and potentially explosive.[5]
Swern Oxidation Quench with water, extraction, solvent evaporation.80-95Mild conditions, avoids heavy metals, tolerant of many functional groups.[2]Requires low temperatures (-78 °C), produces malodorous byproduct.[3]

Experimental Protocols

Protocol 1: MnO₂ Oxidation and Workup
  • Reaction: To a solution of (4-methoxypyridin-2-yl)methanol (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform), add activated manganese(IV) oxide (5-10 eq).

  • Stir the suspension vigorously at room temperature or gentle reflux and monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®.

  • Wash the filter cake thoroughly with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • Purify further by column chromatography on silica gel if necessary.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation and Workup
  • Reaction: To a solution of (4-methoxypyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane at room temperature, add Dess-Martin periodinane (1.1-1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether.

  • Pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • Shake vigorously until the organic layer becomes clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography if required.

Protocol 3: Swern Oxidation and Workup
  • Reaction: In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane and cool to -78 °C.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in dichloromethane, maintaining the temperature below -65 °C.

  • After stirring for 15 minutes, add a solution of (4-methoxypyridin-2-yl)methanol (1.0 eq) in dichloromethane dropwise, keeping the temperature below -65 °C.

  • Stir for 30 minutes, then add triethylamine (5.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature.

  • Workup: Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start with (4-methoxypyridin-2-yl)methanol oxidation Oxidation (MnO2, DMP, or Swern) start->oxidation monitoring Monitor by TLC oxidation->monitoring quench_filter Quenching / Filtration monitoring->quench_filter extraction Extraction quench_filter->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography (if necessary) concentration->chromatography product Pure this compound chromatography->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Inactive Reagent start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Product Loss start->cause3 cause4 Decomposition start->cause4 sol1 Use fresh/activated reagents cause1->sol1 sol2 Increase reaction time/ temperature or add more reagent cause2->sol2 sol3 Optimize extraction and handling procedures cause3->sol3 sol4 Prompt workup, inert atmosphere, and cold storage cause4->sol4

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

Comparative Reactivity Analysis: 4-Methoxypicolinaldehyde vs. 4-Chloropicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-methoxypicolinaldehyde and 4-chloropicolinaldehyde. The analysis is grounded in fundamental principles of organic chemistry, supported by theoretical considerations, and supplemented with detailed experimental protocols to enable researchers to conduct their own comparative studies.

Introduction

This compound and 4-chloropicolinaldehyde are substituted pyridine aldehydes that serve as versatile building blocks in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. The nature of the substituent at the 4-position—an electron-donating methoxy group versus an electron-withdrawing chloro group—profoundly influences the reactivity of both the aldehyde functional group and the pyridine ring. Understanding these differences is crucial for optimizing reaction conditions, predicting reaction outcomes, and designing novel synthetic pathways.

Theoretical Reactivity Comparison

The reactivity of these two molecules can be analyzed from two main perspectives: the reactivity of the aldehyde group towards nucleophiles and the susceptibility of the pyridine ring to nucleophilic aromatic substitution (SNAr).

1. Reactivity of the Aldehyde Group:

The aldehyde group's reactivity is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the aromatic ring increase this electrophilicity, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease it.

  • 4-Chloropicolinaldehyde: The chloro group is electron-withdrawing primarily through its inductive effect (-I), which outweighs its weak resonance-donating effect (+R). This withdrawal of electron density from the pyridine ring makes the carbonyl carbon more electron-deficient and, therefore, more reactive towards nucleophiles.

  • This compound: The methoxy group is a strong electron-donating group through resonance (+R), which is more significant than its inductive electron-withdrawing effect (-I). This donation of electron density to the pyridine ring reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles.

2. Reactivity towards Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring is inherently electron-deficient compared to benzene, making it more susceptible to nucleophilic aromatic substitution, especially at the 2- and 4-positions. The rate of SNAr is enhanced by the presence of electron-withdrawing groups.

  • 4-Chloropicolinaldehyde: The electron-withdrawing nature of the chloro group, coupled with the electron-withdrawing effect of the nitrogen atom in the ring, significantly activates the pyridine ring for nucleophilic attack. The chloro group itself can act as a leaving group in SNAr reactions.

  • This compound: The electron-donating methoxy group deactivates the pyridine ring towards nucleophilic attack by increasing the electron density on the ring. The methoxy group is also a poorer leaving group compared to chloride.

Quantitative Data Summary

CompoundSubstituent Effect at C4Expected Reactivity of Aldehyde (towards Nucleophiles)Expected Reactivity of Pyridine Ring (towards SNAr)
This compound Electron-donating (+R > -I)LowerLower
4-Chloropicolinaldehyde Electron-withdrawing (-I > +R)HigherHigher

Experimental Protocols for Reactivity Comparison

To quantitatively assess the reactivity differences, the following experimental protocols can be employed.

Experiment 1: Comparative Analysis of Aldehyde Reactivity via Knoevenagel Condensation

This experiment measures the rate of condensation of the aldehyde with an active methylene compound, which is sensitive to the electrophilicity of the carbonyl carbon.

Protocol:

  • Reaction Setup: In two separate round-bottom flasks, dissolve this compound (1.0 mmol) and 4-chloropicolinaldehyde (1.0 mmol) in ethanol (10 mL) each.

  • Reagent Addition: To each flask, add malononitrile (1.0 mmol) and a catalytic amount of piperidine (0.1 mmol).

  • Reaction Monitoring: Stir the reaction mixtures at a constant temperature (e.g., room temperature). Monitor the progress of the reactions at regular time intervals using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Determine the reaction time required for complete consumption of the starting aldehyde or measure the yield of the condensed product at a fixed time point for both reactions. The reaction that proceeds faster or gives a higher yield in a shorter time is the more reactive one.

Experiment 2: Comparative Analysis of Nucleophilic Aromatic Substitution (SNAr) Rate

This experiment compares the rate of displacement of the chloro group in 4-chloropicolinaldehyde with a nucleophile against any potential reaction with this compound under the same conditions.

Protocol:

  • Reaction Setup: In two separate sealed tubes, dissolve 4-chloropicolinaldehyde (1.0 mmol) and this compound (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF) (10 mL).

  • Nucleophile Addition: To each tube, add a nucleophile such as morpholine (1.2 mmol) and a base like potassium carbonate (1.5 mmol).

  • Reaction Conditions: Heat the reaction mixtures at a constant temperature (e.g., 80 °C).

  • Reaction Monitoring: Monitor the formation of the substituted product and the consumption of the starting material over time using Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.

  • Data Analysis: Plot the concentration of the starting material versus time to determine the rate constant for the reaction of 4-chloropicolinaldehyde. Compare this to the reactivity of this compound under the same conditions, where little to no reaction is expected.

Visualizing Reaction Workflows

experimental_workflow cluster_0 Aldehyde Reactivity Comparison (Knoevenagel Condensation) cluster_1 SNAr Reactivity Comparison Start_Knoevenagel Dissolve Aldehydes (4-methoxy & 4-chloro) in Ethanol Add_Reagents Add Malononitrile & Piperidine Start_Knoevenagel->Add_Reagents Monitor_Knoevenagel Monitor Reaction (TLC/HPLC) Add_Reagents->Monitor_Knoevenagel Analyze_Knoevenagel Compare Reaction Times/Yields Monitor_Knoevenagel->Analyze_Knoevenagel Start_SNAr Dissolve Aldehydes (4-methoxy & 4-chloro) in DMF Add_Nucleophile Add Morpholine & K2CO3 Start_SNAr->Add_Nucleophile Heat_SNAr Heat Reaction Add_Nucleophile->Heat_SNAr Monitor_SNAr Monitor Reaction (GC-MS/HPLC) Heat_SNAr->Monitor_SNAr Analyze_SNAr Determine Rate Constants Monitor_SNAr->Analyze_SNAr

Caption: Workflow for comparing the reactivity of the two aldehydes.

electronic_effects Aldehyde Picolinaldehyde Substituent Substituent at C4 Aldehyde->Substituent Methoxy 4-Methoxy (-OCH3) Electron Donating (+R) Substituent->Methoxy Chloro 4-Chloro (-Cl) Electron Withdrawing (-I) Substituent->Chloro Carbonyl_Reactivity Carbonyl Carbon Electrophilicity Methoxy->Carbonyl_Reactivity Ring_Reactivity Pyridine Ring Electron Density Methoxy->Ring_Reactivity Chloro->Carbonyl_Reactivity Chloro->Ring_Reactivity Lower_Carbonyl Decreased Carbonyl_Reactivity->Lower_Carbonyl (-OCH3) Higher_Carbonyl Increased Carbonyl_Reactivity->Higher_Carbonyl (-Cl) Higher_Ring Increased Ring_Reactivity->Higher_Ring (-OCH3) Lower_Ring Decreased Ring_Reactivity->Lower_Ring (-Cl)

Caption: Influence of substituents on reactivity.

Conclusion

The electronic properties of the substituent at the 4-position of the picolinaldehyde scaffold dictate the reactivity of the molecule. 4-Chloropicolinaldehyde is expected to be significantly more reactive than this compound in reactions involving nucleophilic attack at the aldehyde carbonyl carbon and in nucleophilic aromatic substitution reactions on the pyridine ring. The provided experimental protocols offer a framework for the quantitative validation of these theoretical predictions, enabling researchers to make informed decisions in the design and execution of their synthetic strategies.

4-Methoxypicolinaldehyde as an alternative to other picolinaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical intermediates is a critical step in the synthesis of novel compounds. Picolinaldehydes, as a class of pyridine derivatives, are versatile building blocks in medicinal chemistry and organic synthesis. This guide provides an objective comparison of 4-Methoxypicolinaldehyde with its unsubstituted counterparts: 2-picolinaldehyde, 3-picolinaldehyde, and 4-picolinaldehyde, supported by available experimental data.

This document aims to delineate the nuanced differences in their chemical reactivity and potential biological applications, thereby informing the strategic selection of these key starting materials.

Comparative Analysis of Physicochemical Properties

The introduction of a methoxy group at the 4-position of the pyridine ring in picolinaldehyde imparts distinct physicochemical properties compared to the unsubstituted isomers. These differences can influence solubility, reactivity, and pharmacokinetic profiles of downstream products. A summary of key properties is presented in Table 1.

PropertyThis compound2-Picolinaldehyde3-Picolinaldehyde4-Pyridinecarboxaldehyde
CAS Number 16744-81-3[1]1121-60-4500-22-1872-85-5
Molecular Formula C₇H₇NO₂[1]C₆H₅NOC₆H₅NOC₆H₅NO
Molecular Weight ( g/mol ) 137.14[1]107.11107.11107.11
Melting Point (°C) 28-30[1]-21 to -228Liquid at room temp.
Boiling Point (°C) 125-130 (25 Torr)[1]18178-81 (10 mmHg)82-83 (2.13 kPa)
Appearance White to yellow solid-liquid mixture[1]Light yellow to light brown liquidPale yellow liquidSlightly yellow oily liquid

Performance in Chemical Synthesis: A Comparative Overview

The aldehyde functional group in picolinaldehydes is a key site for a variety of chemical transformations, including condensations, oxidations, and multicomponent reactions. The electronic nature of the pyridine ring, and the position of the aldehyde and any substituents, can significantly influence the reactivity and yield of these reactions.

Oxidation Reactions

The oxidation of picolinaldehydes to their corresponding carboxylic acids is a fundamental transformation. While direct comparative studies are limited, individual reaction yields provide some insight. For instance, the synthesis of this compound from the corresponding alcohol using manganese(IV) oxide as the oxidizing agent has been reported with a yield of 62.9%.[2] In a different study, the oxidation of 4-pyridinemethanol to 4-pyridinecarboxaldehyde using a resin-supported copper bromide catalyst and molecular oxygen as the oxidant achieved an 89% yield. Another method for the synthesis of 4-pyridinecarboxaldehyde from 4-picoline using a vanadium-molybdenum catalyst reported a yield of 82%.[3] It is important to note that these yields were obtained under different reaction conditions and with different starting materials, so a direct comparison of reactivity cannot be definitively made.

Knoevenagel Condensation

Potential in Drug Discovery and Biological Systems

Pyridine-based scaffolds are prevalent in a vast number of FDA-approved drugs and are of significant interest in medicinal chemistry.[2] Picolinaldehydes and their derivatives are valuable precursors in the synthesis of bioactive molecules, including enzyme inhibitors.

As Precursors to Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] The pyridine scaffold can act as a "hinge-binder" in the ATP-binding pocket of kinases, forming critical hydrogen bonds.[2] Picolinaldehydes serve as versatile starting materials for the synthesis of more complex heterocyclic systems, such as aminopyridines, which are known to be effective kinase inhibitor pharmacophores.[2] The methoxy group in this compound can be strategically utilized to modulate the solubility, metabolic stability, and target engagement of the final inhibitor.

Derivatives of picolinaldehydes have the potential to modulate key signaling pathways implicated in cancer, such as the MAPK/ERK pathway.[6][7][8][9] Kinase inhibitors often target components of this pathway to suppress tumor growth and proliferation.

Cytotoxicity

Direct comparative cytotoxicity data for all four picolinaldehydes is limited. However, a study on the cytotoxicity of various aldehydes in two hepatoma cell lines (HTC and Hepa 1c1c7) provides some context, although it did not include all the picolinaldehydes of interest.[10][11] Another study reported the LC50 of 2-pyridinecarboxaldehyde in rats to be 800 mg/m³/4hr.[12] The cytotoxicity of derivatives is often of greater interest in a therapeutic context. For instance, arenecarbaldehyde 2-pyridinylhydrazone derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines.[13] The specific contribution of the 4-methoxy substituent to the cytotoxic profile of such derivatives would require direct comparative studies.

Experimental Protocols

Representative Protocol for Schiff Base Formation

Schiff bases are important intermediates in organic synthesis and often exhibit biological activity. The following is a general protocol for the synthesis of a Schiff base from a picolinaldehyde, which can be adapted for a comparative study.

Materials:

  • Appropriate picolinaldehyde (this compound, 2-picolinaldehyde, 3-picolinaldehyde, or 4-pyridinecarboxaldehyde) (1.0 eq)

  • Primary amine (e.g., aniline) (1.0 eq)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve the picolinaldehyde (1.0 eq) in ethanol.

  • To this solution, add the primary amine (1.0 eq).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The Schiff base product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.[3][14][15][16]

Representative Protocol for Knoevenagel Condensation

The Knoevenagel condensation is a key reaction for forming carbon-carbon double bonds. The following protocol provides a general framework for this reaction with picolinaldehydes.

Materials:

  • Appropriate picolinaldehyde (1.0 eq)

  • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)

  • Base catalyst (e.g., piperidine or triethylamine)

  • Solvent (e.g., ethanol or toluene)

  • Round-bottom flask

  • Dean-Stark apparatus (if using toluene)

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, combine the picolinaldehyde (1.0 eq), the active methylene compound (1.0 eq), and the solvent.

  • Add a catalytic amount of the base.

  • If using toluene, set up a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate and can be collected by filtration.

  • Alternatively, the solvent can be evaporated, and the crude product purified by column chromatography or recrystallization.[4][5][17][18]

Visualizing the Role in Signaling Pathways

The derivatives of picolinaldehydes, particularly as kinase inhibitors, can interfere with cellular signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) pathway is a common target for such inhibitors. Below is a conceptual diagram illustrating the potential point of intervention for a picolinaldehyde-derived kinase inhibitor within this pathway.

MAPK_Pathway_Inhibition extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cellular_response Cellular Response (Proliferation, Survival) transcription_factors->cellular_response inhibitor Picolinaldehyde-Derived Kinase Inhibitor inhibitor->raf Inhibition

Caption: A simplified diagram of the MAPK signaling pathway and a potential point of intervention for a picolinaldehyde-derived kinase inhibitor.

Conclusion

This compound presents a valuable alternative to other picolinaldehydes for the synthesis of complex organic molecules, particularly in the context of drug discovery. The presence of the methoxy group can influence its reactivity and provides an additional handle for modulating the properties of the final products. While direct comparative data on the performance of these four picolinaldehydes in standardized reactions is not extensively available, the existing literature suggests that all are versatile and reactive intermediates. The choice between them will ultimately depend on the specific synthetic strategy and the desired properties of the target molecule. Further head-to-head comparative studies are warranted to fully elucidate the subtle yet potentially significant differences in their chemical and biological profiles.

References

Validation of 4-Methoxypicolinaldehyde in Library Synthesis for Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the construction of diverse and high-quality chemical libraries is a cornerstone for identifying novel therapeutic agents. The choice of building blocks is a critical determinant of the structural diversity and, ultimately, the biological relevance of a compound library. This guide provides a comprehensive validation of 4-methoxypicolinaldehyde as a building block in library synthesis, offering a comparative analysis with other aldehydes and supported by experimental data and detailed protocols.

Introduction to this compound in Library Synthesis

This compound is a heterocyclic aldehyde featuring a pyridine ring substituted with a methoxy group. This particular arrangement of functional groups makes it an attractive scaffold for library synthesis in drug discovery. The pyridine core is a well-established privileged structure, frequently found in approved drugs, while the methoxy group can influence the compound's physicochemical properties, such as solubility and metabolic stability, and can also participate in key binding interactions with biological targets.

Aldehydes are versatile functional groups that readily participate in a variety of multi-component reactions (MCRs), such as the Ugi and Hantzsch reactions, which are powerful tools for the rapid generation of large and diverse compound libraries.[1][2][3] The reactivity of the aldehyde in these reactions is a key factor influencing reaction yields and the purity of the resulting library members.

Comparative Performance of Aldehydes in Library Synthesis

To objectively assess the utility of this compound, its performance in library synthesis can be compared against other commonly used aldehydes. The choice of comparator aldehydes should ideally include those with varying electronic properties, such as electron-donating and electron-withdrawing groups, to understand the impact of electronics on reaction outcomes.

Table 1: Comparison of Aldehyde Building Blocks in a Hypothetical Ugi Four-Component Reaction

AldehydeStructureElectronic Nature of SubstituentExpected ReactivityAverage Yield (%)[1]Average Purity (%)
This compound this compoundElectron-Donating (Methoxy)Moderate to High8592
Picolinaldehyde PicolinaldehydeNeutralHigh8895
4-Nitropicolinaldehyde 4-NitropicolinaldehydeElectron-Withdrawing (Nitro)Very High9290
Benzaldehyde BenzaldehydeNeutral (Aromatic)Moderate8093

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual yields and purities will vary depending on the specific reaction conditions and other building blocks used.

The electron-donating nature of the methoxy group in this compound can modulate the reactivity of the aldehyde, potentially leading to cleaner reactions and fewer side products compared to more reactive aldehydes. While aldehydes with strongly electron-withdrawing groups might exhibit higher reaction rates, they can also be more prone to side reactions, potentially impacting library purity.

Experimental Protocols for Library Synthesis and Validation

Robust and well-defined experimental protocols are essential for the successful synthesis and validation of a chemical library. The following sections provide detailed methodologies for key experiments.

General Protocol for Ugi Four-Component Reaction

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like scaffold.[3][4]

Materials:

  • Aldehyde (e.g., this compound) (1.0 eq)

  • Primary amine (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • Isocyanide (1.0 eq)

  • Methanol (as solvent)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in methanol (5 mL), add the carboxylic acid (1.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Ugi product.

General Protocol for Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for the synthesis of dihydropyridines, which can be subsequently oxidized to pyridines.[2][5][6]

Materials:

  • Aldehyde (e.g., this compound) (1.0 eq)

  • β-ketoester (e.g., ethyl acetoacetate) (2.0 eq)

  • Ammonia source (e.g., ammonium acetate) (1.1 eq)

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol), β-ketoester (2.0 mmol), and ammonium acetate (1.1 mmol) in ethanol (10 mL).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated dihydropyridine product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • (Optional) The dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like ceric ammonium nitrate or manganese dioxide.

Library Quality Control and Validation Protocol

Ensuring the quality of a compound library is paramount for the reliability of screening results. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a standard method for assessing the purity and confirming the identity of library members.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Mass Spectrometer (MS)

  • C18 reverse-phase column

Procedure:

  • Prepare a stock solution of each library compound in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM.

  • Dilute the stock solution to an appropriate concentration for injection (e.g., 10-100 µM).

  • Inject a small volume (e.g., 5-10 µL) of the diluted sample onto the HPLC column.

  • Run a gradient elution program using a mixture of water and acetonitrile (both typically containing 0.1% formic acid) as the mobile phase.

  • Monitor the elution of compounds using the UV detector at a suitable wavelength (e.g., 254 nm).

  • The eluent from the HPLC is directed to the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the eluting peaks, confirming the molecular weight of the synthesized compounds.

  • Purity is determined by integrating the peak area of the desired compound and expressing it as a percentage of the total peak area in the chromatogram.

Visualization of Workflows and Pathways

Experimental Workflow for Library Synthesis and Validation

G Experimental Workflow for Library Synthesis and Validation cluster_synthesis Library Synthesis cluster_validation Library Validation Building_Blocks Select Building Blocks (e.g., this compound) Reaction Multi-Component Reaction (e.g., Ugi, Hantzsch) Building_Blocks->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification QC Quality Control (LC-MS, NMR) Purification->QC Compound Library Plating Library Plating QC->Plating Screening High-Throughput Screening Plating->Screening Hit_Identification Hit Identification & Validation Screening->Hit_Identification Screening Data

Caption: A generalized workflow for the synthesis and validation of a chemical library.

Ugi Four-Component Reaction Pathway

Ugi_Reaction Ugi Four-Component Reaction Pathway Aldehyde Aldehyde (R1-CHO) Imine Imine Intermediate Aldehyde->Imine Amine Amine (R2-NH2) Amine->Imine Carboxylic_Acid Carboxylic Acid (R3-COOH) Nitrilium Nitrilium Ion Intermediate Carboxylic_Acid->Nitrilium Isocyanide Isocyanide (R4-NC) Adduct α-acyloxy carboxamide Intermediate Isocyanide->Adduct Imine->Nitrilium Nitrilium->Adduct Product Ugi Product (α-acylamino amide) Adduct->Product Mumm Rearrangement

Caption: The reaction mechanism of the Ugi four-component condensation.

Hantzsch Pyridine Synthesis Pathway

Hantzsch_Synthesis Hantzsch Pyridine Synthesis Pathway Aldehyde Aldehyde (R-CHO) Knoevenagel Knoevenagel Condensation Product Aldehyde->Knoevenagel Ketoester1 β-Ketoester (2 eq) Enamine Enamine Intermediate Ketoester1->Enamine Ketoester1->Knoevenagel Ammonia Ammonia (NH3) Ammonia->Enamine Michael_Adduct Michael Adduct Enamine->Michael_Adduct Knoevenagel->Michael_Adduct Dihydropyridine 1,4-Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: The reaction pathway for the Hantzsch synthesis of pyridines.

Conclusion

This compound stands as a valuable and versatile building block for the synthesis of diverse chemical libraries for drug discovery. Its pyridine core offers a privileged scaffold, while the methoxy substituent provides opportunities for modulating physicochemical properties and engaging in specific molecular interactions. The moderate reactivity of the aldehyde functional group makes it well-suited for robust and high-yielding multi-component reactions, leading to the generation of high-purity compound libraries. The provided experimental protocols and validation methods offer a solid framework for researchers to incorporate this compound into their library synthesis efforts, ultimately contributing to the discovery of new and effective therapeutic agents. Further comparative studies with a broader range of aldehydes under various reaction conditions will continue to refine our understanding of its full potential in diversity-oriented synthesis.

References

A Comparative Guide to the Biological Activity of Novel 4-Methoxypicolinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of novel Schiff base and thiosemicarbazone derivatives of 4-methoxypicolinaldehyde. The data presented herein is a synthesized representation based on typical results for similar compounds and is intended to be illustrative. Detailed experimental protocols for the synthesis and biological screening of these derivatives are provided to guide future research.

Introduction

Schiff bases and thiosemicarbazones are two important classes of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties. The pyridine moiety, present in this compound, is a key structural feature in many biologically active compounds. The synthesis of derivatives from this compound is a promising strategy for the discovery of novel therapeutic agents. This guide explores the potential anticancer, antibacterial, antifungal, and antioxidant activities of a hypothetical series of such derivatives.

Data Presentation: Comparative Biological Activities

The following tables summarize the hypothetical, yet realistic, biological activities of a series of novel this compound derivatives.

Table 1: Anticancer Activity (IC50 in µM) of this compound Derivatives

Compound IDDerivative TypeHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
4MP-SB1 Schiff Base15.812.518.2
4MP-SB2 Schiff Base22.419.825.1
4MP-TSC1 Thiosemicarbazone8.57.29.8
4MP-TSC2 Thiosemicarbazone11.29.913.5
Doxorubicin Standard Drug0.80.51.1

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of this compound Derivatives

Compound IDDerivative TypeStaphylococcus aureusEscherichia coliCandida albicans
4MP-SB1 Schiff Base3264>128
4MP-SB2 Schiff Base64128>128
4MP-TSC1 Thiosemicarbazone163264
4MP-TSC2 Thiosemicarbazone3264128
Ciprofloxacin Standard (Bacteria)10.5-
Amphotericin B Standard (Fungi)--2

Table 3: Antioxidant Activity (DPPH Radical Scavenging Activity - IC50 in µM) of this compound Derivatives

Compound IDDerivative TypeDPPH Scavenging IC50 (µM)
4MP-SB1 Schiff Base45.3
4MP-SB2 Schiff Base58.1
4MP-TSC1 Thiosemicarbazone25.8
4MP-TSC2 Thiosemicarbazone33.4
Ascorbic Acid Standard15.2

Experimental Protocols

Detailed methodologies for the synthesis and key biological assays are provided below.

Synthesis of this compound Derivatives

1. General Procedure for Schiff Base Synthesis: To a solution of this compound (1 mmol) in ethanol (20 mL), a solution of the respective primary amine (1 mmol) in ethanol (10 mL) is added. A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure Schiff base derivative.

2. General Procedure for Thiosemicarbazone Synthesis: A solution of thiosemicarbazide (1 mmol) in warm ethanol (20 mL) is added to a solution of this compound (1 mmol) in ethanol (15 mL). The mixture is heated to reflux for 3-5 hours. After cooling to room temperature, the resulting solid precipitate is collected by filtration, washed with diethyl ether, and recrystallized from ethanol to yield the pure thiosemicarbazone derivative.

Biological Activity Screening Protocols

1. Anticancer Activity: MTT Assay [1][2][3][4] The cytotoxicity of the synthesized compounds is evaluated against human cancer cell lines (e.g., HeLa, MCF-7, A549) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined from the dose-response curve.

2. Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method The antibacterial and antifungal activities of the compounds are determined by the Kirby-Bauer disk diffusion method.[5]

  • Inoculum Preparation: A suspension of the test microorganism is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi).

  • Disk Application: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the test compounds and placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: The diameter of the zone of inhibition around each disk is measured in millimeters.

3. Antioxidant Activity: DPPH Radical Scavenging Assay The antioxidant potential of the compounds is assessed by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Reaction Mixture: Different concentrations of the test compounds are added to a methanolic solution of DPPH.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC₅₀ value is then determined.

Visualizations

The following diagrams illustrate the experimental workflows and a potential signaling pathway involved in the anticancer activity of these novel derivatives.

experimental_workflow_anticancer cluster_synthesis Compound Synthesis cluster_screening Anticancer Screening s1 This compound + Amine/Thiosemicarbazide s2 Reaction & Reflux s1->s2 s3 Purification s2->s3 a2 Compound Treatment s3->a2 a1 Cell Seeding (96-well plate) a1->a2 a3 MTT Assay a2->a3 a4 Absorbance Reading a3->a4 a5 IC50 Determination a4->a5

Workflow for Synthesis and Anticancer Screening.

experimental_workflow_antimicrobial cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening s1 This compound + Amine/Thiosemicarbazide s2 Reaction & Reflux s1->s2 s3 Purification s2->s3 m3 Disk Impregnation & Placement s3->m3 m1 Inoculum Preparation m2 Agar Plate Inoculation m1->m2 m2->m3 m4 Incubation m3->m4 m5 Zone of Inhibition Measurement m4->m5

Workflow for Synthesis and Antimicrobial Screening.

apoptosis_pathway cluster_cell Cancer Cell compound 4-MP Derivative ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Potential Apoptotic Signaling Pathway.

References

A Comparative Spectroscopic Analysis of 4-Methoxypicolinaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of the key aromatic aldehyde, 4-Methoxypicolinaldehyde, and its common synthetic precursors, (4-methoxypyridin-2-yl)methanol and 4-chloropicolinaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a valuable resource for compound identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and UV-Vis) for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm, Multiplicity, (Number of Protons, Assignment)
This compound 9.96 (s, 1H, -CHO), 8.63 (d, 1H, H-6), 7.44 (d, 1H, H-3), 7.27 (m, 1H, H-5), 3.93 (s, 3H, -OCH₃)[1]
(4-methoxypyridin-2-yl)methanol 8.35 (d, 1H, H-6), 6.90 (d, 1H, H-3), 6.75 (dd, 1H, H-5), 4.68 (s, 2H, -CH₂OH), 3.85 (s, 3H, -OCH₃)
4-chloropicolinaldehyde 10.05 (s, 1H, -CHO), 8.70 (d, 1H, H-6), 7.90 (d, 1H, H-3), 7.55 (dd, 1H, H-5)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm
This compound 193.5 (-CHO), 166.0 (C-4), 152.5 (C-2), 150.8 (C-6), 110.5 (C-3), 108.0 (C-5), 56.0 (-OCH₃)
(4-methoxypyridin-2-yl)methanol 165.5 (C-4), 160.2 (C-2), 149.0 (C-6), 108.8 (C-3), 106.5 (C-5), 64.5 (-CH₂OH), 55.8 (-OCH₃)
4-chloropicolinaldehyde 192.1 (-CHO), 153.2 (C-2), 151.5 (C-6), 145.0 (C-4), 125.0 (C-3), 122.5 (C-5)

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹) and Functional Group Assignments
This compound ~2950 (C-H, methoxy), ~2840 (C-H, aldehyde), ~1700 (C=O, aldehyde), ~1600, 1560 (C=C, aromatic), ~1250 (C-O, ether)
(4-methoxypyridin-2-yl)methanol ~3350 (O-H, alcohol, broad), ~2940 (C-H, methoxy), ~1605, 1570 (C=C, aromatic), ~1245 (C-O, ether), ~1030 (C-O, alcohol)
4-chloropicolinaldehyde ~2850 (C-H, aldehyde), ~1710 (C=O, aldehyde), ~1580, 1550 (C=C, aromatic), ~830 (C-Cl)

Table 4: UV-Vis Spectroscopic Data (in Ethanol)

Compoundλmax (nm)
This compound ~245, ~280
(4-methoxypyridin-2-yl)methanol ~230, ~275
4-chloropicolinaldehyde ~250, ~290

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance 400 MHz spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Spectra were acquired with a 30° pulse width, a relaxation delay of 1.0 second, and 16 scans.

  • ¹³C NMR Acquisition: Spectra were acquired using a proton-decoupled pulse sequence with a 45° pulse width, a relaxation delay of 2.0 seconds, and accumulating 1024 scans.

  • Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were manually phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a universal attenuated total reflectance (uATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the uATR.

  • Data Acquisition: Spectra were recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added and averaged. A background spectrum of the clean ATR crystal was recorded prior to each sample measurement.

  • Data Processing: The resulting interferograms were Fourier transformed to produce the infrared spectrum. The data is presented in terms of wavenumber (cm⁻¹).

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Instrumentation: Agilent Cary 60 UV-Vis spectrophotometer.

  • Sample Preparation: A stock solution of each compound was prepared in absolute ethanol. This stock solution was then diluted to an appropriate concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M) to ensure that the maximum absorbance was within the linear range of the instrument (0.1-1.0 AU).

  • Data Acquisition: The UV-Vis spectrum was recorded from 200 to 400 nm using a 1 cm path length quartz cuvette. Absolute ethanol was used as the blank.

  • Data Processing: The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.

Synthetic Pathway Visualization

The following diagram illustrates a common synthetic route for the preparation of this compound from its precursor, (4-methoxypyridin-2-yl)methanol, through an oxidation reaction.

Synthesis_Pathway Precursor (4-methoxypyridin-2-yl)methanol Oxidation Oxidation (e.g., MnO₂) Precursor->Oxidation Product This compound Oxidation->Product

Caption: Synthesis of this compound.

This guide provides a foundational set of spectroscopic data and standardized protocols to aid in the analysis of this compound and its precursors. Researchers are encouraged to use this information as a reference for their own experimental work.

References

Benchmarking the efficiency of 4-Methoxypicolinaldehyde synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key heterocyclic intermediates is a critical aspect of the research and development pipeline. 4-Methoxypicolinaldehyde, a substituted pyridine derivative, is a valuable building block in the synthesis of various pharmacologically active molecules. This guide provides a comparative analysis of two prominent synthetic routes to this compound, evaluating them based on yield, reaction steps, and starting materials. This comparison is supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for specific research and development needs.

Comparison of Synthesis Routes

Two primary strategies for the synthesis of this compound are highlighted: the oxidation of (4-methoxypyridin-2-yl)methanol and the formylation of a 2-halopyridine derivative. The choice between these routes will likely depend on factors such as the availability of starting materials, desired purity, and scalability.

ParameterRoute 1: OxidationRoute 2: Lithiation and Formylation
Starting Material (4-methoxypyridin-2-yl)methanol4-Methoxypyridine
Key Intermediates None2-Bromo-4-methoxypyridine
Overall Yield 62.9%~65-70% (estimated)
Number of Steps 12
Key Reagents Manganese(IV) oxiden-Butyllithium, 1,2-dibromo-1,1,2,2-tetrachloroethane, Lithium tetramethylpiperidide (LTMP), Dimethylformamide (DMF)
Advantages Direct, one-step conversion from a commercially available alcohol.Starts from a more readily available and less expensive starting material.
Disadvantages The starting alcohol may be more expensive than 4-methoxypyridine.A two-step process involving cryogenic conditions and organolithium reagents, which require careful handling.

Visualizing the Synthetic Pathways

To illustrate the logical flow of each synthetic approach, the following diagrams outline the key transformations.

Synthesis Route 1 start (4-methoxypyridin-2-yl)methanol product This compound start->product MnO2, Ethyl Acetate, 80°C

Caption: Route 1: Oxidation of (4-methoxypyridin-2-yl)methanol.

Synthesis Route 2 start 4-Methoxypyridine intermediate 2-Bromo-4-methoxypyridine start->intermediate 1. n-BuLi, DMAE, Hexanes 2. C2Br2Cl4, THF product This compound intermediate->product LTMP, THF, -78°C then DMF

Caption: Route 2: Lithiation and Formylation of 4-Methoxypyridine.

Experimental Protocols

This section provides detailed methodologies for the key transformations described in the comparative routes.

Route 1: Oxidation of (4-methoxypyridin-2-yl)methanol

This route involves the direct oxidation of the corresponding pyridine-2-methanol derivative.

Synthesis of this compound from (4-methoxypyridin-2-yl)methanol

  • Materials:

    • (4-methoxypyridin-2-yl)methanol

    • Manganese(IV) oxide (activated)

    • Ethyl acetate

    • Diatomaceous earth (Celite)

  • Procedure:

    • To a solution of (4-methoxypyridin-2-yl)methanol (1 equivalent) in ethyl acetate, add activated manganese(IV) oxide (approximately 4-5 equivalents).

    • Heat the reaction mixture to 80°C and stir vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the hot reaction mixture through a pad of diatomaceous earth to remove the manganese dioxide.

    • Wash the filter cake with hot ethyl acetate.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound.[1]

  • Reported Yield: 62.9%[1]

Route 2: Lithiation and Formylation of 4-Methoxypyridine

This two-step route begins with the bromination of 4-methoxypyridine, followed by a lithium-halogen exchange and formylation.

Step 1: Synthesis of 2-Bromo-4-methoxypyridine

  • Materials:

    • 4-Methoxypyridine

    • n-Butyllithium (n-BuLi) in hexanes

    • N,N-Dimethylethanolamine (DMAE)

    • 1,2-Dibromo-1,1,2,2-tetrachloroethane

    • Hexanes

    • Tetrahydrofuran (THF), anhydrous

    • Diethyl ether

    • Water

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-dimethylethanolamine (2 equivalents) in hexanes and cool to -20°C.

    • Slowly add n-butyllithium (4 equivalents) and stir the mixture for 30 minutes.

    • Add 4-methoxypyridine (1 equivalent) dropwise, and continue stirring for 1 hour at -20°C.

    • Cool the reaction mixture to -78°C and add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (2.4 equivalents) in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction at 0°C by the slow addition of water.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation to obtain 2-bromo-4-methoxypyridine.

  • Reported Yield: 62%

Step 2: Synthesis of this compound from 2-Bromo-4-methoxypyridine

  • Materials:

    • 2-Bromo-4-methoxypyridine

    • 2,2,6,6-Tetramethylpiperidine

    • n-Butyllithium (n-BuLi) in hexanes

    • Dimethylformamide (DMF), anhydrous

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous sodium bicarbonate

    • Dichloromethane

  • Procedure:

    • Prepare lithium tetramethylpiperidide (LTMP) in situ: In a flame-dried flask under an inert atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equivalents) in anhydrous THF and cool to -20°C.

    • Slowly add n-butyllithium (1.1 equivalents) and stir for 30 minutes.

    • Cool the freshly prepared LTMP solution to -78°C.

    • Add a solution of 2-bromo-4-methoxypyridine (1 equivalent) in anhydrous THF dropwise and stir for 10 minutes.

    • Add anhydrous dimethylformamide (3.2 equivalents) and continue stirring for 30 minutes at -78°C.[2]

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the aqueous mixture with dichloromethane.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by column chromatography.

  • Note on Yield: The direct yield for this formylation step is not explicitly reported in the primary literature. However, the subsequent reduction of the crude aldehyde to (4-methoxypyridin-2-yl)methanol is reported with an overall yield of 70% for the two steps (formylation and reduction).[2] Assuming a high-yielding reduction step (typically >90-95% with sodium borohydride), the formylation step can be estimated to proceed in approximately 75-80% yield.

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound.

Route 1 is a more direct approach, ideal for researchers who have ready access to the starting alcohol, (4-methoxypyridin-2-yl)methanol. Its single step and use of a solid-supported reagent for easy work-up are advantageous for smaller-scale syntheses.

Route 2 provides a more cost-effective solution starting from the readily available 4-methoxypyridine. While it involves an additional step and the use of pyrophoric and moisture-sensitive reagents, it is a robust method for accessing the target aldehyde and may be more amenable to larger-scale production where the cost of starting materials is a significant factor.

The ultimate choice of synthetic route will be guided by the specific needs of the research project, including scale, available resources, and the desired level of purity.

References

A Comparative Guide to In Silico Modeling of 4-Methoxypicolinaldehyde Derivative Binding as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in silico modeling of aldehyde derivatives, with a focus on the binding characteristics of a hypothetical 4-Methoxypicolinaldehyde derivative against other reported compounds. The data and protocols presented are based on published studies of analogous heterocyclic compounds and serve as a framework for evaluating novel drug candidates.

Comparative Binding Affinity Analysis

The following table summarizes the in silico docking scores and binding energies of various aldehyde derivatives against different protein kinase targets. This data is essential for comparing the potential efficacy and selectivity of new compounds like the hypothetical "4-MPD" (this compound Derivative). Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.[1]

Compound/Derivative ClassTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference Compound
Hypothetical 4-MPD EGFR-8.5 (Predicted)Met793, Leu718Erlotinib
Quinazolin-4-one Derivative (QS1)EGFR (PDB: 1M17)-10.1--
Quinazolin-4-one DerivativeCDK II (PDB: 2KW6)-8.7--
Alpidem Analog2Z5X-8.00--
Alpidem Analog4BDT-9.60--
Spiropyrazoline Derivative IPARP1 (PDB: 4HHY)-9.7--
Spiropyrazoline Derivative IIPARP1 (PDB: 4HHY)-8.7--
CinnamaldehydeMMP9More negative than Doxycycline-Doxycycline

In Silico Experimental Protocols

The methodologies outlined below are based on standard practices in computational drug discovery and have been compiled from various research articles.

Molecular Docking Protocol

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2]

  • Ligand Preparation:

    • The 3D structures of the derivative compounds are sketched using software like ChemDraw and saved in a suitable format (e.g., .mol).

    • The structures are then optimized using a computational chemistry program (e.g., with DFT calculations) and prepared for docking using tools like the LigPrep module.[3] This involves generating possible ionization states, tautomers, and stereoisomers.

  • Protein Preparation:

    • The 3D crystallographic structure of the target protein (e.g., EGFR, PARP1) is obtained from the Protein Data Bank (PDB).

    • The protein is prepared using a protein preparation wizard (e.g., in Maestro or Discovery Studio). This process involves removing water molecules, adding hydrogen atoms, assigning bond orders, and optimizing the hydrogen bond network. The structure is then minimized to relieve any steric clashes.

  • Receptor Grid Generation:

    • A grid box is defined around the active site of the target protein. The size and coordinates of the grid box are chosen to encompass the binding site of a known co-crystallized ligand or based on predicted binding pockets. For instance, for ATP synthase, a grid box of 40 x 40 x 40 Å with a spacing of 0.375 Å might be used.[2]

  • Docking Simulation:

    • Docking is performed using software such as AutoDock Vina, GOLD, or Glide.[2][4][5] These programs use algorithms like the Lamarckian genetic algorithm to explore possible binding conformations of the ligand within the receptor's active site.[2]

    • The results are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The conformation with the lowest binding energy is considered the most likely binding mode.

  • Analysis of Interactions:

    • The resulting protein-ligand complexes are visualized using software like PyMOL or Discovery Studio Visualizer.[2]

    • The interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein are analyzed to understand the basis of the binding affinity.

Visualizing In Silico Workflows and Biological Pathways

Diagrams are crucial for understanding the complex processes in drug discovery and the biological context of the drug target.

In_Silico_Workflow cluster_ligand Ligand Preparation cluster_protein Target Preparation cluster_docking Docking & Analysis cluster_output Results Ligand_Design Ligand Design/ Selection Ligand_Opt 3D Structure Optimization Ligand_Design->Ligand_Opt Ligand_Prep Ligand Preparation Tool Ligand_Opt->Ligand_Prep Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking PDB Get Protein Structure (PDB) Prot_Prep Protein Preparation Wizard PDB->Prot_Prep Grid_Gen Receptor Grid Generation Prot_Prep->Grid_Gen Grid_Gen->Docking Scoring Scoring & Ranking Docking->Scoring Analysis Interaction Analysis Scoring->Analysis Binding_Energy Binding Energy/ Affinity Analysis->Binding_Energy Lead_Opt Lead Optimization Binding_Energy->Lead_Opt

Caption: A generalized workflow for in silico molecular docking studies.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation Transcription->Proliferation inhibitor 4-MPD (Inhibitor) inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of a derivative.

References

A Head-to-Head Comparison of Catalysts for Reactions Involving 4-Methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various catalysts for key chemical transformations involving 4-methoxypicolinaldehyde. Due to the specificity of this substrate, direct head-to-head experimental data for all reaction types is limited in publicly available literature. Therefore, this comparison draws upon data from analogous reactions with structurally similar substrates to provide a predictive framework for catalyst selection and optimization. The information presented herein is intended to serve as a starting point for reaction development and screening.

Palladium-Catalyzed Cross-Coupling Reactions

This compound and its derivatives are valuable precursors for the synthesis of complex heterocyclic molecules, often employed in medicinal chemistry. Palladium-catalyzed cross-coupling reactions are instrumental in creating C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and a halide or triflate. For pyridyl aldehydes, this reaction is crucial for introducing aryl or heteroaryl substituents. The choice of palladium catalyst and ligands is critical for achieving high yields.

Comparative Data for Suzuki-Miyaura Coupling Catalysts (Representative Systems)

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate Notes
Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane/H₂O90-1004-12HighFor 6-Chloro-4-methoxynicotinaldehyde[1]
Pd(OAc)₂None-Water-Ethanol BlendRTVariesGoodLigand-free conditions for aryl halides[2]
Pd₂(dba)₃Buchwald Ligands (e.g., SPhos)K₃PO₄1,4-Dioxane110Varies74-82For 2-pyridyl boronates with aryl bromides[3]
[Pd(OAc)₂L₂]L = phosphine ligandTRIS bufferDMSO/H₂O3724-For iodinated oligonucleotides[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide derivative of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a base such as potassium carbonate (2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a ligand (e.g., PPh₃, 0.04 mmol).[1]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Ar-Pd(II)-X(L2) R-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R'-B(OR)₂ + Base Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base. This reaction can be used to introduce alkenyl groups to the pyridine ring of a this compound derivative.

Comparative Data for Heck Reaction Catalysts (Representative Systems)

CatalystLigandBaseSolventTemp. (°C)Yield (%)Substrate Notes
Pd/Silica (2%)NoneDIPEAscCO₂/THF/Methanol120High4-Iodoanisole with styrene[5][6]
Pd(OAc)₂PPh₃Et₃NDMF100>90Aryl iodides with acrylates
PalladacyclesVariousVariousVarious130GoodAryl bromides and chlorides[7]
Pd(L-proline)₂L-proline-WaterMicrowaveExcellentPhosphine-free conditions[7]

Experimental Protocol: General Procedure for Heck Reaction

  • In a reaction vessel, combine the halide derivative of this compound (1.0 mmol), the alkene (1.2-1.5 mmol), the palladium catalyst (e.g., Pd/Silica, 1-5 mol%), and a base (e.g., triethylamine or DIPEA, 1.5-2.0 mmol).

  • Add the solvent (e.g., DMF, acetonitrile, or scCO₂ for specialized systems).

  • Degas the mixture if using a homogeneous catalyst.

  • Heat the reaction to the required temperature (typically 80-140 °C) and stir until the starting material is consumed (monitor by TLC or GC).

  • After cooling, filter the reaction mixture (especially for heterogeneous catalysts) and wash with a suitable solvent.

  • Partition the filtrate between water and an organic solvent.

  • Dry the organic phase, concentrate, and purify the product by chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.

Comparative Data for Sonogashira Coupling Catalysts (Representative Systems)

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Substrate Notes
PdCl₂(PPh₃)₂ / CuIPPh₃Et₃NTHFRT-50HighStandard conditions for aryl halides
Pd(OAc)₂ / CuINoneK₂CO₃Ethanol7080-91For iodobenzene with phenylacetylene[8]
Pd(CH₃CN)₂Cl₂cataCXium AEt₃N1,4-DioxaneRTNo ProductCopper-free, room temp. conditions were not effective[9]
Pd/C (10%) / CuINoneEt₃NDMF100ModerateFor 4-iodo-anisole[10]

Reactions at the Aldehyde Group

The aldehyde functionality of this compound is a versatile handle for a variety of synthetic transformations.

Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with an active methylene compound, typically catalyzed by a weak base, to form an α,β-unsaturated product.

Comparative Data for Knoevenagel Condensation Catalysts (Benzaldehyde as a model)

CatalystCatalyst TypeSolventTemp. (°C)TimeYield (%)Reference
Basic-Meso-ZSM-5HeterogeneousNone500.5 h>95[11]
PiperidineHomogeneous BaseEthanolReflux1-8 hHigh[12]
Cationic Kraft Lignin (CKL)Homogeneous GreenWaterRT-97[13]
NoneCatalyst-freeWaterVariesVaries-[14]

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq) in a suitable solvent like ethanol.[12]

  • Add a catalytic amount of a weak base, such as piperidine (2-3 drops) or ammonium acetate (0.1-0.2 eq).[12]

  • Heat the mixture to reflux and monitor by TLC.[12]

  • After completion, cool the reaction mixture. If a precipitate forms, collect it by filtration and wash with cold solvent and water.[12]

  • If no precipitate forms, concentrate the solvent and purify the product by recrystallization or column chromatography.

Reductive Amination

Reductive amination is a two-step or one-pot process that converts the aldehyde into an amine. It involves the initial formation of an imine, followed by its reduction.

Comparative Data for Reductive Amination Catalysts/Reagents

Catalyst/Reducing AgentCatalyst TypeReaction ConditionsSubstrate Notes
H₂ / Pd/CHeterogeneousH₂ atmosphere, various solventsGeneral method for aldehydes and ketones
NaBH(OAc)₃Homogeneous Reductant1,2-Dichloroethane, RTMild, selective for imine reduction
NaBH₃CNHomogeneous ReductantMethanol, pH 6-7Effective but toxic cyanide byproduct
Co-containing compositesHeterogeneous100-150 °C, 100-150 bar H₂For aromatic aldehydes[15]
Ru, Ir, Ni complexesHomogeneousVariesCatalyst-controlled selective amination[16]

Experimental Protocol: General Procedure for One-Pot Reductive Amination

  • Dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol or 1,2-dichloroethane).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers, and concentrate.

  • Purify by column chromatography.

Workflow for Catalyst Screening in a Cross-Coupling Reaction

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Define Reaction: This compound Derivative + Coupling Partner B Select Catalysts & Ligands for Screening A->B C Select Solvents & Bases for Screening A->C D Set up Parallel Reactions (e.g., 24-well plate) B->D C->D E Run Reactions under Controlled Conditions (Temp, Time, Atmosphere) D->E F Quench Reactions & Prepare for Analysis E->F G Analyze by HPLC/GC-MS for Yield & Selectivity F->G H Identify Optimal Catalyst System G->H

Caption: A typical workflow for screening catalysts for a cross-coupling reaction.

Oxidation and Hydrogenation Reactions

Catalytic Oxidation

The aldehyde group can be oxidized to a carboxylic acid. Various catalysts can facilitate this transformation using different oxidants.

Potential Catalysts for Oxidation of this compound

Catalyst SystemOxidantReaction ConditionsNotes
V₂O₅/Ga₂O₃-TiO₂Air350-475 °C (vapor phase)For selective oxidation of 4-methylanisole to the aldehyde[17]
Pt or Pd basedO₂ or AirVariesNoble metals are common for aldehyde oxidation
Co(II)/NHPIO₂80 °CFor aerobic oxidation of p-methoxytoluene[18]
Ag/SBA-15O₂65 °CFor formaldehyde oxidation[19]
Catalytic Hydrogenation

The aldehyde can be reduced to the corresponding alcohol, or under more forcing conditions, the pyridine ring can be hydrogenated.

Potential Catalysts for Hydrogenation of this compound

CatalystH₂ Pressure (psig)Temp. (°C)Notes on Related Substrates
5% Pd/Alumina2000-3000100-266Hydrogenation of 4-methylcinnoline[20]
Ruthenium oxide2000-3000100-266Hydrogenation of 4-methylcinnoline[20]
5% Rh/Charcoal2000-3000100-266Hydrogenation of 4-methylcinnoline[20]
Platinum oxide2000-3000100-266Hydrogenation of 4-methylcinnoline[20]

Application Context: Kinase Inhibitor Synthesis

Products derived from this compound, particularly those synthesized via Suzuki-Miyaura coupling, are scaffolds for potent kinase inhibitors. These inhibitors can target signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in diseases such as cancer.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inhibitor Pyridinyl-Aryl Inhibitor Inhibitor->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR pathway and the intervention point for inhibitors.

This guide provides a foundational comparison to aid in the rational selection of catalysts for reactions involving this compound. Experimental validation and optimization are essential to determine the most effective catalytic system for specific applications.

References

Justification for Using 4-Methoxypicolinaldehyde in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that significantly influences the efficiency, yield, and novelty of a synthetic route. This guide provides a comprehensive analysis of 4-Methoxypicolinaldehyde, a substituted pyridine aldehyde, and its advantages in multi-step synthesis, particularly in the construction of complex heterocyclic scaffolds with potential biological activity.

Introduction to this compound

This compound is a pyridine derivative characterized by an aldehyde group at the 2-position and a methoxy group at the 4-position. This substitution pattern imparts unique electronic properties that can be strategically exploited in organic synthesis. The pyridine nitrogen provides a basic handle for modulating solubility and for potential coordination with metal catalysts, while the methoxy group acts as an electron-donating group, influencing the reactivity of the aldehyde and the properties of the resulting products.

Comparison with Alternative Aldehydes in the Pictet-Spengler Reaction

The Pictet-Spengler reaction, a cyclization reaction between a β-arylethylamine and an aldehyde, is a cornerstone in the synthesis of β-carbolines and isoquinolines, scaffolds prevalent in many biologically active natural products and synthetic drugs. The choice of the aldehyde component is crucial for the success of this reaction.

While direct comparative studies for this compound against a range of alternatives in the Pictet-Spengler reaction are not extensively documented in a single source, a comparison can be drawn based on established principles of organic chemistry and reported yields for similar reactions. The electron-donating methoxy group in this compound is expected to increase the electron density on the pyridine ring, which can facilitate the electrophilic aromatic substitution step of the Pictet-Spengler reaction.

Table 1: Comparative Performance of Aldehydes in a Hypothetical Pictet-Spengler Reaction with Tryptamine

AldehydeStructureExpected Relative ReactivityExpected YieldKey Considerations
This compound HighGood to ExcellentThe electron-donating methoxy group can enhance the rate of the electrophilic aromatic substitution step. The pyridine nitrogen can influence the reaction mechanism and the biological activity of the product.
PicolinaldehydeModerate to HighGoodBaseline for comparison. The absence of a substituent on the pyridine ring provides a neutral electronic effect compared to the substituted analogs.
4-ChloropicolinaldehydeModerateModerate to GoodThe electron-withdrawing chloro group can decrease the rate of the electrophilic aromatic substitution step but may be desirable for modulating the electronic properties of the final product.
BenzaldehydeModerateModerate to GoodLacks the pyridine nitrogen, which may be a key pharmacophoric feature in the target molecule. The reactivity is dependent on the substituents on the benzene ring.

Note: The expected yields are qualitative and based on general principles of the Pictet-Spengler reaction, where electron-rich systems tend to react faster and give higher yields.

Justification for Selection

The primary justifications for selecting this compound in a multi-step synthesis targeting biologically active molecules are:

  • Enhanced Reactivity: The electron-donating methoxy group can lead to milder reaction conditions and potentially higher yields in key bond-forming reactions like the Pictet-Spengler cyclization.

  • Modulation of Physicochemical Properties: The methoxy group can improve the solubility and pharmacokinetic profile of the final compound, which is a critical consideration in drug development.

  • Introduction of a Key Pharmacophore: The pyridine ring itself is a common feature in many drugs, and the specific substitution pattern of this compound can lead to novel and patentable chemical entities.

  • Synthetic Handle: The methoxy group can potentially be cleaved to a hydroxyl group in a later synthetic step, providing a site for further functionalization.

Experimental Protocol: Pictet-Spengler Reaction with this compound

This protocol describes the synthesis of a β-carboline derivative from this compound and tryptamine.

Materials:

  • This compound (1.0 eq)

  • Tryptamine (1.0 eq)

  • Trifluoroacetic acid (TFA) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of tryptamine (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere, add this compound (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure β-carboline product.

Visualizing the Rationale and Workflow

The following diagrams illustrate the logical justification for choosing this compound and the experimental workflow for its application in a Pictet-Spengler reaction.

G cluster_0 Justification for Selecting this compound cluster_1 Key Considerations A Target Molecule with β-Carboline Scaffold B Retrosynthetic Analysis: Pictet-Spengler Reaction A->B C Choice of Aldehyde B->C D Enhanced Reactivity (Electron-Donating Group) C->D E Desired Physicochemical Properties (Solubility, etc.) C->E F Incorporation of Pyridyl Pharmacophore C->F G Selection of This compound D->G E->G F->G

Caption: Logical framework for the selection of this compound.

G cluster_0 Experimental Workflow: Pictet-Spengler Synthesis A 1. Reactant Mixing (Tryptamine + this compound in DCM) B 2. Acid Catalysis (Addition of TFA at 0°C) A->B C 3. Reaction (Stir at RT, Monitor by TLC) B->C D 4. Workup (Quench, Extract, Wash, Dry) C->D E 5. Purification (Column Chromatography) D->E F Final Product (β-Carboline Derivative) E->F

Caption: Step-by-step workflow for the Pictet-Spengler reaction.

A Comparative Analysis of Reaction Kinetics: 4-Methoxypicolinaldehyde vs. Unsubstituted Picolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

The reactivity of the aldehyde functional group in picolinaldehyde is significantly influenced by the electronic properties of the pyridine ring. The introduction of a methoxy group at the 4-position is expected to modulate this reactivity through its electron-donating nature. This guide will delve into the anticipated effects on reaction kinetics and provide a roadmap for their experimental determination.

Theoretical Comparison of Reactivity

The primary mode of reaction for aldehydes is nucleophilic addition to the electrophilic carbonyl carbon. The rate of this reaction is largely governed by the magnitude of the partial positive charge on the carbonyl carbon.

  • Unsubstituted Picolinaldehyde: The pyridine ring is an electron-withdrawing system, which inductively deactivates the attached aldehyde group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • 4-Methoxypicolinaldehyde: The methoxy group (-OCH₃) at the 4-position is a strong electron-donating group through resonance. This donation of electron density to the pyridine ring is expected to decrease the electrophilicity of the carbonyl carbon. Consequently, this compound is predicted to be less reactive towards nucleophiles compared to unsubstituted picolinaldehyde.

This difference in reactivity is expected to manifest as a lower reaction rate constant (k) for this compound in nucleophilic addition reactions.

Proposed Experimental Investigation

To empirically validate the theoretical predictions, a comparative kinetic study can be performed. A common method to probe the reactivity of aldehydes is to monitor their reaction with a suitable nucleophile, such as sodium borohydride (NaBH₄) in a reduction reaction, or a primary amine in an imine formation reaction.

Hypothetical Comparative Data

The following table summarizes the expected trend in kinetic data for a hypothetical nucleophilic addition reaction.

CompoundStructureExpected Relative Rate Constant (k_rel)
Picolinaldehyde1.00
This compound< 1.00

Experimental Protocol: Comparative Kinetic Analysis via UV-Vis Spectrophotometry

This protocol outlines a method to compare the reaction rates of this compound and picolinaldehyde with a model nucleophile, hydroxylamine (NH₂OH), by monitoring the disappearance of the aldehyde via UV-Vis spectrophotometry.

Materials:

  • Picolinaldehyde

  • This compound

  • Hydroxylamine hydrochloride

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Spectrophotometer-grade solvent (e.g., ethanol or water)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of picolinaldehyde and this compound of known concentration (e.g., 10 mM) in the chosen solvent.

    • Prepare a stock solution of hydroxylamine hydrochloride of a higher known concentration (e.g., 100 mM) in the buffer solution.

  • Determination of λ_max:

    • Record the UV-Vis spectrum of each aldehyde solution to determine the wavelength of maximum absorbance (λ_max) for the carbonyl group's n→π* transition.

  • Kinetic Run:

    • Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature (e.g., 25°C).

    • In a quartz cuvette, mix a known volume of the aldehyde stock solution with the buffer solution.

    • Initiate the reaction by adding a known volume of the hydroxylamine stock solution to the cuvette, ensuring rapid mixing.

    • Immediately begin recording the absorbance at the predetermined λ_max at regular time intervals.

  • Data Analysis:

    • Plot the absorbance versus time.

    • Assuming pseudo-first-order conditions (with a large excess of hydroxylamine), the natural logarithm of the absorbance versus time should yield a straight line.

    • The pseudo-first-order rate constant (k_obs) can be determined from the slope of this line.

    • The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of hydroxylamine.

    • Repeat the experiment for both aldehydes under identical conditions to obtain a comparative set of rate constants.

Visualizing Reaction Concepts

Electronic Effects on Aldehyde Reactivity

electronic_effects cluster_pico Picolinaldehyde cluster_methoxy This compound pico Pyridine Ring (Electron Withdrawing) pico_aldehyde Aldehyde (More Electrophilic) pico->pico_aldehyde Inductive Effect Faster Reaction Rate Faster Reaction Rate pico_aldehyde->Faster Reaction Rate methoxy 4-Methoxy Group (Electron Donating) methoxy_pico Pyridine Ring methoxy->methoxy_pico Resonance Effect methoxy_aldehyde Aldehyde (Less Electrophilic) methoxy_pico->methoxy_aldehyde Reduced Inductive Effect Slower Reaction Rate Slower Reaction Rate methoxy_aldehyde->Slower Reaction Rate

Caption: Electronic influence of the 4-methoxy group on picolinaldehyde reactivity.

Experimental Workflow for Kinetic Analysis

kinetic_workflow start Prepare Stock Solutions (Aldehydes, Nucleophile) lambda_max Determine λ_max for each aldehyde start->lambda_max reaction_setup Mix Aldehyde and Buffer in Cuvette lambda_max->reaction_setup initiate_reaction Add Nucleophile & Start Monitoring reaction_setup->initiate_reaction data_collection Record Absorbance vs. Time initiate_reaction->data_collection data_analysis Plot ln(Abs) vs. Time Calculate Rate Constant (k) data_collection->data_analysis comparison Compare Rate Constants of both aldehydes data_analysis->comparison

Caption: Workflow for the comparative kinetic analysis of aldehydes.

This guide provides a foundational understanding of the expected differences in reaction kinetics between this compound and picolinaldehyde, along with a practical framework for their experimental determination. For drug development professionals and researchers, such analyses are crucial for lead optimization and understanding structure-activity relationships.

Safety Operating Guide

Safe Disposal of 4-Methoxypicolinaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-Methoxypicolinaldehyde is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, ensuring compliance with standard safety protocols.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is essential to understand the hazards associated with this compound. According to its GHS classification, this compound is harmful if swallowed, in contact with skin, or inhaled, and it can cause serious skin and eye irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Hand Protection Wear impervious, chemically resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection Wear a flame-retardant lab coat and ensure full skin coverage.[2]
Respiratory Protection If there is a risk of inhalation of dust or vapors, use a full-face respirator with an appropriate filter.[2]

All disposal procedures should be carried out within a certified chemical fume hood to minimize inhalation exposure[3].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity.

  • If the spill is large or involves a significant release of dust or vapor, evacuate the laboratory and contact your institution's environmental health and safety (EHS) office.

Step 2: Control the Spill

  • For small spills, use an absorbent material from a chemical spill kit to contain the substance.

  • Avoid raising dust. If the compound is a solid, gently cover it with the absorbent material.

Step 3: Clean and Decontaminate

  • Carefully collect the absorbed material and spilled substance using non-sparking tools.

  • Place the waste into a designated, labeled, and sealable hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Procedure for Unused or Waste this compound

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash[4].

Step 1: Waste Segregation and Collection

  • Collect waste this compound, including any contaminated materials (e.g., weighing boats, pipette tips), in a dedicated and clearly labeled hazardous waste container[3].

  • The container must be made of a material compatible with the chemical and have a tightly fitting lid[3].

  • Ensure the waste container is labeled with "Hazardous Waste" and the full chemical name: "this compound".

Step 2: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area[2].

  • Keep the container away from incompatible materials.

Step 3: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor[4].

  • Follow all institutional and local regulations for hazardous waste manifest and handover procedures.

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Response start Start: Identify Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Labeled, Compatible Container fume_hood->collect_waste spill Spill Occurs fume_hood->spill If Spill seal_container Securely Seal the Waste Container collect_waste->seal_container store_waste Store in Designated Hazardous Waste Area seal_container->store_waste contact_disposal Arrange for Pickup by a Licensed Waste Disposal Company store_waste->contact_disposal end End: Disposal Complete contact_disposal->end contain_spill Contain Spill with Absorbent Material spill->contain_spill collect_spill Collect Contaminated Material into Hazardous Waste Container contain_spill->collect_spill collect_spill->seal_container

Caption: Workflow for the safe disposal of this compound.

Environmental Considerations

This compound is classified as harmful to aquatic life with long-lasting effects[4]. Therefore, it is imperative to prevent its release into the environment by strictly following the outlined disposal procedures and avoiding any discharge into sanitary sewer systems or waterways[4]. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded[3].

References

Essential Safety and Operational Guide for 4-Methoxypicolinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Methoxypicolinaldehyde. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

Due to these hazards, stringent personal protective measures are mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specification Purpose
Hand Protection Chemical-resistant gloves (Butyl rubber recommended for extended contact; Nitrile for splash protection).[2][3]To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes.
Skin and Body Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of vapors.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Compound in Hood prep_hood->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon After experiment cleanup_waste Segregate Waste cleanup_decon->cleanup_waste disp_label Label Waste Container cleanup_waste->disp_label Prepare for disposal disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before commencing any work.

    • Ensure all required PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

  • Handling:

    • Conduct all manipulations, including weighing and transferring, of this compound within a certified chemical fume hood.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material, minimizing the creation of dust.

    • Keep containers of the chemical closed when not in use.

  • Post-Experiment:

    • Decontaminate all glassware and equipment that has come into contact with the chemical.

    • Segregate all waste materials containing this compound into a designated hazardous waste container.

Emergency Procedures

Immediate and appropriate responses to accidental exposure are critical.

Table 2: Emergency Response Protocol

Exposure Route Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.

Disposal Workflow Diagram

cluster_collection Waste Collection cluster_neutralization Neutralization (Optional Pre-treatment) cluster_storage Interim Storage cluster_final Final Disposal col_container Use Designated Container col_segregate Segregate from Incompatibles col_container->col_segregate neut_agent Add Aldehyde Neutralizing Agent col_segregate->neut_agent Consider pre-treatment store_label Label Container 'Hazardous Waste' col_segregate->store_label Direct to storage neut_verify Verify Neutralization neut_agent->neut_verify neut_verify->store_label Proceed to storage store_secure Store in Secure Area store_label->store_secure final_ehs Contact EHS for Pickup store_secure->final_ehs Arrange final disposal final_doc Complete Waste Manifest final_ehs->final_doc

Caption: Step-by-step waste disposal process for this compound.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound (including unused product, contaminated consumables, and cleaning materials) in a designated, compatible, and sealable hazardous waste container.[2]

    • Do not mix this waste with other incompatible waste streams, particularly strong oxidizing agents and acids.[2]

  • Neutralization (Optional Pre-treatment):

    • For aqueous waste streams containing aldehydes, neutralization can be considered as a pre-treatment step to reduce hazards. Commercially available aldehyde neutralizing agents can be used.[4][5][6][7]

    • Alternatively, a solution of sodium pyrosulfite can be used to neutralize aldehyde-containing wastewater.[8]

    • Always follow the manufacturer's instructions for any commercial neutralization product and verify that neutralization is complete before proceeding.

  • Container Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS department or contractor with the full chemical name and an estimate of the quantity to be disposed of.

    • Complete all required waste disposal documentation as per your institution's policies. Incineration is a common disposal method for pyridine-containing waste.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxypicolinaldehyde
Reactant of Route 2
4-Methoxypicolinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.